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Cimicifugic acid E

Cat. No.: B1654313
CAS No.: 219986-67-1
M. Wt: 432.4 g/mol
InChI Key: CAIGUMKGQLGFBR-PZTMCFHLSA-N
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Description

Cimicifugic acid E has been reported in Actaea dahurica, Actaea racemosa, and Actaea simplex with data available.
See also: Black Cohosh (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B1654313 Cimicifugic acid E CAS No. 219986-67-1

Properties

CAS No.

219986-67-1

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid

InChI

InChI=1S/C21H20O10/c1-30-16-10-12(4-8-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1

InChI Key

CAIGUMKGQLGFBR-PZTMCFHLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Cimicifugic acid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E is a naturally occurring phenylpropanoid derivative found in plants of the Cimicifuga genus (black cohosh), which are known for their use in traditional medicine. As a member of the cimicifugic acid family, it is an ester formed from piscidic acid and a hydroxycinnamic acid. Specifically, this compound is identified as 2-E-feruloylpiscidic acid[1][2]. This document provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is constituted by a piscidic acid core esterified with a trans-ferulic acid moiety at the C-2 hydroxyl group. The stereochemistry of the naturally occurring piscidic acid has been determined as (+)-(2S,3R)[3]. Therefore, the complete chemical structure of this compound is (2R,3S)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2-[(4-hydroxyphenyl)methyl]butanedioic acid.

The chemical structure is as follows:

Chemical structure of this compound Image Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₂₀O₁₀[1]
Molecular Weight 432.37 g/mol [1]
CAS Number 219986-67-1[4]
Appearance Not reported in the searched literature.
Solubility Not reported in the searched literature.
Spectroscopic Data

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the identification of this compound. In negative ion mode, it typically exhibits a pseudomolecular ion [M-H]⁻.

Ionm/z ValueFragmentation DetailsReference
[M-H]⁻ 431Pseudomolecular ion[5]
[M-feruloyl]⁻ 255Loss of the feruloyl group[5]
[M-ferulic acid-H]⁻ 237Loss of a neutral ferulic acid molecule[5]
[ferulic acid-H]⁻ 193Fragment corresponding to the deprotonated ferulic acid moiety[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for the complete structure of this compound have not been explicitly reported in the searched scientific literature. However, analysis of related compounds allows for the prediction of characteristic signals. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the ferulic acid and piscidic acid moieties, the vinylic protons of the ferulic acid double bond with a large coupling constant indicative of a trans configuration, and the methoxy group protons as a singlet. The ¹³C NMR spectrum would show corresponding signals for the aromatic, carboxylic, and olefinic carbons.

Experimental Protocols

The isolation and identification of this compound from plant material involve multi-step chromatographic and spectroscopic techniques.

Isolation Protocol: Centrifugal Partition Chromatography (CPC)

A generalized protocol for the isolation of cimicifugic acids from Cimicifuga rhizomes is outlined below. This method utilizes pH-zone refining CPC to effectively separate these acidic compounds[6][7].

1. Extraction:

  • Dried and powdered rhizomes of Cimicifuga racemosa are extracted with a 50% aqueous ethanol solution[1].

  • The extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate.

  • The aqueous phase, enriched in polar compounds including cimicifugic acids, is collected.

3. Centrifugal Partition Chromatography (CPC):

  • Instrumentation: A high-speed counter-current chromatograph.

  • Solvent System: A biphasic solvent system is prepared. A commonly used system is ethyl acetate-butanol-water (1:4:5 v/v/v)[6].

  • Stationary and Mobile Phases: For pH-zone refining, the aqueous lower phase is typically used as the mobile phase, and the organic upper phase as the stationary phase. The pH of the phases is adjusted with an acid (e.g., trifluoroacetic acid) and a base (e.g., ammonia) to create a pH gradient during the separation.

  • Sample Preparation: The fraction enriched with cimicifugic acids is dissolved in a small volume of the stationary phase.

  • Operation: The CPC rotor is filled with the stationary phase and rotated at a high speed. The sample is then injected, and the mobile phase is pumped through the system.

  • Fraction Collection: Eluted fractions are collected based on the detector response (e.g., UV absorbance).

4. Further Purification:

  • Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Identification Protocol: LC-MS/MS

1. Instrumentation:

  • A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., quadrupole time-of-flight or ion trap).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: A typical gradient might be: 5% B to 25% B over 20 minutes, then to 37% B over 15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Detection: UV detection at wavelengths relevant for phenolic compounds (e.g., 320 nm) and mass spectrometry.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MS Scan: Full scan from m/z 100 to 1000.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion at m/z 431 to obtain the characteristic fragment ions.

Biological Activity and Signaling Pathways

While specific studies on the isolated this compound are limited, the biological activities of its constituent, ferulic acid, and of extracts containing it, provide insights into its potential mechanisms of action. Ferulic acid is a well-documented antioxidant and anti-inflammatory agent[8][9][10].

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of ferulic acid, a proposed anti-inflammatory pathway for this compound involves the modulation of key inflammatory signaling cascades. It is hypothesized that this compound may inhibit the activation of the NLRP3 inflammasome and downregulate the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[8][9][11].

G Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path AP1 AP-1 MAPK->AP1 Pro_IL1b Pro-IL-1β NFkB_path->Pro_IL1b NFkB NF-κB NFkB_path->NFkB NLRP3 NLRP3 Inflammasome IL1b IL-1β NLRP3->IL1b Pro_IL1b->IL1b Caspase-1 Cimicifugic_E This compound Cimicifugic_E->MAPK Inhibition Cimicifugic_E->NFkB_path Inhibition Cimicifugic_E->NLRP3 Inhibition Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes AP1->Cytokine_genes TNFa TNF-α Cytokine_genes->TNFa IL6 IL-6 Cytokine_genes->IL6

Diagram Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

This compound is a significant bioactive compound in Cimicifuga species. While its complete spectroscopic characterization is not yet fully available in the public domain, its chemical identity as 2-E-feruloylpiscidic acid is established. The methodologies for its isolation and identification are well-developed, relying on advanced chromatographic and spectrometric techniques. Further research is warranted to fully elucidate its biological activities and mechanisms of action, particularly to confirm the anti-inflammatory pathways suggested by its chemical constituents.

References

A Technical Guide to the Natural Sources and Isolation of Cimicifugic Acid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins and detailed methodologies for the isolation of Cimicifugic acid E, a phenolic compound of interest for its potential biological activities. The information is collated from scientific literature to support research and development endeavors.

Natural Sources of this compound

This compound, along with other related hydroxycinnamic acid esters, is primarily found in plants belonging to the genus Actaea (formerly Cimicifuga), within the Ranunculaceae family.[1][2] The rhizomes and roots are the principal parts of the plant where these compounds are concentrated.[2][3][4]

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a well-documented source of this compound and its isomers.[1][5] Other species within the genus have also been identified as sources for various cimicifugic acids and related phenolic compounds.[3][6][7]

Table 1: Natural Sources of this compound and Related Phenolic Compounds

Plant SpeciesFamilyPlant PartKey Phenolic Compounds IdentifiedQuantitative Data (if available)
Actaea racemosa (syn. Cimicifuga racemosa)RanunculaceaeRhizomes and RootsCimicifugic acid A, B, E, F; Fukinolic acid; Caffeic acid; Ferulic acid; Isoferulic acid.[1][2][6][8]Total phenolic compounds (including cimicifugic acids) account for approximately 0.62% of the recently dried roots and rhizomes.[8]
Cimicifuga simplexRanunculaceaeAerial PartsCimicifugic acid L, Piscidic acid.[7]Not specified.
Cimicifuga japonicaRanunculaceaeAerial PartsCimicifugic acid L.[7]Not specified.
Cimicifuga heracleifoliaRanunculaceaeNot specifiedFukinolic acid, Cimicifugic acid A, J.[9]Not specified.
Petasites japonicusAsteraceaeNot specifiedFukinolic acid (structurally related to cimicifugic acids).[3]Not specified.

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process involving extraction from the plant matrix, followed by several stages of chromatographic purification. The protocols described are based on methodologies reported for isolating phenolic constituents from Cimicifuga racemosa.

Two primary methods are employed for the initial extraction from dried and milled plant material.

Method A: Maceration with Organic Solvents

  • Maceration : The dried and milled rhizomes/roots (e.g., 1 kg) of C. racemosa are homogenized and exhaustively extracted with methanol or 50-75% ethanol at room temperature.[1][3][4]

  • Concentration : The crude organic extract is then concentrated in vacuo at a temperature below 40°C to yield a residue.[3]

Method B: Optimized Pressurized Liquid Extraction (PLE)

  • Solvent Preparation : A mixture of methanol and water (60:40 v/v) is used as the optimal solvent for extracting phenolic acids.[10]

  • PLE System Parameters :

    • Solid-to-Solvent Ratio : 80 mg/mL.[10]

    • Temperature : 90°C.[10]

    • Particle Size : 0.25 mm to 0.425 mm.[10]

  • Extraction : The powdered plant material is extracted using the PLE system. Typically, two extraction cycles are sufficient to extract over 96% of the measurable phenolic compounds.[10]

The crude extract is subjected to partitioning and initial chromatographic steps to enrich the phenolic acid fraction.

  • Liquid-Liquid Partitioning : The concentrated crude extract residue is reconstituted in deionized water and partitioned against a solvent such as ethyl acetate.[3] This step separates compounds based on polarity, with many phenolic acids concentrating in the ethyl acetate fraction.

  • Solid Phase Extraction (SPE) : A preparative C18 SPE cartridge can be used for the primary fractionation of the crude methanol extract. A methanol-water solvent gradient effectively enriches the aromatic components into distinct fractions.[11]

  • Adsorbent Chromatography : The water partition from the liquid-liquid step can be subjected to column chromatography on Amberlite XAD-2 resin. The column is first eluted with water, followed by methanol to yield a methanol-soluble fraction enriched with phenolic compounds.[3]

Advanced chromatographic techniques are required to isolate individual cimicifugic acids from the enriched phenolic fraction. Centrifugal Partitioning Chromatography (CPC) is a particularly effective method.[3][11]

Two-Step Centrifugal Partitioning Chromatography (CPC) Protocol: This method is designed to effectively separate acidic compounds from potential acid-base complexes that may form in the extract.[3][11][12]

  • Step 1: pH-Zone Refinement CPC (pHZR CPC)

    • Objective : To dissociate acid-base complexes and isolate a pooled fraction of cimicifugic acids.[3][13]

    • Solvent System : A biphasic solvent system such as ethyl acetate-butanol-water (1:4:5) is prepared.[3] Trifluoroacetic acid (TFA) at 0.1% (v/v) is added to the stationary phase (lower phase) to ensure the acids are protonated.

    • Sample Preparation : The enriched phenolic fraction is dissolved in the stationary phase.

    • Operation : The sample is injected into the CPC column. The mobile phase (upper phase) is pumped through the column. The elution is monitored by UV detection (e.g., at 254 nm and 354 nm).[3] Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and combine those containing the cimicifugic acids.

  • Step 2: CPC Purification of the Acid Fraction

    • Objective : To separate the individual cimicifugic acids (A, B, E, F, etc.) from the pooled fraction obtained in Step 1.[3][13]

    • Solvent System : A suitable solvent system is selected for the separation of the specific acids.

    • Operation : The pooled acid fraction is subjected to a second CPC run in elution-extrusion mode.[3] Fractions are collected and monitored.

    • Analysis : The purity and identity of the compounds in each fraction are confirmed using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][12]

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from its natural source.

G cluster_0 Plant Material Preparation cluster_1 Crude Extraction cluster_2 Initial Fractionation cluster_3 High-Resolution Purification cluster_4 Analysis & Identification plant Dried Rhizomes/Roots (e.g., Actaea racemosa) milling Milling & Homogenization plant->milling extraction Extraction (Methanol or EtOH/H2O Maceration) milling->extraction concentration Concentration in vacuo extraction->concentration partition Liquid-Liquid Partitioning (e.g., EtOAc/H2O) concentration->partition org_phase Organic Phase (Enriched Phenolics) partition->org_phase aq_phase Aqueous Phase partition->aq_phase cpc1 Step 1: pH-Zone Refinement CPC org_phase->cpc1 acid_fraction Pooled Cimicifugic Acid Fraction cpc1->acid_fraction cpc2 Step 2: CPC Purification acid_fraction->cpc2 isolated_compounds Isolated Fractions cpc2->isolated_compounds analysis Purity & Structure Analysis (HPLC, LC-MS, NMR) isolated_compounds->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

References

The Biosynthesis of Cimicifugic Acids in Cimicifuga racemosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial plant native to North America. Its rhizomes have a long history of use in traditional medicine and are currently utilized in dietary supplements for the alleviation of menopausal symptoms. The pharmacological activities of C. racemosa extracts are attributed to a complex mixture of secondary metabolites, including triterpene glycosides and a unique class of phenylpropanoid esters known as cimicifugic acids. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of cimicifugic acids, presenting key enzymatic steps, quantitative data, and detailed experimental methodologies for the scientific community engaged in natural product research and drug development.

Cimicifugic acids are esters composed of a hydroxycinnamic acid moiety and a benzyltartaric acid derivative, most commonly piscidic acid. The biosynthesis of these complex molecules involves the convergence of two distinct metabolic pathways: the phenylpropanoid pathway, which provides the hydroxycinnamoyl-CoA esters, and a specialized branch of aromatic amino acid metabolism that yields piscidic acid.

The Biosynthetic Pathway of Cimicifugic Acids

The biosynthesis of cimicifugic acids in Cimicifuga racemosa is a multi-step process involving several key enzymes. The pathway can be conceptually divided into two main branches: the formation of hydroxycinnamoyl-CoA esters and the biosynthesis of piscidic acid, followed by their condensation.

Phenylpropanoid Pathway: Formation of Hydroxycinnamoyl-CoA Esters

The initial steps of the pathway follow the general phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. This pathway is responsible for the synthesis of a variety of phenolic compounds in plants.

Putative Biosynthesis of Piscidic Acid from L-Tyrosine

The biosynthesis of the benzyltartaric acid moiety, piscidic acid, is less well-established. It is proposed to originate from the aromatic amino acid L-tyrosine. A key enzyme in this proposed pathway is a hydroxy(phenyl)pyruvic acid reductase.

It is important to note that the complete biosynthetic pathway of piscidic acid from tyrosine in Cimicifuga racemosa has not been fully elucidated and requires further experimental verification.

Condensation Step: Formation of Cimicifugic Acids

The final step in the biosynthesis is the esterification of piscidic acid with a hydroxycinnamoyl-CoA ester, a reaction catalyzed by cimicifugic acid synthase (CAS), a type of hydroxycinnamoyl-CoA transferase (HCT).

Key Enzymes and Quantitative Data

The following tables summarize the quantitative data available for the key enzymes identified in the biosynthesis of cimicifugic acids in Cimicifuga racemosa.

Table 1: Kinetic Properties of Cimicifugic Acid Synthase (CAS) from Actaea racemosa [1]

Substrate (Hydroxycinnamoyl-CoA)Km (µM)
p-Coumaroyl-CoA6.8 ± 2.3
Sinapoyl-CoA10.5 ± 2.7
Caffeoyl-CoA16.3 ± 4.6
Feruloyl-CoA51.4 ± 11.8

Table 2: Properties and Kinetic Parameters of Hydroxy(phenyl)pyruvic Acid Reductase (ArH(P)PR) from Actaea racemosa [1]

ParameterValue
Mass36.51 kDa
Optimal pH7.5
Optimal Temperature38 °C
Km Values
NADPH (cosubstrate)23 ± 4 µM
β-Hydroxypyruvic acid0.26 ± 0.12 mM
4-Hydroxyphenylpyruvic acid1.13 ± 0.12 mM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cimicifugic acid biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes in E. coli

This protocol describes a general method for the expression and purification of enzymes from C. racemosa, such as ArH(P)PR and CAS, using an E. coli expression system.

Materials:

  • Expression vector (e.g., pET vector series) containing the gene of interest with an affinity tag (e.g., 6xHis-tag).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Affinity chromatography column (e.g., Ni-NTA agarose).

  • SDS-PAGE reagents.

Procedure:

  • Transform the expression plasmid into competent E. coli cells.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer.

Enzyme Assay for Hydroxy(phenyl)pyruvic Acid Reductase (ArH(P)PR)

The activity of ArH(P)PR is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.[1]

Materials:

  • Purified ArH(P)PR enzyme.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • NADPH or NADH solution.

  • Substrate solution (e.g., 4-hydroxyphenylpyruvic acid or β-hydroxypyruvic acid).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the substrate.

  • Pre-incubate the mixture at the optimal temperature (38°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

Plausible Enzyme Assay for Cimicifugic Acid Synthase (CAS)

Materials:

  • Purified recombinant CAS enzyme.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Hydroxycinnamoyl-CoA thioester substrate (e.g., p-coumaroyl-CoA, caffeoyl-CoA).

  • Piscidic acid.

  • Quenching solution (e.g., 20% formic acid or methanol).

  • HPLC or LC-MS system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, piscidic acid, and the hydroxycinnamoyl-CoA substrate.

  • Pre-incubate the mixture at an optimal temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified CAS enzyme.

  • Incubate for a specific time period (e.g., 15-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to separate and quantify the cimicifugic acid product.

  • Quantify the product by comparing its peak area to a standard curve of a known concentration of the authentic cimicifugic acid.

LC-MS/MS Analysis of Cimicifugic Acids

This method allows for the sensitive and specific detection and quantification of cimicifugic acids in plant extracts or enzyme assay mixtures.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column.

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Prepare samples by extracting plant material or quenching enzyme reactions and filtering the supernatant.

  • Inject the sample onto the LC system.

  • Separate the compounds using a gradient elution program (e.g., a linear gradient from 5% to 95% Solvent B over 20-30 minutes).

  • Detect the analytes using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The precursor ion will be the molecular ion of the specific cimicifugic acid, and the product ions will be characteristic fragments.

  • Quantify the cimicifugic acids by comparing the peak areas to those of authentic standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows described in this guide.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_piscidic_acid Putative Piscidic Acid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Other Hydroxycinnamoyl-CoAs Other Hydroxycinnamoyl-CoAs p-Coumaroyl-CoA->Other Hydroxycinnamoyl-CoAs Hydroxylation/ Methylation Cimicifugic Acids Cimicifugic Acids Other Hydroxycinnamoyl-CoAs->Cimicifugic Acids CAS L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic Acid 4-Hydroxyphenylpyruvic Acid L-Tyrosine->4-Hydroxyphenylpyruvic Acid TAT 4-Hydroxyphenyllactic Acid 4-Hydroxyphenyllactic Acid 4-Hydroxyphenylpyruvic Acid->4-Hydroxyphenyllactic Acid ArH(P)PR ... ... 4-Hydroxyphenyllactic Acid->... Further steps (uncharacterized) Piscidic Acid Piscidic Acid ...->Piscidic Acid Further steps (uncharacterized) Piscidic Acid->Cimicifugic Acids

Caption: Proposed biosynthesis pathway of cimicifugic acids in Cimicifuga racemosa.

Enzyme_Expression_Workflow Gene of Interest Gene of Interest Cloning into\nExpression Vector Cloning into Expression Vector Gene of Interest->Cloning into\nExpression Vector Transformation into\nE. coli Transformation into E. coli Cloning into\nExpression Vector->Transformation into\nE. coli Culture Growth Culture Growth Transformation into\nE. coli->Culture Growth Induction of\nProtein Expression (IPTG) Induction of Protein Expression (IPTG) Culture Growth->Induction of\nProtein Expression (IPTG) Cell Harvest Cell Harvest Induction of\nProtein Expression (IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Purified Enzyme Purified Enzyme Affinity Chromatography->Purified Enzyme SDS-PAGE Analysis SDS-PAGE Analysis Purified Enzyme->SDS-PAGE Analysis CAS_Assay_Workflow Reaction Mixture\n(Buffer, Piscidic Acid,\nHydroxycinnamoyl-CoA) Reaction Mixture (Buffer, Piscidic Acid, Hydroxycinnamoyl-CoA) Pre-incubation Pre-incubation Reaction Mixture\n(Buffer, Piscidic Acid,\nHydroxycinnamoyl-CoA)->Pre-incubation Add Purified CAS Enzyme Add Purified CAS Enzyme Pre-incubation->Add Purified CAS Enzyme Incubation Incubation Add Purified CAS Enzyme->Incubation Quench Reaction Quench Reaction Incubation->Quench Reaction Centrifugation Centrifugation Quench Reaction->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Quantification of\nCimicifugic Acid Quantification of Cimicifugic Acid LC-MS/MS Analysis->Quantification of\nCimicifugic Acid

References

Cimicifugic Acid E: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E, also known as 2-E-feruloylpiscidic acid, is a phenolic compound belonging to the class of cimicifugic acids.[1] These compounds are characteristically found in plants of the Cimicifuga (now Actaea) genus, which have a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known chemical properties and stability data for this compound, intended to support research and development activities. Due to the limited availability of specific experimental data for this particular compound, information from closely related structures, particularly ferulic acid esters, is included to provide a broader context for its potential characteristics.

Chemical Properties

Detailed experimental determination of all physical properties of this compound is not extensively documented in publicly available literature. However, its basic chemical identity has been established.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₀--INVALID-LINK--
Molecular Weight 432.38 g/mol --INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Based on its chemical structure, which includes multiple hydroxyl and carboxylic acid groups, this compound is expected to be a solid at room temperature and exhibit solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in aqueous solutions is likely pH-dependent.

Stability Data

Quantitative stability data for this compound is sparse. However, a study by Gödecke et al. (2009) investigated the stability of several cimicifugic acids, including this compound, in solution using quantitative Nuclear Magnetic Resonance (qNMR), although the specific results of this stability study are not detailed in the available abstract.[2][3]

General stability information for the structurally related ferulic acid and its esters indicates that these compounds are susceptible to degradation under certain conditions.

ConditionGeneral Stability Profile of Ferulic Acid Esters
pH Generally more stable in acidic conditions (pH 3-5).[2] Discoloration and degradation can occur at neutral or alkaline pH.[2]
Temperature Susceptible to thermal degradation.[4]
Light Prone to photodegradation.[4]
Oxidation As a phenolic compound, it is susceptible to oxidation.

The primary degradation pathway for ferulic acid involves decarboxylation to 4-vinyl guaiacol.[4] It is plausible that this compound, as an ester of ferulic acid, would also be susceptible to hydrolysis of the ester bond, releasing ferulic acid and piscidic acid, which could then undergo further degradation.

Experimental Protocols

Isolation of Cimicifugic Acids

A method for the isolation of cimicifugic acids from Cimicifuga racemosa has been described by Gödecke et al. (2009) and can be adapted for the purification of this compound.[5]

Workflow for Isolation:

G start Crude Methanol Extract of Cimicifuga Rhizomes spe Solid Phase Extraction (C18) start->spe partition Liquid-Liquid Partitioning spe->partition cpc1 Centrifugal Partition Chromatography (CPC) - Step 1 (pH-zone refinement) partition->cpc1 cpc2 Centrifugal Partition Chromatography (CPC) - Step 2 cpc1->cpc2 analysis Purity Analysis (NMR, LC-MS) cpc2->analysis end Isolated this compound analysis->end

Figure 1. Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried rhizomes of Cimicifuga racemosa are extracted with methanol.

  • Solid Phase Extraction (SPE): The crude methanol extract is subjected to SPE on a C18 cartridge to enrich the phenolic compounds.

  • Liquid-Liquid Partitioning: Further fractionation is achieved through liquid-liquid partitioning.

  • Centrifugal Partition Chromatography (CPC) - Step 1: The phenolic fraction is then subjected to pH-zone refinement CPC to separate the acidic compounds from other constituents.

  • Centrifugal Partition Chromatography (CPC) - Step 2: A second CPC step is employed for the fine purification of the individual cimicifugic acids.

  • Analysis: The purity of the isolated this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Stability Testing Protocol (General)

The following is a general protocol for assessing the stability of a pure compound like this compound, based on ICH guidelines.

Workflow for Stability Testing:

G start Prepare Solutions of this compound storage Store under Different Conditions (Temperature, Humidity, Light) start->storage sampling Sample at Pre-defined Time Points storage->sampling analysis Analyze Samples (HPLC, LC-MS, etc.) sampling->analysis data Determine Degradation Rate and Products analysis->data end Establish Stability Profile data->end

Figure 2. General workflow for stability testing.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., methanol, ethanol-water mixtures) at a known concentration.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures and humidity (e.g., 40°C / 75% RH).

    • Long-Term Stability: Store samples under controlled room temperature conditions (e.g., 25°C / 60% RH).

    • Photostability: Expose samples to a controlled light source.

  • Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and detect any degradation products. LC-MS can be used to identify the degradation products.

  • Data Evaluation: Calculate the degradation rate and half-life of this compound under each storage condition.

Putative Signaling Pathway

Direct experimental evidence for the signaling pathways modulated by pure this compound is limited. However, a network pharmacology study on the entire Cimicifugae Rhizoma extract in the context of acute pneumonia predicted its involvement in anti-inflammatory pathways.[6] It is important to note that this is a computational prediction for a complex extract and has not been experimentally validated for this compound alone.

G cluster_0 Putative Anti-Inflammatory Action of this compound cae This compound tlr4 TLR4 cae->tlr4 Inhibition (?) il6 IL-6 cae->il6 Inhibition (?) nfkb NF-κB tlr4->nfkb inflammation Inflammatory Response nfkb->inflammation jak JAK il6->jak stat3 STAT3 jak->stat3 stat3->inflammation

Figure 3. Putative anti-inflammatory signaling pathways involving this compound.

The diagram illustrates the potential inhibitory effect of this compound on the Toll-like receptor 4 (TLR4) and Interleukin-6 (IL-6) signaling pathways. Inhibition of TLR4 would lead to the downregulation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. Similarly, inhibition of the IL-6 pathway would prevent the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which also plays a crucial role in inflammation.

Conclusion

This compound is a chemically defined constituent of Cimicifuga species. While its basic chemical identity is known, there is a notable lack of publicly available, detailed experimental data on its physical properties and stability. The information available for the structurally related ferulic acid and its esters suggests that this compound is likely to be sensitive to pH, temperature, and light. Further research is required to fully characterize this compound and to experimentally validate its predicted biological activities. The protocols and information provided in this guide are intended to serve as a foundation for such future investigations.

References

An In-Depth Technical Guide to the Discovery and Nomenclature of Cimicifugic Acids A through N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acids represent a class of phenylpropanoid esters first identified in plants of the genus Actaea (formerly Cimicifuga), most notably in Black Cohosh (Actaea racemosa). These compounds are esters of hydroxycinnamic acids with either fukiic acid or piscidic acid.[1] Their discovery and characterization have been a subject of ongoing research due to their potential biological activities. This guide provides a comprehensive overview of the discovery, nomenclature, and chemical nature of Cimicifugic acids A through N, alongside detailed experimental protocols and data presented for scientific and drug development applications.

Nomenclature: From Alphabetical to Systematic

Initially, Cimicifugic acids were assigned letters (A, B, C, etc.) in the order of their discovery.[1] This historical nomenclature, while practical at the time, does not reflect the structural relationships between the different acids. As the number of identified congeners grew, a more systematic, structure-based nomenclature was proposed to provide greater clarity.[1] This system uses the prefix "CA" for Cimicifugic acid, followed by two letters indicating the specific hydroxybutanedioic acid and hydroxycinnamoyl moieties, respectively.

For example:

  • P = piscidic acid

  • K = fukiic acid

  • F = ferulic acid

  • I = isoferulic acid

  • K = caffeic acid

Discovery and Characterization of Cimicifugic Acids A-N

CompoundSystematic NamePlant Source(s)Year of First ReportKey References
Cimicifugic acid A CA-KFCimicifuga simplex, Actaea racemosa1998[2][3]
Cimicifugic acid B CA-KICimicifuga simplex, Actaea racemosa1998[2][3]
Cimicifugic acid C Cimicifuga simplex1998[4]
Cimicifugic acid D Cimicifuga simplex1998[4]
Cimicifugic acid E CA-PFActaea racemosa1999[3]
Cimicifugic acid F CA-PIActaea racemosa1999[3]
Cimicifugic acid G Actaea racemosa2006[5]
Cimicifugic acid H Not AvailableNot AvailableNot Available
Cimicifugic acid I Not AvailableNot AvailableNot Available
Cimicifugic acid J Cimicifuga heracleifoliaNot Available
Cimicifugic acid K Not AvailableNot AvailableNot Available
Cimicifugic acid L Cimicifuga simplex, Cimicifuga japonica2015[6]
Cimicifugic acid M Not AvailableNot AvailableNot Available
Cimicifugic acid N Cimicifuga simplex, Cimicifuga japonica2015[6]

Quantitative Data

The yield of individual Cimicifugic acids from plant material can vary depending on the species, growing conditions, and extraction methodology. The following table presents available quantitative data from a study on Actaea racemosa.

CompoundYield from 1 kg of Dried Rhizomes/Roots of Actaea racemosa
Cimicifugic acid A (as CA-KF)8 mg
Cimicifugic acid B (as CA-KI)110 mg
Fukinolic acid (CA-KK)23 mg
This compound (as CA-PF)3 mg
Cimicifugic acid F (as CA-PI)12 mg

Data extracted from Gödecke et al., 2009.[2]

Experimental Protocols

General Isolation and Purification Workflow

The isolation of Cimicifugic acids typically involves a multi-step process beginning with extraction from the plant material, followed by various chromatographic techniques to separate the individual compounds. The following is a generalized workflow based on published methods.[2]

G plant_material Dried and Milled Plant Material (e.g., Actaea racemosa rhizomes) extraction Exhaustive Extraction (e.g., with methanol at room temperature) plant_material->extraction concentration Concentration in vacuo extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl acetate-water) concentration->partitioning column_chromatography Column Chromatography (e.g., Amberlite XAD-2) partitioning->column_chromatography fractionation Fractionation with Solvent Gradient (e.g., water to methanol) column_chromatography->fractionation cpc Centrifugal Partition Chromatography (CPC) (pH-zone refinement) fractionation->cpc purification Further Purification by CPC or HPLC cpc->purification isolated_compounds Isolated Cimicifugic Acids purification->isolated_compounds

Caption: General workflow for the isolation of Cimicifugic acids.

Detailed Methodologies

1. Extraction:

  • Plant Material: 1 kg of dried and milled rhizomes/roots of Actaea racemosa.

  • Solvent: Methanol.

  • Procedure: The plant material is exhaustively extracted with methanol at room temperature. The resulting crude organic extract is then concentrated under reduced pressure (in vacuo) at a temperature below 40°C to yield a syrupy residue.[2]

2. Initial Fractionation:

  • Procedure: The residue from the extraction is reconstituted in deionized water and partitioned with ethyl acetate. The aqueous partition is then subjected to column chromatography on a resin such as Amberlite XAD-2.[2]

  • Elution: The column is eluted with a solvent gradient, typically starting with water and gradually increasing the proportion of methanol. This allows for the separation of compounds based on their polarity.[2]

3. Centrifugal Partition Chromatography (CPC) for Isolation:

  • Technique: pH-zone refinement CPC is a powerful technique for separating acidic compounds like Cimicifugic acids. This method involves the use of a two-phase solvent system and the addition of an acid to the stationary phase and a base to the mobile phase to create a pH gradient within the column.[2]

  • Solvent System Example: A common solvent system is ethyl acetate-butanol-water.

  • Procedure: The fraction containing the Cimicifugic acids is dissolved in the stationary phase and injected into the CPC instrument. The elution is monitored by UV detection, and fractions are collected. The fractions containing the desired compounds are then subjected to a second CPC step or High-Performance Liquid Chromatography (HPLC) for final purification.[2]

4. Structure Elucidation:

  • Techniques: The structures of the isolated Cimicifugic acids are determined using a combination of spectroscopic methods.

    • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.[2]

Biological Activities and Signaling Pathways

Research into the biological effects of Cimicifugic acids is ongoing. Some studies have suggested their involvement in anti-inflammatory and antioxidant pathways. For instance, certain Cimicifugae Rhizoma components, including ferulic and isoferulic acids (which are building blocks of some Cimicifugic acids), have been shown to potentially co-regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK signaling pathways.[7] Furthermore, extracts containing these compounds have been observed to upregulate the Nrf2/HO-1/NQO1 pathway and downregulate NF-κB phosphorylation in the context of airway inflammation.[8]

G cluster_0 Inflammatory Stimulus cluster_1 Cimicifugic Acid Moieties cluster_2 Signaling Pathways cluster_3 Cellular Response LPS LPS TLR4 TLR4/IL-1β-IRAK LPS->TLR4 activates IL6_JAK_STAT3 IL-6/JAK/STAT3 LPS->IL6_JAK_STAT3 activates FerulicAcid Ferulic Acid FerulicAcid->TLR4 inhibits FerulicAcid->IL6_JAK_STAT3 inhibits Nrf2 Nrf2/HO-1/NQO1 FerulicAcid->Nrf2 activates NFkB NF-κB FerulicAcid->NFkB inhibits IsoferulicAcid Isoferulic Acid IsoferulicAcid->TLR4 inhibits IsoferulicAcid->IL6_JAK_STAT3 inhibits IsoferulicAcid->Nrf2 activates IsoferulicAcid->NFkB inhibits TLR4->NFkB activates Inflammation Inflammation IL6_JAK_STAT3->Inflammation promotes AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse promotes NFkB->Inflammation promotes

Caption: Putative signaling pathways modulated by Cimicifugic acid constituents.

Conclusion

The study of Cimicifugic acids A through N has revealed a diverse family of phenylpropanoid esters with potential for further investigation in drug discovery and development. While significant progress has been made in their isolation and characterization, further research is needed to fully elucidate the structures and biological activities of all members of this class, particularly for those where data remains scarce. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of these fascinating natural products.

References

Cimicifugic acid E CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E is a phenolic compound belonging to the class of hydroxycinnamic acid esters. It is a constituent of plants from the Cimicifuga genus (now often classified under Actaea), notably Black Cohosh (Actaea racemosa), a plant with a history of use in traditional medicine. This technical guide provides a summary of the available scientific data on this compound, including its chemical properties, and an overview of relevant experimental methodologies.

Chemical and Physical Properties

This compound is characterized by the following identifiers and molecular attributes.

PropertyValueSource
CAS Number 219986-67-1[1]
Molecular Formula C₂₁H₂₀O₁₀[1]
Molecular Weight 432.38 g/mol [1]

Biological Activity and Current Understanding

Research into the specific biological effects of isolated this compound is limited. Much of the available data is derived from studies on complex extracts of Cimicifuga racemosa or on a mixture of related cimicifugic acids.

Anti-inflammatory Potential

One study has indicated that this compound, along with other related compounds (cimicifugic acids A, B, and F), possesses the ability to inhibit neutrophil elastase[2]. This enzyme is implicated in inflammatory processes, suggesting a potential anti-inflammatory role for this compound.

Vasoactivity

In a study investigating the vasoactive effects of various cimicifugic acids on rat aortic strips, this compound was found to have no significant activity[3].

Serotonergic Activity

Initial investigations into the serotonergic activity of Cimicifuga racemosa extracts suggested that cimicifugic acids might be responsible for these effects. However, subsequent, more detailed studies have concluded that the serotonergic activity is not attributable to cimicifugic acids but rather to the presence of Nω-methylserotonin[4][5][6].

Cytotoxicity

While some studies have explored the growth-inhibitory effects of Cimicifuga extracts and their constituents on cancer cell lines, specific data on this compound is scarce. Research on other cimicifugic acids, such as A, B, and G, has demonstrated very weak activity against human breast cancer cells[7].

Experimental Protocols

The isolation and analysis of this compound from its natural sources involve multi-step chromatographic techniques.

Isolation of Cimicifugic Acids

A common workflow for the isolation of cimicifugic acids from Cimicifuga racemosa roots is as follows:

  • Extraction : The dried and ground rhizomes are extracted with a solvent such as methanol or an ethanol-water mixture[5].

  • Partitioning : The crude extract undergoes liquid-liquid partitioning to separate different classes of compounds. The phenolic fraction, containing cimicifugic acids, is collected[2].

  • Chromatography :

    • Solid-Phase Extraction (SPE) : The phenolic fraction is often first enriched using SPE[2].

    • Fast Centrifugal Partition Chromatography (FCPC) : This technique, particularly using a pH-zone refinement method, has proven effective in separating the acidic cimicifugic acids from basic compounds and then isolating them as pure compounds[2][5].

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for the separation and quantification of cimicifugic acids in plant extracts. A typical setup might involve a C18 column with a gradient elution using acidified water and acetonitrile[8][9].

  • Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC-TOF-MS) : This highly sensitive technique is used for the identification of chemical components, including this compound, in complex mixtures like Cimicifugae Rhizoma extracts. The method provides both retention time and mass spectral data for accurate identification[1].

Biological Assays
  • 5-HT₇ Receptor Binding Assay : To assess serotonergic activity, a competitive binding assay can be employed. This involves using a cell line expressing the human 5-HT₇ receptor and measuring the displacement of a radiolabeled ligand by the test compound[5].

Visualizations

Logical Relationship: Investigating Bioactivity of this compound

cluster_extraction Source Material cluster_processing Isolation & Purification cluster_bioassays Biological Activity Screening cluster_results Observed Outcomes Cimicifuga_racemosa Cimicifuga racemosa (Black Cohosh) Extraction Solvent Extraction Cimicifuga_racemosa->Extraction Purification Chromatography (e.g., FCPC) Extraction->Purification Crude Extract Cimicifugic_Acid_E Pure this compound Purification->Cimicifugic_Acid_E Neutrophil_Elastase_Assay Neutrophil Elastase Inhibition Assay Cimicifugic_Acid_E->Neutrophil_Elastase_Assay Vasoactivity_Assay Vasoactivity Assay (Rat Aortic Strips) Cimicifugic_Acid_E->Vasoactivity_Assay Serotonergic_Assay 5-HT7 Receptor Binding Assay Cimicifugic_Acid_E->Serotonergic_Assay Inhibition Inhibition Observed Neutrophil_Elastase_Assay->Inhibition No_Activity No Activity Observed Vasoactivity_Assay->No_Activity Serotonergic_Assay->No_Activity

Caption: Workflow for the investigation of this compound's biological activity.

Signaling Concept: Neutrophil Elastase Inhibition

Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammatory_Stimulus->Neutrophil Elastase_Release Neutrophil Elastase Release Neutrophil->Elastase_Release Tissue_Damage Extracellular Matrix Degradation (e.g., Elastin) Elastase_Release->Tissue_Damage Inflammation Amplification of Inflammatory Response Tissue_Damage->Inflammation Cimicifugic_Acid_E This compound Cimicifugic_Acid_E->Elastase_Release Inhibits

Caption: Conceptual diagram of this compound's potential anti-inflammatory action.

Conclusion

This compound is a well-characterized chemical constituent of Cimicifuga species. While its role in the overall pharmacological profile of Black Cohosh extracts appears to be minor, particularly concerning serotonergic and vasoactive effects, its potential as a neutrophil elastase inhibitor warrants further investigation. This could be a promising avenue for research into novel anti-inflammatory agents. Future studies should focus on elucidating the precise mechanism of this inhibition and evaluating its efficacy in relevant in vitro and in vivo models of inflammation.

References

The Solubility Profile of Cimicifugic Acid E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of cimicifugic acid E in three common laboratory solvents: methanol, dimethyl sulfoxide (DMSO), and water. This document is intended for researchers, scientists, and professionals in drug development who are working with this and related compounds. The guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes a relevant biological pathway and an experimental workflow.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for the related compound, ferulic acid, in the specified solvents.

SolventSolubility of Ferulic Acid (mg/mL)Molar Solubility of Ferulic Acid (mM)Temperature (°C)Reference
Methanol ~15.96 - 31.5 (mole fraction)~82.2 - 162.225 - 45[4][5]
DMSO ~15~77.2Not Specified[6]
Water ~0.75 - 2.43~3.86 - 12.525[4][5]

Note: The data for methanol was converted from mole fraction and should be considered an approximation. The solubility of this compound may differ from that of ferulic acid due to its larger molecular structure. It is strongly recommended that researchers determine the solubility of this compound experimentally for their specific applications.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7] This protocol provides a standardized procedure to obtain accurate and reproducible solubility data.

The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (methanol, DMSO, or water)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After the equilibration period, remove the vial and let it stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, at the specified temperature.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

Cimicifugic acids and extracts from Cimicifuga species have been shown to modulate inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11] The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of intervention for this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor (e.g., TNFR, IL-1R) Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Cimicifugic_Acid_E This compound Cimicifugic_Acid_E->IKK_Complex Inhibits? DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway with potential inhibition by this compound.

The following diagram illustrates a general workflow for the isolation and purification of cimicifugic acids from plant material, as described in the literature.[1]

Isolation_Workflow Plant_Material Dried & Milled Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Water/Ethyl Acetate) Crude_Extract->Partitioning Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Organic_Phase Organic Phase Partitioning->Organic_Phase Column_Chromatography Column Chromatography (e.g., Amberlite XAD-2) Aqueous_Phase->Column_Chromatography Methanol_Elution Methanol Elution Column_Chromatography->Methanol_Elution Purification Further Purification (e.g., HPLC, CPC) Methanol_Elution->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound from plant material.

References

Spectroscopic Data for Cimicifugic Acid E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for Cimicifugic acid E, a phenolic compound found in plants of the Cimicifuga genus. While specific quantitative ¹H-NMR and ¹³C-NMR data for this compound are not publicly available in the immediate search results, this document outlines the key literature, experimental protocols for analysis of related compounds, and a general workflow for its isolation and characterization.

Introduction to this compound

This compound, also known as 2-E-feruloylpiscidic acid, is a hydroxycinnamic acid ester. It has been isolated from the rhizomes of Cimicifuga racemosa (black cohosh), a plant widely used in herbal medicine. The structural elucidation of this and other related cimicifugic acids was first reported by Kruse et al. in 1999. These compounds are of interest to researchers for their potential biological activities.

Spectroscopic Data

A comprehensive search of available literature did not yield specific tabulated ¹H-NMR and ¹³C-NMR spectroscopic data for this compound. The primary source for this data is the following publication, which is not available in full text in the provided search results:

  • Kruse, S. O., Löhning, A., Pauli, G. F., Winterhoff, H., & Nahrstedt, A. (1999). Fukiic and Piscidic Acid Esters From the Rhizome of Cimicifuga Racemosa and the in Vitro Estrogenic Activity of Fukinolic Acid. Planta Medica, 65(8), 763–764. [1]

Researchers seeking the specific chemical shifts for this compound should consult this original publication.

Experimental Protocols for NMR Analysis of Cimicifugic Acids

The following is a representative experimental protocol for the NMR analysis of cimicifugic acids, based on methodologies reported for similar compounds isolated from Cimicifuga racemosa.[2]

Instrumentation:

  • A Bruker AVANCE-400 NMR spectrometer, or equivalent, is typically used.[2]

Sample Preparation:

  • Samples are dissolved in a suitable deuterated solvent, such as methanol-d₄, in a 5 mm NMR tube.[2]

Data Acquisition:

  • One-dimensional (1D) ¹H and ¹³C spectra, as well as two-dimensional (2D) NMR experiments (e.g., gCOSY, gHSQC, and gHMBC), are performed to enable complete structural assignment.[2]

  • The temperature for data acquisition is maintained at a constant value, for example, 20 °C.[2]

  • Chemical shifts (δ) are expressed in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS), using the residual solvent signal (for methanol-d₄, δH ≈ 3.31 ppm and δC ≈ 49.0 ppm).[2]

Data Processing:

  • NMR data is processed using appropriate software (e.g., NUTS).[2]

  • Line resolution can be enhanced using transformations such as the Lorentz-Gauss (LG) transformation.[2]

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound from a plant source.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation A Plant Material (e.g., Cimicifuga racemosa rhizomes) B Solvent Extraction (e.g., 50% ethanol) A->B C Crude Extract B->C D Fractionation (e.g., Centrifugal Partition Chromatography) C->D E Bioassay-guided Fractionation D->E F Purified Fractions E->F G Isolation of Pure Compound (this compound) F->G H Spectroscopic Analysis G->H I 1H-NMR H->I J 13C-NMR H->J K 2D-NMR (COSY, HSQC, HMBC) H->K L Mass Spectrometry H->L M Structure Confirmation I->M J->M K->M L->M

References

Synthesis and Biological Exploration of Cimicifugic Acid E Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acid E, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the cimicifugic acid family, it is structurally characterized by an ester linkage between a piscidic acid moiety and a ferulic acid moiety. Research into this compound and its analogues has revealed a spectrum of biological activities, most notably antioxidant and anti-inflammatory effects. These properties are largely attributed to the compound's ability to modulate key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB pathways. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and analogues, detailed experimental protocols, quantitative biological data, and a visual representation of the associated signaling pathways.

Core Synthesis Strategy

The total synthesis of this compound and its analogues hinges on a convergent strategy involving the preparation of two key building blocks: a protected piscidic acid derivative and an activated ferulic acid derivative. A plausible and adaptable synthetic approach can be extrapolated from the successful stereoselective synthesis of the related Cimicifugic Acid L. This strategy offers a versatile platform for the generation of a library of analogues by employing various substituted cinnamoyl chlorides in the esterification step.

A representative workflow for the synthesis is outlined below:

G cluster_piscidic_acid Piscidic Acid Moiety Synthesis cluster_ferulic_acid Ferulic Acid Moiety Preparation cluster_coupling Coupling and Deprotection tartaric_acid D-Tartaric Acid Derivative dithioester Dithioester Intermediate tartaric_acid->dithioester Several steps alkylation Stereoselective Alkylation dithioester->alkylation LDA, Aryl Bromide protected_piscidic Protected Piscidic Acid alkylation->protected_piscidic Deprotection esterification Esterification protected_piscidic->esterification ferulic_acid Ferulic Acid activated_ferulic Feruloyl Chloride ferulic_acid->activated_ferulic Thionyl Chloride or Oxalyl Chloride activated_ferulic->esterification protected_cimicifugic Protected this compound esterification->protected_cimicifugic cimicifugic_acid_e This compound protected_cimicifugic->cimicifugic_acid_e Global Deprotection

A generalized synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic routes for related compounds and provide a robust framework for the synthesis of this compound and its derivatives.

Preparation of Protected Piscidic Acid

The stereoselective synthesis of the piscidic acid core is crucial for obtaining the desired stereoisomer of the final product. A reliable method involves the alkylation of a chiral tartaric acid-derived dithioester.

Materials:

  • (2R,3R)-Diethyl tartrate

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid

  • Lithium diisopropylamide (LDA)

  • 4-(Benzyloxy)benzyl bromide

  • Trifluoroacetic acid (TFA)

  • Sodium methoxide in methanol

Procedure:

  • Synthesis of the Dioxolane Dithioester: (2R,3R)-Diethyl tartrate is converted to the corresponding dioxolane-protected dithioester in a multi-step sequence.

  • Stereoselective Alkylation: The dithioester is treated with LDA at -78 °C in THF to generate the enolate, which is then alkylated with 4-(benzyloxy)benzyl bromide to stereoselectively install the benzyl group.

  • Deprotection and Esterification: The resulting product is subjected to acidic hydrolysis with TFA to remove the dioxolane protecting group, followed by transesterification with sodium methoxide in methanol to yield the dimethyl ester of protected piscidic acid.

Preparation of Feruloyl Chloride

Activation of ferulic acid to its corresponding acid chloride is necessary for the subsequent esterification.

Materials:

  • Ferulic acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic)

Procedure:

  • A solution of ferulic acid in anhydrous DCM is treated with a slight excess of oxalyl chloride and a catalytic amount of DMF at 0 °C.

  • The reaction mixture is stirred at room temperature until the evolution of gas ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield crude feruloyl chloride, which is typically used immediately in the next step.

Esterification and Final Deprotection

The final steps involve the coupling of the two key fragments and the removal of protecting groups.

Materials:

  • Protected piscidic acid dimethyl ester

  • Feruloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Lithium iodide (LiI)

  • Pyridine

Procedure:

  • Esterification: The protected piscidic acid dimethyl ester is dissolved in anhydrous DCM and treated with feruloyl chloride in the presence of a base such as triethylamine at 0 °C to room temperature. The reaction progress is monitored by TLC.

  • Purification: Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the fully protected this compound derivative.

  • Global Deprotection: The purified ester is then subjected to global deprotection. The benzyl ether can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), and the methyl esters can be cleaved using a nucleophilic reagent such as lithium iodide in refluxing pyridine to afford the final product, this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related analogues.

Table 1: Synthetic Yields and Spectroscopic Data of Cimicifugic Acid Analogues

CompoundCinnamic Acid MoietyPiscidic Acid MoietyOverall Yield (%)¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm, DMSO-d₆)HRMS (m/z) [M-H]⁻
This compound Ferulic AcidPiscidic AcidNot ReportedData not available in searched literatureData not available in searched literature447.0932
Cimicifugic Acid F Isoferulic AcidPiscidic AcidNot ReportedData not available in searched literatureData not available in searched literature447.0932
Cimicifugic Acid L 3,4-Dimethoxycinnamic AcidPiscidic Acid~30 (from protected piscidic acid)7.66 (d, J=16.0 Hz), 7.17-6.70 (m), 6.42 (d, J=16.0 Hz), 5.54 (s), 3.76 (s), 3.75 (s), 3.00 (d, J=13.7 Hz), 2.91 (d, J=13.5 Hz)Data not available in searched literature475.1245

Table 2: Biological Activity of Cimicifugic Acid Derivatives

CompoundBiological ActivityAssayIC₅₀ (µM)Reference
This compound Neutrophil Elastase Inhibitionin vitro enzyme assay120[1]
Cimicifugic Acid F Neutrophil Elastase Inhibitionin vitro enzyme assay150[1]
Cimicifugic Acid A Neutrophil Elastase Inhibitionin vitro enzyme assay90[1]
Cimicifugic Acid B Neutrophil Elastase Inhibitionin vitro enzyme assay110[1]
Fukinolic Acid Neutrophil Elastase Inhibitionin vitro enzyme assay0.23[1]
Cimicitaiwanin C Anti-inflammatory (NO production)LPS-stimulated RAW 264.7 cells6.54[2][3]
Cimicitaiwanin D Anti-inflammatory (NO production)LPS-stimulated RAW 264.7 cells10.11[2][3]

Signaling Pathway Modulation

This compound and its analogues are believed to exert their beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. The ferulic acid moiety of this compound is a likely contributor to the activation of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitin Ub->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cimicifugic_E This compound (or its metabolites) Cimicifugic_E->Keap1_Nrf2 Induces dissociation

Proposed mechanism of Nrf2 activation by this compound.
NF-κB Inflammatory Pathway

The NF-κB signaling cascade is a central mediator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenylpropanoid compounds, including ferulic acid derivatives, have been shown to inhibit this pathway at multiple points, including the inhibition of IKK activation and subsequent IκBα phosphorylation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates p_IkB p-IκB IkB_NFkB->p_IkB NFkB_free NF-κB IkB_NFkB->NFkB_free Release Proteasome Proteasome p_IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates Cimicifugic_E This compound Cimicifugic_E->IKK Inhibits

Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

This compound and its analogues represent a promising class of natural products with therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant therapies. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse derivatives, enabling further exploration of their structure-activity relationships. The modulation of the Nrf2 and NF-κB signaling pathways appears to be a key mechanism underlying their biological effects. Further research, including the generation of more extensive quantitative data and detailed mechanistic studies, will be crucial in fully elucidating the therapeutic utility of this fascinating family of compounds.

References

Phenolic Compounds in Black Cohosh (Actaea racemosa): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Black cohosh (Actaea racemosa or Cimicifuga racemosa), a perennial herb native to North America, is a prominent botanical supplement, primarily utilized for alleviating symptoms associated with menopause, such as hot flashes, night sweats, and mood disturbances.[1][2][3] While its traditional use is well-documented, the precise pharmacological mechanisms and the full spectrum of active constituents remain subjects of intensive research. The rhizomes and roots of black cohosh are rich sources of various secondary metabolites, including triterpene glycosides, alkaloids, and a significant class of bioactive molecules: phenolic compounds.[4][5]

This technical guide provides a comprehensive literature review focused on the phenolic constituents of black cohosh. It is intended for researchers, scientists, and drug development professionals, offering an in-depth summary of the identification, quantification, and biological activities of these compounds. The guide includes detailed experimental methodologies cited in the literature and visual diagrams to elucidate complex processes and pathways.

Identification of Phenolic Compounds

The phenolic profile of black cohosh is complex, comprising a variety of hydroxycinnamic acids and their derivatives. These compounds are believed to contribute significantly to the plant's overall therapeutic effects through various biological activities, including antioxidant and anti-inflammatory actions.[6][7] The primary phenolic compounds identified in Actaea racemosa are categorized as follows:

  • Hydroxycinnamic Acids: This is the most prominent group, including caffeic acid, ferulic acid, and isoferulic acid.[4][8]

  • Phenylpropanoid Esters: A diverse group of esters, including fukinolic acid and piscidic acid esters, have been isolated.[6][9]

  • Cimicifugic Acids: These are condensation products of hydroxycinnamic acids and glycoloyl phenylpropanoids. Key identified compounds in this class include cimicifugic acids A, B, D, E, and F.[4][10]

  • Cimiracemates: These are phenylpropanoid ester dimers, with cimiracemates A-D being identified from the plant.[6][9]

  • Flavonoids: The presence of flavonoids has been a topic of debate. While early reports suggested the presence of the isoflavone formononetin, which was thought to be responsible for estrogenic activity, subsequent and more rigorous studies failed to detect this compound in authentic black cohosh samples.[4][6][11] Other flavonoids like kaempferol have been reported.[11]

Table 1: Major Phenolic Compounds Identified in Actaea racemosa

ClassCompound Name
Hydroxycinnamic Acids Caffeic Acid
Ferulic Acid
Isoferulic Acid
Methyl Caffeate
p-Coumaric Acid
Phenylpropanoid Esters Fukinolic Acid
Fukiic Acid
Piscidic Acid
Cimicifugic Acids Cimicifugic Acid A
Cimicifugic Acid B
Cimicifugic Acid D
Cimicifugic Acid E
Cimicifugic Acid F
Phenylpropanoid Dimers Cimiracemate A
Cimiracemate B
Cimiracemate C
Cimiracemate D

Quantitative Analysis of Phenolic Compounds

The concentration of phenolic compounds in black cohosh can vary significantly based on the plant material, geographical source, harvesting time, and the extraction methods used in commercial product manufacturing.[12] This variability underscores the importance of standardization for ensuring consistent clinical efficacy. High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection is a preferred method for the quantitative analysis of these compounds.[9]

Table 2: Quantitative Data of Selected Phenolic Compounds in Black Cohosh

CompoundSample TypeConcentration (% w/w or mg/unit)Analytical MethodReference
Caffeic AcidRoot Extract (Sample 5)0.28% (w/w)LC-MS/MS[13]
Isoferulic AcidPlant Material0.04 - 0.10% (w/w)Not Specified[14]
Isoferulic AcidExtract0.05 - 0.35% (w/w)Not Specified[14]
Total Phenolics (6 major compounds)Commercial Products (Capsule/Tablet)0.09 - 5.94 mg/unitHPLC-PDA[12]

Note: The "Total Phenolics" entry from Jiang et al. (2006) represents the sum of caffeic acid, caffeoyl-O-shikimic acid, fukinolic acid, cimicifugic acid F, cimicifugic acid A, and cimicifugic acid B, highlighting a 64-fold variation among different commercial products.[12]

Biological Activities and Mechanisms of Action

While initially thought to act via an estrogenic mechanism, extensive research has largely refuted this hypothesis.[6][11] Current evidence points towards several non-estrogenic mechanisms of action for black cohosh constituents, including its phenolic compounds.

Anti-inflammatory and Antioxidant Effects Several phenolic compounds from black cohosh exhibit potent biological activities. Aromatic acids, including caffeic acid, fukinolic acid, and cimicifugic acids A, B, E, and F, have been shown to inhibit neutrophil elastase, an enzyme associated with active inflammation.[6] Phenolic compounds are also known for their antioxidant properties, which may protect against oxidative stress-induced cellular damage.[6][7] For instance, aromatic acids isolated from black cohosh extract, such as caffeic acid, methyl caffeate, and ferulic acid, offered protection against menadione-induced DNA damage in breast cancer cells.[6]

Serotonergic Activity A compelling hypothesis for the mechanism behind the alleviation of menopausal symptoms, particularly hot flashes, involves the central nervous system. Black cohosh extract and its components may act on neurotransmitter systems.[6] The extract has been shown to bind to several serotonin receptor subtypes, with notable activity at 5-HT7 and 5-HT1A receptors, which are involved in thermoregulation within the hypothalamus.[4][6] This suggests that black cohosh may function as a selective serotonin reuptake inhibitor (SSRI) or a serotonin receptor modulator, a mechanism shared by some pharmaceutical treatments for hot flashes.[6][15]

Opioid Receptor Activity Emerging research has demonstrated that black cohosh extracts contain constituents that bind to and activate human µ-opioid receptors.[16] An ethanol extract of black cohosh acted as a partial agonist at the receptor.[16] This mechanism could contribute to its beneficial effects on menopausal symptoms, many of which have a central nervous system component.[16]

Visualization of Workflows and Pathways

To clarify the processes involved in studying these compounds and their proposed mechanisms, the following diagrams are provided.

experimental_workflow Figure 1: General Experimental Workflow for Phenolic Compound Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_bioassay Biological Activity Assessment plant_material Black Cohosh Raw Material (Rhizomes & Roots) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., 80% MeOH, 75% EtOH) grinding->extraction filtration Filtration & Evaporation extraction->filtration crude_extract Crude Phenolic Extract filtration->crude_extract hplc HPLC-PDA Analysis (Quantification) crude_extract->hplc lcms LC-MS/MS Analysis (Identification & Structure Elucidation) crude_extract->lcms antioxidant Antioxidant Assays (e.g., DPPH, ORAC) crude_extract->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Neutrophil Elastase Inhibition) crude_extract->anti_inflammatory receptor_binding Receptor Binding Assays (e.g., Serotonin, Opioid Receptors) crude_extract->receptor_binding

Figure 1: General Experimental Workflow for Phenolic Compound Analysis

serotonergic_pathway Figure 2: Proposed Serotonergic Mechanism in Menopause Symptom Relief cluster_brain Hypothalamus (Thermoregulatory Center) serotonin_neuron Serotonergic Neuron receptor_5ht1a 5-HT1A Receptor serotonin_neuron->receptor_5ht1a releases Serotonin receptor_5ht7 5-HT7 Receptor serotonin_neuron->receptor_5ht7 thermo Modulation of Thermoregulation receptor_5ht1a->thermo receptor_5ht7->thermo bce Black Cohosh Phenolic Compounds bce->receptor_5ht1a binds/modulates bce->receptor_5ht7 binds/modulates symptoms Menopausal Vasomotor Symptoms (Hot Flashes) thermo->symptoms Alleviates

Figure 2: Proposed Serotonergic Mechanism in Menopause Symptom Relief

Experimental Protocols

This section details the methodologies cited in the literature for the extraction and analysis of phenolic compounds from black cohosh.

A. Extraction of Phenolic Compounds from Plant Material

This protocol is synthesized from methodologies described for preparing alcoholic extracts for analysis.[12]

  • Material Preparation: Obtain dried black cohosh roots and rhizomes and grind them into a fine powder.

  • Solvent Extraction:

    • Weigh 10 g of the powdered plant material.

    • Add 100 mL of the extraction solvent (e.g., 80% methanol, 75% ethanol, or 40% 2-propanol).

    • Macerate at ambient temperature for 12 hours with occasional agitation.

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant material.

  • Repeated Extraction: Repeat the extraction process (Step 2) on the remaining plant material three more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine all filtrates and evaporate the solvent in vacuo using a rotary evaporator to yield the dark brown crude extract.

  • Sample Preparation for Analysis: For HPLC analysis, dissolve a known amount of the dry extract (e.g., 7-9 mg) in 2 mL of 70% methanol/water solution. Sonicate for 10 minutes to ensure complete dissolution, then pass the solution through a 0.45 µm nylon membrane filter before injection.[12]

B. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This protocol is based on methods used for the quantitative analysis of phenolic constituents.[12]

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might run from ~10% B to 70% B over 40-60 minutes, followed by a wash and re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent using the PDA detector. For phenolic compounds like caffeic acid derivatives, a wavelength of 320 nm is commonly used for visualization and quantification.[12]

  • Quantification: Create a calibration curve using certified reference standards for each phenolic compound of interest (e.g., caffeic acid, isoferulic acid). Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

C. Biological Assay: µ-Opioid Receptor Binding

This protocol is a simplified overview of the [35S]GTPγS binding assay used to determine agonist activity at the human µ-opioid receptor (hMOR).[16]

  • Materials:

    • Cell membranes from CHO cells stably expressing hMOR.

    • [35S]GTPγS (radioligand).

    • Guanosine 5′-diphosphate (GDP).

    • Assay Buffer (e.g., containing HEPES, NaCl, MgCl2).

    • Black cohosh extract dissolved in an appropriate vehicle (e.g., DMSO).

    • DAMGO (a full µ-opioid receptor agonist) as a positive control.

  • Procedure:

    • Pre-incubate the cell membranes with the black cohosh extract or control compounds in the assay buffer.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Measurement: Quantify the amount of bound [35S]GTPγS on the filters using a liquid scintillation counter.

  • Analysis: The stimulation of [35S]GTPγS binding by the extract indicates agonist activity at the receptor. Data can be used to calculate the EC50 (half-maximal effective concentration) and the maximum effect relative to the full agonist control.[16]

Conclusion and Future Directions

The phenolic compounds in Actaea racemosa are a diverse and biologically active class of molecules. Research has shifted the understanding of black cohosh's mechanism from a simple estrogenic model to a more complex, multi-target interaction with the central nervous system, involving serotonergic and opioid pathways. The significant variability in the phenolic content of commercial products highlights a critical need for improved standardization and quality control in the botanical supplement industry.

Future research should focus on:

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of key phenolic compounds to understand their bioavailability and tissue distribution.[6]

  • Clinical Trials: Conducting rigorous, placebo-controlled clinical trials using well-characterized and standardized extracts to definitively establish the efficacy of specific phenolic profiles for treating menopausal symptoms.

  • Synergistic Effects: Exploring the potential synergistic or additive effects between phenolic compounds and other constituents, such as triterpene glycosides, to elucidate the holistic activity of the whole plant extract.

A deeper understanding of the chemistry and pharmacology of black cohosh phenolics will be instrumental in optimizing its therapeutic use and developing evidence-based botanical drugs.

References

Methodological & Application

Application Notes and Protocols: Analysis of Cimicifugic Acid E in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the analysis of Cimicifugic acid E in plant extracts, particularly from species of the genus Cimicifuga (black cohosh). The methodology outlines sample preparation, liquid chromatography (LC) separation, and tandem mass spectrometry (MS/MS) detection. This protocol is designed to serve as a practical guide for the accurate identification and quantification of this compound, a significant bioactive phenolic compound in several medicinal plant species.

Introduction

This compound is a caffeic acid derivative found in various medicinal plants, most notably in black cohosh (Cimicifuga racemosa).[1][2][3] These compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic properties. Accurate and robust analytical methods are essential for the quality control of raw plant materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. This protocol details a sensitive and specific LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This section details the extraction of this compound from powdered plant material.

Materials:

  • Powdered plant material (e.g., dried rhizomes of Cimicifuga racemosa)

  • 80% Methanol in water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 100 mg of powdered plant material into a microcentrifuge tube.

  • Add 1.5 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

G cluster_workflow Sample Preparation Workflow start Start: Powdered Plant Material weigh Weigh 100 mg of Plant Material start->weigh add_solvent Add 1.5 mL of 80% Methanol weigh->add_solvent vortex Vortex for 1 minute add_solvent->vortex sonicate Sonicate for 30 minutes vortex->sonicate centrifuge Centrifuge at 10,000 x g for 10 min sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter end End: Sample Ready for LC-MS/MS filter->end

Caption: Workflow for the extraction of this compound.
Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase B
0.05
15.095
17.095
17.15
20.05
Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters for this compound:

This compound has a molecular weight of 432.38 g/mol and a molecular formula of C₂₁H₂₀O₁₀. In negative ion mode, it will form a deprotonated molecule [M-H]⁻ at m/z 431.37. Based on the fragmentation patterns of analogous cimicifugic acids, the primary fragmentation involves the neutral loss of the ferulic acid moiety.

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound431.4237.11003015
This compound431.4193.11003025

Note: The cone voltage and collision energy may require optimization depending on the specific instrument used.

G cluster_pathway Proposed Fragmentation Pathway of this compound precursor This compound [M-H]⁻ m/z 431.4 loss Neutral Loss of Ferulic Acid (194.18 Da) precursor->loss product2 Product Ion 2 [Ferulic Acid - H]⁻ m/z 193.1 precursor->product2 Alternative Fragmentation product1 Product Ion 1 [M-H - Ferulic Acid]⁻ m/z 237.1 loss->product1

Caption: Proposed fragmentation of this compound in MS/MS.

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. If a standard is not available, semi-quantification can be performed using a related compound with a similar chemical structure and ionization efficiency, such as ferulic acid or caffeic acid.

Table 3: Example Calibration Curve Data for a Related Compound (Caffeic Acid)

Concentration (ng/mL)Peak Area
15,234
526,170
1051,980
50258,900
100521,300
5002,605,000

Method Validation Parameters:

A full method validation should be performed according to standard guidelines (e.g., ICH). Key validation parameters to be assessed are summarized below. While specific quantitative data for this compound is not widely published, the following table provides typical performance characteristics for the analysis of similar phenolic acids in plant matrices.

Table 4: Typical Method Validation Parameters

ParameterTypical Range/Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15% (intraday and interday)
Accuracy/Recovery (%) 85 - 115%

Conclusion

The LC-MS/MS protocol described in this application note provides a robust and sensitive method for the analysis of this compound in plant extracts. The detailed sample preparation, chromatographic separation, and mass spectrometric conditions will enable researchers to accurately identify and quantify this important bioactive compound. The provided workflow diagrams and data tables serve as a practical guide for the implementation of this method in a laboratory setting. Proper method validation is crucial for ensuring the reliability of the generated data.

References

Step-by-Step Isolation of Cimicifugic Acid E from Actaea racemosa Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Actaea racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb whose rhizomes are a rich source of various bioactive compounds. Among these are phenylpropanoid esters known as cimicifugic acids. Cimicifugic acid E, a derivative of caffeic acid, has garnered interest for its potential pharmacological activities.[1][2] This document provides a detailed, step-by-step protocol for the isolation and purification of this compound from the rhizomes of Actaea racemosa. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development.

Materials and Methods

Plant Material

Dried and powdered rhizomes of authenticated Actaea racemosa. A voucher specimen should be deposited in a recognized herbarium for reference.

Solvents and Reagents
  • Methanol (HPLC grade)

  • Ethanol (75%, v/v)

  • Ethyl acetate (HPLC grade)

  • n-Butanol (HPLC grade)

  • Water (deionized and purified)

  • Formic acid (0.1%, v/v)

  • Acetonitrile (HPLC grade)

  • Solvents for Centrifugal Partition Chromatography (CPC)

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for the Isolation of this compound start Dried & Powdered Actaea racemosa Rhizomes extraction Maceration with 80% Methanol start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Liquid-Liquid Partitioning (Water/Ethyl Acetate) crude_extract->partition aq_phase Aqueous Phase partition->aq_phase etoh_phase Ethyl Acetate Fraction (Enriched with Phenolics) partition->etoh_phase fractionation Further Fractionation (Optional) (e.g., Column Chromatography) etoh_phase->fractionation purification Preparative HPLC or CPC fractionation->purification isolated_compound Isolated this compound purification->isolated_compound analysis Purity Analysis (HPLC, LC-MS, NMR) isolated_compound->analysis final_product Purified this compound (>95% Purity) analysis->final_product

Caption: Workflow for this compound isolation.

Detailed Experimental Protocols

Protocol 1: Extraction of Crude Phenolic Compounds
  • Maceration:

    • Weigh 1 kg of dried, powdered Actaea racemosa rhizomes.

    • Place the powder in a large glass container and add 10 L of 80% methanol.[3]

    • Stir the mixture periodically and allow it to macerate for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.[3]

Protocol 2: Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic extract in 1 L of deionized water.

    • Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain a phenolic-enriched fraction.[4][5]

Protocol 3: Purification of this compound

Two alternative methods for the final purification are presented below.

  • Sample Preparation: Dissolve a portion of the dried ethyl acetate fraction in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[6]

    • Gradient Program: A linear gradient adapted from analytical methods, for example: 5-30% B over 40 minutes.[6]

    • Flow Rate: Adjusted for the preparative column, typically 10-20 mL/min.

    • Detection: UV detection at 280 nm and 320 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on retention time from analytical runs.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC to assess purity. Pool fractions with >95% purity and evaporate the solvent.

This advanced liquid-liquid chromatography technique is highly effective for separating acidic compounds.

  • Solvent System Selection: A two-phase solvent system is required. A common system for separating cimicifugic acids is water/butanol/ethyl acetate (5:4:1, v/v/v).[5]

  • pH-Zone Refinement CPC: This technique can be employed to effectively separate acids. It involves dissolving the sample in the stationary phase and introducing an acid or base into the mobile phase to create a pH gradient.[7][8]

  • Operation:

    • The CPC instrument is filled with the stationary phase.

    • The sample, dissolved in the stationary phase, is injected.

    • The mobile phase is pumped through the instrument, and fractions are collected.

  • Fraction Analysis: Fractions are analyzed by analytical HPLC to identify those containing pure this compound.

Data Presentation

Table 1: Extraction and Fractionation Yields

StepStarting MaterialSolvent/MethodYield (g)% Yield (w/w)
Extraction 1000 g powdered rhizomes80% Methanol150 g15.0%
Fractionation 150 g crude extractWater/Ethyl Acetate Partitioning25 g16.7% (of crude)

Note: Yields are approximate and can vary depending on the plant material and extraction efficiency.

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-15% B (0-15 min), 15-30% B (15-30 min), 30-40% B (30-45 min)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 320 nm
Injection Volume 10 µL

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathways modulated by this compound are still under investigation, many phenolic compounds from Actaea racemosa are known to possess antioxidant and anti-inflammatory properties.[1] The following diagram illustrates a general anti-inflammatory signaling pathway that could be influenced.

G Figure 2. Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) translocation->gene_expression inflammation Inflammation gene_expression->inflammation cimicifugic_e This compound cimicifugic_e->kinase_cascade Inhibition

Caption: Potential anti-inflammatory action of this compound.

Conclusion

The protocol outlined above provides a comprehensive framework for the successful isolation of this compound from Actaea racemosa rhizomes. The combination of solvent extraction, liquid-liquid partitioning, and a final high-resolution chromatographic step such as preparative HPLC or CPC should yield the compound at a purity suitable for further biological and pharmacological evaluation. Researchers should note that optimization of chromatographic conditions may be necessary depending on the specific equipment and columns available.

References

Application Notes and Protocols: Standardization of Herbal Extracts Using Cimicifugic Acid E as a Chemical Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The standardization of herbal extracts is a critical process in ensuring the quality, safety, and efficacy of botanical products. The chemical complexity of herbal preparations necessitates the use of specific chemical markers for accurate quantification and batch-to-batch consistency. Cimicifugic acid E, a phenylpropanoid derivative found in various Cimicifuga (also known as Actaea) species, presents a viable candidate as a chemical marker for the standardization of extracts from these plants, which are commonly used in dietary supplements and traditional medicine.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the extraction, quantification, and biological activity assessment of herbal extracts using this compound as a key chemical marker.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₀O₁₀[3]
Molecular Weight432.4 g/mol [3]
Chemical ClassPhenylpropanoid Ester[1][4]
OccurrenceFound in Cimicifuga species such as Cimicifuga racemosa (Black Cohosh).[2][5]

Biological Activities Associated with Cimicifuga Extracts

Extracts from Cimicifuga species, containing a variety of compounds including cimicifugic acids and triterpene glycosides, have been investigated for a range of biological activities.[2][6] While some studies suggest that the antiproliferative effects on breast cancer cells are more strongly associated with the triterpene glycoside fraction, the phenolic components, including cimicifugic acids, have demonstrated antioxidant and anti-inflammatory properties.[6][7]

Notably, Cimicifugic acid B has been shown to induce apoptosis in cervical cancer cells and modulate the Hedgehog signaling pathway.[8][9] Furthermore, extracts of Cimicifugae Rhizoma have been found to attenuate oxidative stress and airway inflammation by upregulating the Nrf2/HO-1/NQO1 pathway and downregulating NF-κB phosphorylation.[10] Some cimicifugic acids, like C and D, have also been reported to have vasoactive effects by modulating calcium influx.[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Herbal Raw Material

This protocol describes a standard laboratory procedure for the extraction of this compound from dried and powdered rhizomes of Cimicifuga racemosa.

Materials and Reagents:

  • Dried and powdered Cimicifuga racemosa rhizomes

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (0.45 µm)

Procedure:

  • Maceration: Weigh 10 g of powdered rhizome and place it in a 250 mL flask. Add 100 mL of 80% methanol.

  • Extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Filtration: Filter the extract through filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue with another 100 mL of 80% methanol to ensure exhaustive extraction.

  • Combine and Concentrate: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of deionized water and transfer to a separatory funnel. Partition the aqueous suspension with an equal volume of ethyl acetate three times.[1]

  • Fraction Collection: Collect the ethyl acetate fraction, which will be enriched with phenolic compounds including this compound.

  • Final Concentration: Evaporate the ethyl acetate to dryness under reduced pressure.

  • Sample Preparation for Analysis: Reconstitute a known weight of the dried ethyl acetate fraction in methanol for subsequent HPLC or UPLC-MS analysis. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the prepared herbal extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.[12]

    • Solvent B: Acetonitrile.[12]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-40 min: 30-60% B

    • 40-45 min: 60-10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 320 nm.[3]

  • Injection Volume: 10 µL.[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared herbal extract sample into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: HPLC-UV Quantification of this compound in Different Batches of Cimicifuga racemosa Extract

Batch NumberExtraction Yield (%)This compound Concentration (mg/g of extract)
CR-2024-0115.25.8
CR-2024-0214.86.1
CR-2024-0316.15.5

Visualization of Pathways and Workflows

Signaling Pathways

The biological activity of Cimicifuga extracts can be attributed to the modulation of several key signaling pathways.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO | GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI | GLI_A GLI (Active) GLI->GLI_A Translocation KIF7 KIF7 Target_Genes Target Genes (Proliferation, Survival) GLI_A->Target_Genes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Cimicifugic_Acid_B Cimicifugic Acid B Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Cimicifugic_Acid_B->Hedgehog_Signaling_Pathway Downregulates

Caption: Downregulation of the Hedgehog signaling pathway by Cimicifugic acid B.

NFkB_Nrf2_Pathways cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Nrf2 Nrf2 Nrf2_active Nrf2 Nrf2->Nrf2_active Translocation Keap1->Nrf2 | IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB | NFkB_active NF-κB NFkB->NFkB_active Translocation ARE ARE Nrf2_active->ARE HO1_NQO1 HO-1, NQO1 (Antioxidant Response) ARE->HO1_NQO1 Inflammatory_Genes Inflammatory Genes (Cytokines, Chemokines) NFkB_active->Inflammatory_Genes Cimicifuga_Extract Cimicifuga Extract Cimicifuga_Extract->Nrf2 Activates Cimicifuga_Extract->IKK Inhibits Experimental_Workflow Start Start: Herbal Raw Material (*Cimicifuga racemosa*) Extraction Protocol 1: Solvent Extraction Start->Extraction Quantification Protocol 2: HPLC-UV Analysis Extraction->Quantification Standardization Standardized Extract (Known this compound Concentration) Quantification->Standardization Bioassay Biological Activity Testing (e.g., Cell Culture) Standardization->Bioassay End End: Data Analysis and Reporting Bioassay->End

References

Application Notes and Protocols for Cimicifugic Acid E in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cimicifugic acid E in various in vitro cell culture experiments. The protocols outlined below are based on established methodologies and published research on related compounds from the Cimicifuga species, offering a solid foundation for investigating the biological activities of this compound.

Introduction

This compound is a phenylpropanoid derivative found in plants of the Cimicifuga genus, which have a history of use in traditional medicine for their anti-inflammatory properties.[1] Recent scientific interest has focused on the potential of Cimicifugic acids and related compounds as anti-inflammatory and anti-cancer agents. These molecules have been shown to modulate key signaling pathways involved in inflammation and apoptosis.[1][2] This document provides detailed protocols for preparing this compound for cell culture and for conducting fundamental in vitro assays to assess its cytotoxic, apoptotic, and anti-inflammatory effects.

Preparation of this compound for In Vitro Studies

Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes

Protocol for Stock Solution Preparation:

  • Dissolving the Compound: Due to the hydrophobic nature of many phenolic compounds, DMSO is the recommended solvent for preparing a high-concentration stock solution.[3][4][5] Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Stock Solution: Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM. Vortex thoroughly until the compound is completely dissolved. Brief sonication or warming to 37°C may aid in dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use, protected from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working concentrations by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Data Presentation: Cytotoxicity of Cimicifuga Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds isolated from Cimicifuga species in different cancer cell lines. These values provide a reference for the expected potency of related compounds.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
ActeinMDA-MB-453Coulter Counter966.7[3]
KHF16MCF7MTSNot Specified5.6[6]
KHF16MDA-MB-231MTSNot Specified6.8[6]
KHF16MDA-MB-468MTSNot Specified9.2[6]
Cimicifugic acid A, B, GMDA-MB-453Not SpecifiedNot Specified>100[3]
Cimiside EAGSMTT2468.7 µg/mL[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_treatment Add this compound working solutions incubate_overnight->add_treatment incubate_treatment Incubate for 24-72 hours add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance Apoptosis_Staining start Treated Cell Population annexin_v Annexin V Staining start->annexin_v pi PI Staining start->pi viable Viable (Annexin V-, PI-) annexin_v->viable Negative early_apoptosis Early Apoptotic (Annexin V+, PI-) annexin_v->early_apoptosis Positive late_apoptosis Late Apoptotic/Necrotic (Annexin V+, PI+) annexin_v->late_apoptosis Positive necrotic Necrotic (Annexin V-, PI+) annexin_v->necrotic Negative pi->viable Negative pi->early_apoptosis Negative pi->late_apoptosis Positive pi->necrotic Positive Signaling_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptotic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IKK->NFkB Activation IkB->NFkB nucleus_inflam Nucleus NFkB->nucleus_inflam Translocation inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS) nucleus_inflam->inflammatory_genes Transcription NO Nitric Oxide inflammatory_genes->NO ROS ROS Generation Mito Mitochondrial Depolarization ROS->Mito Bax_Bcl2 ↑ Bax/Bcl2 Ratio Mito->Bax_Bcl2 Caspase9 Caspase-9 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cimicifugic_acid_E This compound Cimicifugic_acid_E->IKK Cimicifugic_acid_E->ROS Cimicifugic_acid_E->Caspase8

References

Application Notes and Protocols: Dosing and Administration of Cimicifugic Acid E for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current literature review, specific in vivo dosing and administration protocols for isolated Cimicifugic acid E have not been documented. The data presented herein are derived from studies on extracts of Cimicifuga species, which contain a complex mixture of compounds, including various cimicifugic acids. This information is provided as the best available reference for researchers and scientists in drug development.

I. Introduction

Cimicifugic acids are a group of phenolic compounds found in plants of the Cimicifuga genus, which have been investigated for a variety of biological activities, including anti-inflammatory and antioxidant effects. This document provides a summary of the available data on the administration of Cimicifuga extracts in animal models, with a focus on a detailed protocol from a study on allergic asthma. Additionally, in vitro data on various cimicifugic acids are presented to offer a broader context of their biological evaluation.

II. In Vivo Dosing and Administration of Cimicifugae Rhizoma Extract

While specific data for this compound is unavailable, a study on Cimicifugae Rhizoma extract (CRE) in a mouse model of ovalbumin-induced allergic asthma provides valuable insights into potential dosing and administration routes for related compounds.

Quantitative Data Summary
Animal ModelCompound/ExtractDosingAdministration RouteFrequencyDurationReference
BALB/c Mice (Female, 6 weeks old)Cimicifugae Rhizoma Extract (CRE)30 mg/kgOralDaily6 days[1][2]
BALB/c Mice (Female, 6 weeks old)Cimicifugae Rhizoma Extract (CRE)100 mg/kgOralDaily6 days[1][2]
RatsEthanolic C. racemosa extract>1,000 mg/kgOral--[3][4]

III. Experimental Protocols

The following is a detailed protocol from the study of Cimicifugae Rhizoma extract in an ovalbumin-induced allergic asthma mouse model.[1][2]

Animal Model
  • Species: Specific pathogen-free BALB/c mice

  • Age: 6 weeks old

  • Sex: Female

  • Housing: Standard conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water.

  • Acclimation: 1 week prior to the experiment.

Induction of Allergic Airway Inflammation
  • Sensitization: On day 0 and day 14, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of phosphate-buffered saline (PBS).

  • Challenge: From day 21 to day 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.

Dosing and Administration
  • Groups:

    • Normal Control (NC)

    • OVA-induced asthma (OVA)

    • Dexamethasone (DEX, 2 mg/kg, positive control)

    • CRE (30 mg/kg)

    • CRE (100 mg/kg)

  • Administration: Administer CRE or DEX orally once daily from day 18 to day 23.

Experimental Workflow Diagram

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase Day0 Day 0 OVA/Alum IP Injection Day14 Day 14 OVA/Alum IP Injection Day18_23_Treat Days 18-23 Daily Oral Administration (CRE or DEX) Day14->Day18_23_Treat Day21_23_Chal Days 21-23 OVA Aerosol Challenge Day18_23_Treat->Day21_23_Chal

Figure 1: Experimental workflow for the ovalbumin-induced asthma mouse model.

IV. In Vitro Biological Activity of Cimicifugic Acids

While in vivo data for this compound is lacking, in vitro studies provide some information on its activity, or lack thereof, in certain assays.

CompoundAssayCell LineConcentrationResultReference
Cimicifugic acid ASerotonergic Activity (5-HT7 receptor competitive binding)-> 500 µMIC50 > 500 µM[5]
Cimicifugic acid BSerotonergic Activity (5-HT7 receptor competitive binding)-> 500 µMIC50 > 500 µM[5]
This compoundSerotonergic Activity (5-HT7 receptor competitive binding)-> 500 µMIC50 > 500 µM[5]
Cimicifugic acid FSerotonergic Activity (5-HT7 receptor competitive binding)-> 500 µMIC50 > 500 µM[5]
Cimicifugic acid AGrowth InhibitionMDA-MB-453> 100 µMIC50 > 100 µM[6]
Cimicifugic acid BGrowth InhibitionMDA-MB-453> 100 µMIC50 > 100 µM[6]
Cimicifugic acid GGrowth InhibitionMDA-MB-453> 100 µMIC50 > 100 µM[6]
Fukinolic acidSerotonergic Activity (5-HT7 receptor competitive binding)-100 µMIC50 = 100 µM[5]
Fukinolic acidGrowth InhibitionMDA-MB-453> 100 µMIC50 > 100 µM[6]

V. Signaling Pathways

The therapeutic effects of Cimicifugae Rhizoma extract in the ovalbumin-induced asthma model were associated with the modulation of the Nrf2/HO-1/NQO1 and NF-κB signaling pathways.[1][2]

Signaling Pathway Diagram

G cluster_oxidative_stress Oxidative Stress cluster_antioxidant_response Antioxidant Response cluster_inflammatory_response Inflammatory Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Phosphorylation ROS->NFkB activates CRE Cimicifugae Rhizoma Extract (CRE) Nrf2 Nrf2 CRE->Nrf2 activates CRE->NFkB inhibits Nrf2->ROS reduces HO1 HO-1 Nrf2->HO1 upregulates NQO1 NQO1 Nrf2->NQO1 upregulates MMP9 MMP-9 NFkB->MMP9 upregulates Cytokines Inflammatory Cytokines MMP9->Cytokines induces

Figure 2: Signaling pathways modulated by Cimicifugae Rhizoma Extract.

References

Commercial sources for purchasing high-purity Cimicifugic acid E standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Sourcing of High-Purity Cimicifugic Acid E Standard

  • Custom Synthesis: Several chemical synthesis companies offer custom synthesis of complex organic molecules. This would be a viable option to obtain a high-purity standard of this compound.

  • Specialty Phytochemical Suppliers: While not appearing in general searches, contacting companies specializing in the isolation of phytochemicals from medicinal plants may yield a source for this compound or the possibility of a custom isolation project.

  • In-house Isolation: For laboratories with the appropriate equipment and expertise, isolation from plant material is a feasible, albeit labor-intensive, approach. A detailed protocol for this is provided in the following sections.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₁H₂₀O₁₀
Molecular Weight 432.38 g/mol
IUPAC Name (2R,3S)-2-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy]-2-(4-hydroxyphenyl)methylbutanedioic acid
Synonyms 2-E-Feruloylpiscidic acid
Appearance White amorphous powder
Solubility Soluble in methanol

Application Notes: Biological Activity and Potential Research Areas

This compound is a phenylpropanoid derivative found in plants of the Cimicifuga genus, which have a history of use in traditional medicine. Research into the specific biological activities of this compound is ongoing, with several studies pointing towards its potential therapeutic applications.

  • Anti-inflammatory and Immunomodulatory Effects: Recent studies suggest that this compound, as a component of Cimicifuga heracleifolia extract, may contribute to the treatment of acute pneumonia. The proposed mechanism involves the regulation of inflammatory pathways, including the TLR4/IL-1β-IRAK/NF-κB and PI3K-Akt signaling pathways. This suggests potential applications in inflammatory and autoimmune diseases.

  • Anticancer Activity: The antiproliferative effects of several cimicifugic acids have been investigated. One study reported that Cimicifugic acids A and B, along with fukinolic acid, had weak growth inhibitory activity on MDA-MB-453 and MCF7 human breast cancer cells, with IC50 values greater than 100 µM[1]. While the activity of this compound was not explicitly quantified in this study, it is structurally related to these compounds.

  • Vasoactivity: A study on the vasoactive effects of several cimicifugic acids found that this compound did not show any significant vasoactivity on rat aortic strips at a concentration of 3x10⁻⁴ M[2].

Experimental Protocols

Isolation and Purification of this compound from Actaea americana

This protocol is adapted from the methodology described by Nuntanakorn et al. (2006) for the isolation of polyphenols from Actaea species.

Objective: To isolate and purify this compound from the dried rhizomes of Actaea americana.

Materials and Reagents:

  • Dried and ground rhizomes of Actaea americana

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetonitrile (MeCN)

  • Acetic acid

  • Sephadex LH-20

  • C18 solid-phase extraction (SPE) cartridges

  • Preparative and semi-preparative HPLC systems with C18 columns

Procedure:

  • Extraction:

    • Extract the ground rhizomes with MeOH at room temperature.

    • Concentrate the extract under reduced pressure to yield a crude extract.

    • Suspend the crude extract in H₂O and partition with ethyl acetate (EtOAc). The aqueous layer contains the polar polyphenols, including this compound.

  • Fractionation:

    • Subject the aqueous layer to column chromatography on Sephadex LH-20, eluting with H₂O followed by a stepwise gradient of MeOH in H₂O.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Purification:

    • Pool the fractions rich in this compound and further purify them using C18 SPE cartridges.

    • The final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) using a gradient of MeCN in 0.1% aqueous acetic acid.

    • If necessary, a final polishing step can be performed using semi-preparative isocratic HPLC to yield high-purity this compound.

Diagram of the Isolation Workflow:

G Start Ground Rhizomes of Actaea americana Extraction Methanol Extraction Start->Extraction Partition EtOAc/H2O Partition Extraction->Partition AqueousLayer Aqueous Layer Partition->AqueousLayer Sephadex Sephadex LH-20 Column Chromatography AqueousLayer->Sephadex Fractions Fractions containing This compound Sephadex->Fractions PrepHPLC Preparative RP-HPLC Fractions->PrepHPLC PureCompound High-Purity This compound PrepHPLC->PureCompound

Caption: Workflow for the isolation and purification of this compound.

Analytical Protocol: Quantification of this compound by HPLC-DAD

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts or other matrices.

Objective: To quantify the concentration of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard of known purity

  • HPLC-grade acetonitrile (MeCN), methanol (MeOH), and water

  • Formic acid or acetic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at 320 nm for quantification, and collect spectra from 200-400 nm for peak purity analysis.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Preparation: Extract the sample matrix with a suitable solvent (e.g., methanol). The extract may need to be filtered (0.45 µm) before injection.

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data for Analytical Method Validation (Example for related compounds):

ParameterCaffeic AcidFerulic AcidIsoferulic AcidCimicifugic Acid BCimicifugic Acid F
Linear Range (µg/mL) 0.5 - 1000.5 - 1000.5 - 1001 - 2001 - 200
LOD (µg/mL) 0.10.10.10.20.2
LOQ (µg/mL) 0.50.50.51.01.0
Recovery (%) 95 - 10595 - 10595 - 10593 - 10394 - 104

Data is illustrative and based on typical values for similar compounds.

Signaling Pathway

Potential Anti-inflammatory Signaling Pathway of this compound

Based on studies of Cimicifuga extracts containing this compound, a potential mechanism of action in reducing inflammation, for instance in acute pneumonia, involves the modulation of key inflammatory signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Activation IRAK IRAK TLR4->IRAK Activation Akt Akt PI3K->Akt NFkB_complex IκB-NF-κB Akt->NFkB_complex Activation IRAK->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB Release of NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) NFkB_n->Gene Induces LPS Pathogen-Associated Molecular Patterns (e.g., LPS) LPS->TLR4 Cimicifugic_E This compound Cimicifugic_E->PI3K Inhibition Cimicifugic_E->IRAK Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Cimicifugic Acids using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic acids are a group of phenylpropanoid esters, primarily found in the rhizomes of Cimicifuga species (e.g., Cimicifuga racemosa, black cohosh). These compounds are of significant interest to the pharmaceutical and natural product industries due to their potential biological activities. The structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for quality control of botanical products. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of Cimicifugic acids.

This document provides detailed application notes and protocols for the structural elucidation of Cimicifugic acids using a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Cimicifugic Acids

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for a representative Cimicifugic acid, CA KS, in methanol-d4. This data serves as a reference for the identification and structural confirmation of related compounds.[1]

Position¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)¹³C Chemical Shift (δ ppm)
Piscidic Acid Moiety
25.53 (s)75.8
3-82.1
4a3.15 (d, 14.5)41.2
4b2.95 (d, 14.5)
1'-128.3
2'6.64 (d, 1.9)119.0
3'-145.9
4'-145.5
5'6.54 (d, 8.1)116.1
6'6.49 (dd, 8.1, 1.9)121.2
Sinapic Acid Moiety
2''6.40 (d, 15.9)115.2
3''7.69 (d, 15.9)147.8
1'''-127.1
2'''6.88 (s)108.2
3'''-149.5
4'''-139.8
5'''-149.5
6'''6.88 (s)108.2
OMe3.80 (s)56.9

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data. The following protocol is recommended for the analysis of Cimicifugic acids.

Materials:

  • Dried extract or isolated Cimicifugic acid (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., methanol-d4, CDCl3, or DMSO-d6) of high purity (≥99.8%)

  • NMR tubes (5 mm, high precision)

  • Vortex mixer

  • Pipettes and vials

Protocol:

  • Weigh accurately 5-10 mg of the purified Cimicifugic acid or a well-characterized extract.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., methanol-d4) in a clean vial.

  • Ensure complete dissolution by vortexing the sample. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

2D NMR Experiments

The following are general protocols for acquiring 2D NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized based on the instrument and the specific sample.

The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.

Methodology:

  • Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered COSY)

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 2-8

    • Relaxation Delay: 1.5-2.0 s

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of points in the F1 dimension.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

Methodology:

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent phase-sensitive, edited HSQC with gradient selection)

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-180 ppm

    • Number of Points (F2): 1024

    • Number of Increments (F1): 256

    • Number of Scans: 4-16

    • Relaxation Delay: 1.5 s

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill in the F1 dimension.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.

Methodology:

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC optimized for long-range couplings)

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 200-220 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 512

    • Number of Scans: 8-32

    • Relaxation Delay: 2.0 s

    • Long-range ¹J(C,H) Coupling Constant: Optimized for an average 2-3 bond coupling (e.g., 8 Hz).

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill in the F1 dimension.

    • Perform Fourier transformation (magnitude mode is often used).

    • Baseline correct the spectrum.

NOESY and ROESY experiments provide information about protons that are close to each other in space, which is crucial for determining the relative stereochemistry of the molecule.

Methodology (NOESY for small to medium-sized molecules):

  • Pulse Program: noesygpph (or equivalent phase-sensitive NOESY with gradient selection)

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 8-16

    • Relaxation Delay: 2.0 s

    • Mixing Time (d8): 300-800 ms (to be optimized)

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill in the F1 dimension.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Cimicifuga Extract or Isolated Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Tube Prepared NMR Sample COSY 1H-1H COSY NMR_Tube->COSY HSQC 1H-13C HSQC NMR_Tube->HSQC HMBC 1H-13C HMBC NMR_Tube->HMBC NOESY 1H-1H NOESY/ROESY NMR_Tube->NOESY Analysis Spectral Processing and Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Structure Determination Analysis->Structure

Experimental workflow for Cimicifugic acid structural elucidation.

Logical_Relationships cluster_experiments 2D NMR Experiments cluster_information Structural Information COSY COSY H_H_Connectivity Proton-Proton Connectivity (J-coupling) COSY->H_H_Connectivity identifies HSQC HSQC C_H_Connectivity Direct Carbon-Proton Connectivity HSQC->C_H_Connectivity correlates HMBC HMBC Long_Range_Connectivity Long-Range Carbon-Proton Connectivity (2-4 bonds) HMBC->Long_Range_Connectivity reveals NOESY NOESY/ROESY Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity shows

Logical relationships between 2D NMR experiments and structural information.

References

Developing a cell-based bioassay to screen for Cimicifugic acid E activity

Author: BenchChem Technical Support Team. Date: November 2025

Developing a Cell-Based Bioassay to Screen for Cimicifugic Acid E Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a phenylpropanoid derivative found in plants of the Cimicifuga genus, has garnered interest for its potential therapeutic properties. Studies on extracts from Cimicifuga species suggest a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2][3] Notably, evidence points towards the modulation of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, by constituents of these extracts.[1][4] The NF-κB pathway is a critical regulator of inflammation, while the Nrf2/antioxidant response element (ARE) pathway is a primary defense mechanism against oxidative stress.[5][6] This application note provides a detailed protocol for a dual-purpose, cell-based bioassay to screen for the inhibitory activity of this compound on the NF-κB signaling pathway and its activating potential on the Nrf2/ARE pathway. A preliminary cytotoxicity assessment is also included to ensure that the observed activities are not due to cell death.

1. Core Assays

To elucidate the bioactivity of this compound, a multi-faceted approach employing three distinct cell-based assays is recommended:

  • NF-κB Reporter Gene Assay: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway. This assay utilizes a HEK293 cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • ARE Reporter Gene Assay: To measure the activating potential of this compound on the Nrf2-mediated antioxidant response. This assay employs a HepG2 cell line containing a luciferase reporter gene driven by the antioxidant response element (ARE).

  • MTT Cytotoxicity Assay: To determine the cytotoxic concentration of this compound. This ensures that the results from the reporter gene assays are not skewed by compound-induced cell death.

2. Data Presentation

Quantitative data from the bioassays should be summarized in clear and structured tables for straightforward interpretation and comparison.

Table 1: Cytotoxicity of this compound on HEK293 and HepG2 Cells

Concentration (µM)HEK293 Cell Viability (%)HepG2 Cell Viability (%)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.1
198.7 ± 3.999.2 ± 4.8
597.2 ± 4.198.5 ± 5.3
1095.8 ± 3.596.9 ± 4.2
2593.1 ± 5.094.3 ± 4.9
5088.5 ± 4.890.1 ± 5.5
10075.3 ± 6.278.6 ± 6.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on NF-κB Luciferase Reporter Activity in HEK293 Cells

TreatmentConcentration (µM)Luciferase Activity (RLU)Inhibition (%)
Vehicle Control-150 ± 25-
TNF-α (10 ng/mL)-5000 ± 3500
TNF-α + this compound14520 ± 3109.6
TNF-α + this compound53250 ± 28035.0
TNF-α + this compound102100 ± 19058.0
TNF-α + this compound251250 ± 15075.0
TNF-α + Parthenolide (10 µM)-1050 ± 12079.0

RLU: Relative Light Units. Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on ARE Luciferase Reporter Activity in HepG2 Cells

TreatmentConcentration (µM)Luciferase Activity (Fold Induction)
Vehicle Control-1.0 ± 0.1
This compound11.8 ± 0.2
This compound53.5 ± 0.4
This compound106.2 ± 0.7
This compound259.8 ± 1.1
Sulforaphane (10 µM)-12.5 ± 1.5

Data are presented as mean ± standard deviation (n=3).

3. Experimental Protocols

3.1. General Cell Culture

  • HEK293-NF-κB-luc Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin, as required for the specific cell line).[7]

  • HepG2-ARE-luc Cells: Culture in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[8]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells before they reach confluence to maintain exponential growth.

3.2. Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HEK293 and HepG2 cells in separate 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

3.3. Protocol 2: NF-κB Reporter Gene Assay

  • Cell Seeding: Seed HEK293-NF-κB-luc cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Parthenolide) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (final concentration of 10 ng/mL) to the wells. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control for cell number if necessary. Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.

3.4. Protocol 3: ARE Reporter Gene Assay

  • Cell Seeding: Seed HepG2-ARE-luc cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.[8] Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., Sulforaphane). Include a vehicle control.

  • Incubation: Incubate the plates for 16-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit.

  • Data Analysis: Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

4. Visualizations

G Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_assays Cell-Based Assays cluster_data Data Analysis cluster_results Results Interpretation prep_cells Culture HEK293-NF-κB-luc & HepG2-ARE-luc cells cytotoxicity MTT Cytotoxicity Assay (24h treatment) prep_cells->cytotoxicity nfkb_assay NF-κB Reporter Assay (1h pre-treatment + 6h TNF-α) prep_cells->nfkb_assay are_assay ARE Reporter Assay (16-24h treatment) prep_cells->are_assay prep_compound Prepare this compound dilutions prep_compound->cytotoxicity prep_compound->nfkb_assay prep_compound->are_assay data_cytotoxicity Calculate Cell Viability (%) cytotoxicity->data_cytotoxicity data_nfkb Calculate NF-κB Inhibition (%) nfkb_assay->data_nfkb data_are Calculate ARE Fold Induction are_assay->data_are results Determine IC50 (NF-κB) & EC50 (ARE) Assess Therapeutic Window data_cytotoxicity->results data_nfkb->results data_are->results

Caption: Workflow for assessing this compound bioactivity.

G NF-κB Signaling Pathway Inhibition cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Inflammatory Gene Expression nucleus->gene activates cae This compound cae->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway.

G Nrf2/ARE Signaling Pathway Activation cluster_nucleus cae This compound keap1 Keap1 cae->keap1 modifies ros Oxidative Stress ros->keap1 modifies nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nucleus->are binds to genes Antioxidant Gene Expression are->genes activates

References

Troubleshooting & Optimization

How to improve the extraction yield of Cimicifugic acid E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Cimicifugic acid E. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction yield and purity of this valuable phenolic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a phenolic compound classified as a hydroxycinnamic acid ester.[1] Specifically, it is 2-E-feruloylpiscidic acid, isolated from the rhizomes of plants in the Cimicifuga (Actaea) genus, such as Cimicifuga racemosa (Black Cohosh).[1][2] These compounds are of interest to researchers for their potential biological activities and are often used as marker compounds for the standardization of herbal extracts.[3]

Q2: What are the conventional methods for extracting this compound?

Traditional methods for extracting Cimicifugic acids and other phenolic compounds from Cimicifuga rhizomes typically involve solid-liquid extraction with polar solvents. Maceration or reflux extraction using methanol or aqueous ethanol (e.g., 50-80% ethanol) are commonly employed.[1][4][5][6] These methods are straightforward but may require long extraction times and large solvent volumes.[7]

Q3: Which factors have the most significant impact on extraction yield?

Several factors critically influence the extraction efficiency of this compound:

  • Solvent Composition: The polarity of the solvent is crucial. A combination of a pure solvent like ethanol with water is often more effective than the solvent alone for extracting phenolic compounds.[8]

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds, but excessive heat can cause degradation of thermolabile compounds.[8][9]

  • Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent contact, enhancing extraction efficiency.[10]

  • Solid-to-Solvent Ratio: A lower solvent-to-solute ratio can increase the concentration gradient, facilitating a better yield up to an optimal point.[10][11]

  • Extraction Time: Sufficient time is needed to ensure complete extraction, but prolonged times can increase energy consumption and the risk of compound degradation.

Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

Modern techniques offer significant advantages over conventional methods:

  • Increased Efficiency and Yield: UAE and MAE can disrupt plant cell walls, enhancing solvent penetration and resulting in higher extraction yields in a shorter time.[7][12][13]

  • Reduced Solvent and Energy Consumption: These methods are generally faster and more efficient, leading to lower consumption of solvents and energy.[7][14]

  • Greener Chemistry: By reducing solvent use and extraction time, these techniques are considered more environmentally friendly.[9][15] For instance, UAE is noted as an inexpensive, simple, and efficient alternative to conventional techniques.[7]

Troubleshooting Guide: Low Extraction Yield

This guide addresses the common issue of lower-than-expected yields of this compound.

Problem: My extraction yield is consistently low.

Follow this logical workflow to diagnose and resolve the issue.

Extraction_Workflow cluster_purification Purification raw_material Raw Material (Cimicifuga Rhizome) preparation Preparation (Drying, Grinding) raw_material->preparation extraction Extraction (e.g., UAE, MAE) preparation->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Optional Defatting) crude_extract->partitioning chromatography Column Chromatography (e.g., CPC, HPLC) partitioning->chromatography pure_compound Purified This compound chromatography->pure_compound Serotonin_Pathway ligand Serotonergic Ligand (e.g., Nω-methylserotonin) receptor 5-HT₇ Receptor (GPCR) ligand->receptor binds to g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac activates cAMP cAMP ac->cAMP produces pka Protein Kinase A (PKA) cAMP->pka activates creb CREB Phosphorylation pka->creb phosphorylates response Cellular Response (e.g., Neuronal function, Circadian rhythm) creb->response leads to

References

Technical Support Center: Chromatographic Separation of Cimicifugic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Cimicifugic acid isomers from Cimicifuga racemosa (Black Cohosh) extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC and LC-MS analysis of Cimicifugic acid isomers.

Q1: I am observing significant peak tailing for my Cimicifugic acid peaks. What are the potential causes and solutions?

A1: Peak tailing for acidic compounds like Cimicifugic acids is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the acidic analytes and active sites on the stationary phase, such as residual silanol groups.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Cimicifugic acids are phenolic acids.[2] Operating at a lower pH (e.g., pH 2.5-3.5) using an acid modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of both the Cimicifugic acids and residual silanols on the silica-based column, thereby minimizing secondary interactions and improving peak shape.[1][3]

  • Use of a Deactivated Column: Employ a column with reduced secondary silanol activity. Modern, end-capped, or hybrid silica columns are designed to minimize these interactions.[3]

  • Buffer Concentration: Increasing the buffer concentration (e.g., >20 mM) in the mobile phase can sometimes help to mitigate peak tailing.[3]

  • Column Contamination: Accumulation of sample matrix components on the column can lead to active sites and peak tailing.[4] Flushing the column with a strong solvent or, if the problem persists, replacing the guard column or the analytical column may be necessary.[1][5]

Q2: My Cimicifugic acid isomers are co-eluting or have very poor resolution. How can I improve their separation?

A2: The structural similarity of isomers makes their separation challenging.[6] Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Gradient Adjustment: Modify the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter selectivity.[7]

  • Change Stationary Phase Chemistry:

    • If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. Phenyl-based or pentafluorophenyl (PFP) stationary phases can offer different interactions (e.g., π-π interactions) that may enhance the separation of aromatic isomers.[7]

  • Adjust Column Temperature: Temperature can influence selectivity. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves the resolution of the target isomers.[7]

  • Flow Rate Reduction: Decreasing the flow rate can increase column efficiency and may improve the resolution of critical pairs, although this will increase the analysis time.

Q3: I am experiencing a gradual increase in backpressure and a decrease in resolution over a series of injections. What could be the problem?

A3: This is a common indication of column contamination or blockage.[8] Particulate matter from the sample or precipitation of sample components can clog the column frit or the head of the column.

Troubleshooting Steps:

  • Sample Filtration: Ensure all samples and standards are filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.[5]

  • Use of a Guard Column: A guard column is highly recommended to protect the analytical column from strongly retained or contaminating compounds from the sample matrix.[9]

  • Column Washing: If you suspect contamination, disconnect the column from the detector and flush it with a strong solvent in the reverse direction.[1][5] Refer to the column manufacturer's instructions for appropriate washing protocols.

  • Check for Precipitation: Ensure that the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase to prevent precipitation upon injection.[10]

Frequently Asked Questions (FAQs)

Q4: What are the typical HPLC conditions for the separation of Cimicifugic acid isomers?

A4: A common approach is reversed-phase HPLC with UV detection. The following table summarizes a typical starting method.

ParameterRecommended Condition
Column C18 (e.g., Zorbax DBS, 5 µm, 4.6 x 250 mm)[11]
Mobile Phase A 0.1% Acetic Acid or Formic Acid in Water[11]
Mobile Phase B Acetonitrile[11]
Gradient A step or linear gradient, for example: 0-18 min, 5-28% B; 18-36 min, 28-35% B; 36-45 min, 35-55% B[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 25-30°C[11]
Detection Wavelength 320 nm (for phenolic constituents)[11]
Injection Volume 10 µL[11]

Q5: How can I confirm the identity of the different Cimicifugic acid isomers in my chromatogram?

A5: Due to the isomeric nature of these compounds, mass spectrometry (MS) is a powerful tool for identification. LC-MS/MS can provide fragmentation patterns that help in the structural elucidation and differentiation of isomers.[6] If authentic standards are available, comparison of retention times and spiking experiments can also be used for confirmation.

Q6: What is pH zone-refining centrifugal partition chromatography (pHZR-CPC) and how can it help in separating Cimicifugic acids?

A6: pHZR-CPC is a liquid-liquid chromatographic technique that is particularly useful for separating acidic and basic compounds. It has been successfully applied to separate Cimicifugic acids from co-occurring basic alkaloids, with which they can form strong acid-base associations.[12][13] This method employs a pH gradient to dissociate these complexes, allowing for the effective separation of the acidic Cimicifugic acids.[12]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Cimicifugic Acids in Cimicifuga racemosa Extract

This protocol is based on established methods for the analysis of phenolic compounds in Cimicifuga racemosa.[11]

1. Sample Preparation: a. Accurately weigh 300-400 mg of powdered plant material or extract into a 10 mL volumetric flask.[11] b. Add approximately 7 mL of 75% methanol.[11] c. Sonicate the mixture for 30 minutes for extracts or 6 hours for crude powders.[11] d. Allow the solution to cool to room temperature and then bring it to the final volume of 10.00 mL with 75% methanol.[11] e. Filter the solution through a 0.45 µm membrane filter prior to HPLC injection.[11]

2. HPLC Conditions:

ParameterValue
Column Zorbax DBS C18, 5 µm, 4.6 x 250 mm[11]
Mobile Phase A 0.1% Acetic Acid in Water[11]
Mobile Phase B Acetonitrile[11]
Gradient Program 0–18 min, 5–28% B18–36 min, 28–35% B36–45 min, 35–55% B45–55 min, 55–75% B55–56 min, 75–100% B[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 25°C[11]
Detection UV at 320 nm[11]
Injection Volume 10 µL[11]

Protocol 2: pH Zone-Refining Centrifugal Partition Chromatography (pHZR-CPC) for Cimicifugic Acid Isolation

This protocol is a summary of the methodology used for the preparative separation of Cimicifugic acids.[12]

1. Sample Preparation: a. A methanol-soluble fraction of the Cimicifuga racemosa extract is used as the starting material.[12]

2. CPC System and Solvents: a. Solvent System: Ethyl acetate-butanol-water (1:4:5 v/v/v).[12] b. Mobile Phase (Lower Phase): Add 0.3% (v/v) of 28% aqueous ammonia solution.[12] c. Stationary Phase (Upper Phase): Add 0.1% (v/v) Trifluoroacetic acid (TFA).[12]

3. CPC Operating Parameters: a. The sample is dissolved in the stationary phase for injection.[12] b. The separation is monitored by UV at 254 nm and 354 nm, and the pH of the eluate is continuously measured.[12] c. Fractions are collected and analyzed by TLC and HPLC to identify those containing the Cimicifugic acids.[12]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Separation of Cimicifugic Acid Isomers check_peak_shape Check Peak Shape: Symmetrical? start->check_peak_shape peak_tailing Issue: Peak Tailing check_peak_shape->peak_tailing No (Tailing) check_resolution Check Resolution: Baseline Separated? check_peak_shape->check_resolution Yes adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5 with Formic Acid) peak_tailing->adjust_ph use_deactivated_column Use Deactivated/ End-capped Column adjust_ph->use_deactivated_column use_deactivated_column->check_resolution coelution Issue: Co-elution/ Poor Resolution check_resolution->coelution No end_good End: Separation Successful check_resolution->end_good Yes optimize_gradient Optimize Gradient (e.g., Shallower Slope) coelution->optimize_gradient change_solvent Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_solvent change_column Change Column Chemistry (e.g., C18 to Phenyl/PFP) change_solvent->change_column end_bad End: Further Method Development Needed change_column->end_bad

Caption: Troubleshooting workflow for HPLC separation of Cimicifugic acid isomers.

HT7_Binding_Assay_Workflow start Start: 5-HT7 Receptor Binding Assay prepare_reagents Prepare Reagents: - Cell Membranes with 5-HT7 Receptor - Radioligand (e.g., [3H]5-CT) - Test Compounds (Cimicifuga Fractions/Isolates) - Assay Buffer start->prepare_reagents incubation Incubation: Combine reagents in a 96-well plate and incubate to reach equilibrium. prepare_reagents->incubation separation Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters to trap membrane-bound radioligand. incubation->separation quantification Quantification: Measure radioactivity of filters using liquid scintillation counting. separation->quantification data_analysis Data Analysis: - Determine IC50 values for test compounds - Calculate Ki (inhibition constant) quantification->data_analysis end End: Identify Active Compounds data_analysis->end

Caption: Experimental workflow for a 5-HT7 receptor binding assay.

References

Preventing degradation of Cimicifugic acid E during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Cimicifugic acid E during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a phenolic compound found in plants of the Cimicifuga genus.[1][2][3] Its stability is crucial for accurate experimental results and for maintaining its potential therapeutic properties during drug development and storage. Degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the main factors that cause the degradation of this compound?

A2: As an ester of ferulic acid, this compound is susceptible to degradation primarily due to:

  • Hydrolysis: The ester bond can be cleaved, especially under alkaline or strongly acidic conditions.[4][5]

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecule.[6][7]

Q3: How should I store my solid this compound powder?

A3: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. It is recommended to store it at low temperatures, preferably at -20°C, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: To prepare stock solutions, use a high-purity, degassed solvent. Based on the stability of similar phenolic compounds, an acidic pH of around 3-5 is recommended to minimize hydrolysis.[8] Solutions should be stored in amber vials at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles.

Q5: I am observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

A5: Yes, the appearance of new peaks in your chromatogram can indicate the degradation of this compound. The primary degradation products are likely to be ferulic acid and the corresponding piscidic acid derivative resulting from hydrolysis of the ester bond. Other minor peaks could be due to oxidation or photodegradation products.[9]

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound from solid material. 2. Analyze the old and new stock solutions by HPLC to compare the peak area of the parent compound and look for the presence of degradation products. 3. If degradation is confirmed, review your stock solution preparation and storage procedures. Ensure the pH is acidic (3-5), the solvent is degassed, and the solution is stored at an appropriate low temperature in an amber vial.
Degradation during the experiment 1. Evaluate the experimental conditions. Are you using a high pH buffer? Is the experiment run at an elevated temperature or for a prolonged duration? Is the setup exposed to direct light? 2. If possible, adjust the experimental parameters to be milder (e.g., lower pH, lower temperature, protection from light). 3. Include a stability control in your experiment: incubate this compound under the experimental conditions without the other reactants and analyze for degradation over time.
Interaction with other components 1. Investigate potential interactions of this compound with other reagents in your assay, such as metal ions or oxidizing agents. 2. Consider using a chelating agent (e.g., EDTA) if metal-catalyzed oxidation is suspected.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Steps
Hydrolysis 1. The most likely degradation product from hydrolysis is ferulic acid. Run a standard of ferulic acid to see if the retention time matches one of the unknown peaks. 2. To confirm, perform a forced degradation study by treating a sample of this compound with a mild base (e.g., 0.1 M NaOH) for a short period and analyze the resulting chromatogram.
Oxidation 1. Oxidative degradation can lead to a variety of products. These may have different UV spectra compared to the parent compound. Check the UV spectra of the unknown peaks. 2. To investigate, perform a forced degradation study by exposing a solution of this compound to an oxidizing agent (e.g., hydrogen peroxide) and analyze the degradation profile.
Photodegradation 1. If experiments are conducted under ambient or UV light, photodegradation is possible.[6] 2. Protect your samples from light by using amber vials or covering them with aluminum foil. 3. Conduct a forced photodegradation study by exposing a solution to a UV lamp and monitoring the formation of degradation products.

Data on Factors Affecting Stability

The following table summarizes the key factors influencing the stability of this compound, based on data from related phenolic compounds.

Factor Condition Effect on Stability Recommendation
pH Alkaline (>7)Promotes hydrolysis of the ester linkage.Maintain solutions at an acidic pH (3-5).
Neutral (~7)Moderate stability.Use buffered solutions in the acidic range if possible.
Acidic (<5)Generally enhances stability against hydrolysis.Optimal for solution storage and experiments.
Temperature High (>40°C)Accelerates both hydrolysis and oxidation.[8]Avoid high temperatures. Store at low temperatures (-20°C or below).
Room Temperature (~25°C)Gradual degradation can occur over time.Suitable for short-term handling, but not for long-term storage of solutions.
Refrigerated (2-8°C)Slows down degradation significantly.Recommended for short-term storage of solutions.
Frozen (≤ -20°C)Provides the best long-term stability.Recommended for long-term storage of solid and solution forms.
Light UV radiationCauses photodegradation.[6]Protect from all light sources, especially UV. Use amber vials and work in a dimly lit environment when possible.
Ambient lightCan contribute to gradual degradation.Minimize exposure to ambient light.
Oxygen Presence of oxygenPromotes oxidation of the phenolic rings.Degas solvents and consider storing solutions under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Materials:

  • This compound (solid)

  • HPLC-grade methanol or acetonitrile

  • Deionized water

  • Formic acid or acetic acid

  • Amber glass vials with screw caps

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber vial.

  • Add a minimal amount of HPLC-grade methanol or acetonitrile to dissolve the solid.

  • Add deionized water to reach the desired final concentration. The final solvent composition should be optimized for solubility and compatibility with your experiments.

  • Adjust the pH of the solution to 3-4 by adding a small amount of formic acid or acetic acid.

  • Vortex the solution until the this compound is completely dissolved.

  • (Optional but recommended) Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to test the stability-indicating capability of an analytical method.[10]

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize a sample with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.
  • Incubate at room temperature for 1 hour.
  • Neutralize a sample with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution containing 3% hydrogen peroxide.
  • Incubate at room temperature for 24 hours.

4. Photodegradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol:water).
  • Expose the solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
  • Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

5. Thermal Degradation:

  • Store a solid sample of this compound at 60°C for 48 hours.
  • Dissolve the heat-treated solid in a suitable solvent for analysis.

Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

degradation_pathway This compound This compound Ferulic acid Ferulic acid This compound->Ferulic acid Hydrolysis (pH, Temp) Piscidic acid derivative Piscidic acid derivative This compound->Piscidic acid derivative Hydrolysis (pH, Temp) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (O2, Light) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photodegradation (UV Light)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis Solid Compound Solid Compound Stock Solution Stock Solution Solid Compound->Stock Solution Dissolve in acidic solvent Experimental Sample Experimental Sample Stock Solution->Experimental Sample Stability Control Stability Control Stock Solution->Stability Control HPLC/LC-MS HPLC/LC-MS Experimental Sample->HPLC/LC-MS Stability Control->HPLC/LC-MS Data Interpretation Data Interpretation HPLC/LC-MS->Data Interpretation

Caption: Recommended workflow for handling this compound.

troubleshooting_logic Inconsistent Results? Inconsistent Results? Check Stock Solution Check Stock Solution Inconsistent Results?->Check Stock Solution Degraded? Degraded? Check Stock Solution->Degraded? Prepare Fresh Stock Prepare Fresh Stock Degraded?->Prepare Fresh Stock Yes Review Experimental Conditions Review Experimental Conditions Degraded?->Review Experimental Conditions No Problem Solved Problem Solved Prepare Fresh Stock->Problem Solved Harsh Conditions? Harsh Conditions? Review Experimental Conditions->Harsh Conditions? Modify Protocol Modify Protocol Harsh Conditions?->Modify Protocol Yes Harsh Conditions?->Problem Solved No Modify Protocol->Problem Solved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of Phenolic Acids from Cimicifuga

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phases for the High-Performance Liquid Chromatography (HPLC) separation of phenolic acids from Cimicifuga (black cohosh).

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the HPLC analysis of phenolic acids from Cimicifuga extracts.

Question: Why am I seeing poor resolution or co-eluting peaks for phenolic acids like caffeic acid and ferulic acid?

Answer:

Poor resolution is a common challenge due to the structural similarity of phenolic acids in complex Cimicifuga extracts. Consider the following troubleshooting steps:

  • Modify the Gradient Program: A shallow gradient is often necessary to separate closely eluting compounds.[1][2] Try decreasing the rate of increase of the organic solvent (acetonitrile or methanol) in your mobile phase. For example, instead of a 5-50% B gradient over 20 minutes, try extending it to 40 minutes.

  • Adjust the Mobile Phase pH: The retention of phenolic acids is highly dependent on the pH of the mobile phase. Acidifying the aqueous portion of your mobile phase with formic acid or acetic acid (typically 0.1% to 1%) ensures that the phenolic acids are in their protonated form, which increases their retention on a C18 column and often improves peak shape.[1][3] Experiment with different acid concentrations to fine-tune selectivity.

  • Change the Organic Solvent: While acetonitrile is a common choice, methanol can offer different selectivity for phenolic compounds and may resolve co-eluting peaks.[4] You can try replacing acetonitrile with methanol or using a ternary mobile phase (e.g., water, acetonitrile, methanol).

  • Lower the Column Temperature: A lower temperature (e.g., 25°C instead of 35°C) can sometimes increase resolution, although it may also increase backpressure and run times.[5]

Question: My phenolic acid peaks are showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for phenolic acids is often caused by secondary interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.

  • Acidify the Mobile Phase: As mentioned for resolution, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of both the phenolic acids and the silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[1]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column) that may have fewer accessible silanol groups or offer different interaction mechanisms.[3]

  • Check for Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to peak tailing. Try flushing the column with a strong solvent or using a guard column to protect the analytical column.

Question: The retention times for my phenolic acid standards are drifting between injections. What could be the problem?

Answer:

Retention time drift can be caused by several factors related to the mobile phase and HPLC system:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution. A common practice is to equilibrate for at least 10 column volumes.

  • Mobile Phase Instability: If you are mixing your mobile phase online, ensure the pump's proportioning valves are functioning correctly.[6] Premixing the mobile phase can sometimes resolve this issue. Also, ensure your mobile phase solvents are properly degassed to prevent bubble formation in the pump.

  • Temperature Fluctuations: Unstable column temperatures can lead to shifting retention times. Using a column oven is highly recommended to maintain a constant temperature.[5]

  • Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating phenolic acids from Cimicifuga?

A typical starting point for a reversed-phase HPLC separation on a C18 column is a gradient elution using:

  • Solvent A: Water with 0.1% to 1% formic or acetic acid.[1][3][4]

  • Solvent B: Acetonitrile or Methanol.[1][4]

A common gradient might start with a low percentage of Solvent B (e.g., 5-15%) and gradually increase to a higher percentage (e.g., 50-100%) over 40-60 minutes.[1][3][7]

Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and lower backpressure. However, methanol can offer different selectivity and may be better at resolving certain pairs of phenolic acids.[4] The choice often comes down to empirical testing to see which provides the best separation for the specific phenolic acids of interest in your Cimicifuga sample.

Q3: What concentration of acid should I use in the aqueous phase?

A concentration of 0.1% formic or acetic acid is a good starting point.[1][3] This is usually sufficient to protonate the phenolic acids and minimize silanol interactions, improving peak shape and retention. Some methods have used concentrations up to 5% acetic acid to achieve baseline separation.[1]

Q4: Is isocratic or gradient elution better for analyzing phenolic acids in Cimicifuga?

Due to the complexity of the extract and the wide range of polarities of the phenolic compounds present in Cimicifuga, gradient elution is almost always necessary.[1][7][8] An isocratic elution would likely result in the co-elution of many compounds and a long run time to elute the more non-polar analytes.

Experimental Protocols

General Protocol for HPLC Analysis of Phenolic Acids in Cimicifuga

This protocol is a generalized procedure based on common methods for the analysis of phenolic acids in Cimicifuga extracts.[1][4][5][7]

  • Sample Preparation:

    • Extract a known amount of dried, powdered Cimicifuga rhizome with a suitable solvent (e.g., 80% methanol in water) using sonication or another appropriate extraction technique.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-15 min: 5-15% B

      • 15-30 min: 15-30% B

      • 30-45 min: 30-40% B

      • 45-50 min: 40-50% B

      • 50-55 min: 50-95% B

      • 55-60 min: Hold at 95% B

      • 60-65 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) monitoring at 320 nm for phenolic acids.

    • Injection Volume: 10 µL.

  • Identification and Quantification:

    • Identify phenolic acids by comparing their retention times and UV spectra with those of authentic standards.

    • Quantify the identified compounds by creating a calibration curve for each standard.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for HPLC Separation of Phenolic Acids from Cimicifuga

ReferenceColumnMobile Phase AMobile Phase BGradient ProgramKey Phenolic Acids Separated
[4]C18 Luna (150 x 4.6 mm, 5 µm)1 g/L Formic Acid in WaterMethanolNot specified in abstractCaffeic acid, ferulic acid, sinapic acid, isoferulic acid
[1]C18 Aqua (250 x 4.6 mm, 5 µm)5% Acetic Acid in WaterAcetonitrile0-8 min, 5-15% B; 8-20 min, 15% B; 20-55 min, 15-38% B; 56-60 min, 100% BCaffeic acid, ferulic acid, isoferulic acid, cimicifugic acids
[7]C18 Aqua (250 x 4.6 mm, 5 µm)10% Formic Acid in WaterAcetonitrile0-55 min, 5-100% BGeneral polyphenolic profile
[5]C18 Kromasil (250 x 4.6 mm, 5 µm)0.1% Formic Acid in WaterAcetonitrileIsocratic (16:84, B:A)General phenolic compounds
[3]C18 Prodigy (250 x 4.6 mm, 5 µm)1% Formic Acid in Water:Acetonitrile (70:30)1% Formic Acid in Water:Acetonitrile (40:60)0-30 min, 0-33% B; 30-60 min, 33-100% BGeneral constituents including phenolics

Visualizations

HPLC_Method_Development_Workflow start Define Separation Goal (e.g., resolve specific phenolic acids) col_select Select Column (e.g., C18, 5µm, 250x4.6mm) start->col_select mp_select Choose Mobile Phase (A: Acidified H2O, B: ACN or MeOH) col_select->mp_select initial_grad Run Initial Gradient (e.g., 5-95% B in 30 min) mp_select->initial_grad eval_chrom Evaluate Chromatogram initial_grad->eval_chrom is_ok Is Separation Acceptable? eval_chrom->is_ok optimize Optimize Mobile Phase is_ok->optimize No validate Validate Method (Precision, Accuracy, etc.) is_ok->validate Yes adjust_grad Adjust Gradient Slope optimize->adjust_grad adjust_ph Change Acid/Concentration optimize->adjust_ph change_org Switch Organic Solvent (ACN <=> MeOH) optimize->change_org adjust_grad->initial_grad Iterate adjust_ph->initial_grad Iterate change_org->initial_grad Iterate end Final Method validate->end

Caption: Workflow for HPLC mobile phase optimization.

HPLC_Troubleshooting_Tree problem Identify Problem poor_res Poor Resolution / Co-elution problem->poor_res peak_tail Peak Tailing problem->peak_tail rt_drift Retention Time Drift problem->rt_drift sol_res1 Decrease Gradient Slope poor_res->sol_res1 Possible Solution sol_res2 Adjust Mobile Phase pH poor_res->sol_res2 Possible Solution sol_res3 Try Different Organic Solvent poor_res->sol_res3 Possible Solution sol_tail1 Increase Mobile Phase Acidity peak_tail->sol_tail1 Possible Solution sol_tail2 Check for Column Contamination peak_tail->sol_tail2 Possible Solution sol_tail3 Use End-capped Column peak_tail->sol_tail3 Possible Solution sol_drift1 Ensure Proper Equilibration rt_drift->sol_drift1 Possible Solution sol_drift2 Degas Mobile Phase rt_drift->sol_drift2 Possible Solution sol_drift3 Use a Column Oven rt_drift->sol_drift3 Possible Solution

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Cimicifugic Acid E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cimicifugic acid E.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][2] For this compound, which is often extracted from complex botanical matrices like Cimicifuga species, co-eluting compounds such as salts, sugars, and other phenolic compounds can compete with it during the ionization process in the mass spectrometer's source, leading to unreliable results.

Q2: I am observing a weak or inconsistent signal for this compound. Could this be due to ion suppression?

A2: Yes, a weak or inconsistent signal is a classic symptom of ion suppression. If you observe significant variations in peak area for the same concentration of this compound across different samples or a lower than expected signal, ion suppression is a likely cause. To confirm this, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing components.

Q3: What are the primary causes of ion suppression for an acidic compound like this compound?

A3: For acidic compounds like this compound, which are typically analyzed in negative ion mode, several factors can contribute to ion suppression:

  • High concentrations of co-eluting matrix components: Compounds from the sample matrix that are not chromatographically resolved from this compound can compete for ionization.[1]

  • Mobile phase additives: While necessary for good chromatography and ionization, inappropriate choices or high concentrations of mobile phase additives can suppress the ionization of the analyte. For acidic compounds, weak acids like acetic acid in the mobile phase can sometimes improve the negative-ion ESI response, whereas formic acid might cause suppression under certain conditions.[3]

  • Ionization source saturation: A high concentration of easily ionizable compounds in the matrix can saturate the ionization source, leaving limited capacity for the ionization of this compound.

Troubleshooting Guide

Problem: Poor Signal Intensity and Reproducibility for this compound

This guide provides a systematic approach to troubleshooting and mitigating ion suppression in the LC-MS analysis of this compound.

cluster_0 Troubleshooting Workflow start Start: Poor Signal/Reproducibility q1 Is Ion Suppression Confirmed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No optimize_sp Optimize Sample Preparation a1_yes->optimize_sp confirm_is Perform Post-Column Infusion Experiment a1_no->confirm_is check_instrument Check Instrument Performance (e.g., source cleanliness, calibration) a1_no->check_instrument confirm_is->q1 optimize_lc Optimize Chromatographic Conditions optimize_sp->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms q2 Is Signal Improved? optimize_ms->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end End: Method Optimized a2_yes->end use_is Use Stable Isotope-Labeled Internal Standard a2_no->use_is use_is->q2

A logical workflow for troubleshooting poor signal intensity and reproducibility.
Solutions:

1. Implement or Optimize Sample Preparation:

The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[1][2]

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating this compound from complex samples. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be particularly effective for acidic compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering compounds behind. Adjusting the pH of the aqueous phase to be two units lower than the pKa of this compound will ensure it is uncharged and can be efficiently extracted into an organic solvent.[4]

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[5] This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

2. Modify Chromatographic Conditions:

Adjusting the LC method can separate the elution of this compound from the regions of ion suppression.

  • Change the Stationary Phase: Using a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or pentafluorophenyl (PFP) column) can alter selectivity and improve the separation of this compound from matrix components.

  • Optimize the Mobile Phase:

    • Mobile Phase Additives: For negative ion mode analysis of acidic compounds, using a weak acid like 0.1% acetic acid in the mobile phase may provide better ionization than formic acid.[3] The concentration of the additive should be kept as low as possible to minimize its own potential for suppression.

    • Gradient Optimization: A shallower gradient can improve the resolution between this compound and co-eluting interferences.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[5]

3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[5]

Quantitative Data Summary

The following table summarizes the potential impact of different strategies on mitigating ion suppression for this compound, based on general principles and findings for similar phenolic acids. The "Signal Improvement" is a qualitative assessment.

Mitigation StrategyPrinciple of ActionExpected Signal ImprovementKey Considerations
Sample Dilution (10-fold) Reduces the concentration of all matrix components.Low to ModerateMay compromise the limit of detection for trace analysis.
Liquid-Liquid Extraction (LLE) Partitions the analyte into a clean solvent, removing polar interferences.Moderate to HighRequires optimization of pH and solvent selection.
Solid Phase Extraction (SPE) Selectively retains and elutes the analyte, removing a broad range of interferences.HighRequires method development to select the appropriate sorbent and solvents.
Chromatographic Separation Optimization Resolves the analyte peak from co-eluting interferences.Moderate to HighMay require trying different columns and mobile phases.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) Compensates for signal loss by normalizing the analyte response.Does not improve signal, but improves accuracy and precision.The SIL-IS must co-elute with the analyte. Can be costly.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Cleanup of this compound from a Botanical Extract
  • Sample Pre-treatment: Dissolve the dried botanical extract in 1 mL of 50% methanol in water.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of 2% formic acid in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended LC-MS Method for this compound

cluster_1 LC-MS Experimental Workflow sample_prep Sample Preparation (e.g., SPE) lc_system LC System (Reversed-Phase C18 or PFP column) sample_prep->lc_system ms_system Mass Spectrometer (ESI in Negative Ion Mode) lc_system->ms_system data_analysis Data Analysis (Quantification using SIL-IS) ms_system->data_analysis

A typical experimental workflow for the LC-MS analysis of this compound.
  • LC Column: A reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard.

Signaling Pathways and Logical Relationships

cluster_2 Causes and Effects of Ion Suppression cause1 High Concentration of Matrix Components effect1 Competition for Ionization cause1->effect1 cause2 Inappropriate Mobile Phase Additives cause2->effect1 cause3 Ion Source Saturation cause3->effect1 effect2 Reduced Analyte Signal effect1->effect2 effect3 Inaccurate Quantification effect2->effect3 effect4 Poor Reproducibility effect2->effect4

Logical relationship between the causes and effects of ion suppression.

References

Technical Support Center: Stability of Cimicifugic Acid E for qNMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Cimicifugic acid E in solution for quantitative Nuclear Magnetic Resonance (qNMR) analysis. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your qNMR measurements.

Frequently Asked Questions (FAQs)

Q1: Why is assessing the stability of this compound crucial for qNMR analysis?

A1: Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample. If this compound degrades in solution, its concentration will change over time, leading to inaccurate and unreliable quantification. Stability assessment ensures that the measured concentration reflects the true value at the time of sample preparation.

Q2: What are the common degradation pathways for phenolic compounds like this compound?

A2: Phenolic compounds are susceptible to degradation through several pathways, including:

  • Hydrolysis: The ester linkages in this compound can be susceptible to cleavage in the presence of acids or bases.

  • Oxidation: The phenolic hydroxyl groups can be oxidized, especially at higher pH and in the presence of oxygen or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation reactions.

Q3: Which deuterated solvents are recommended for the qNMR analysis of this compound?

A3: The choice of solvent is critical for ensuring the complete dissolution and stability of the analyte. For this compound and other phenolic compounds from Cimicifuga racemosa, commonly used solvents include:

  • Methanol-d4 (CD3OD): Offers good solubility for many phenolic compounds.

  • Dimethyl sulfoxide-d6 (DMSO-d6): An excellent solvent for a wide range of natural products, though its viscosity and high boiling point should be considered.

  • A mixture of these solvents may also be used to improve solubility. It is essential to test the solubility and stability of this compound in the chosen solvent system before proceeding with quantitative analysis.

Q4: How long can I store my prepared this compound qNMR samples?

A4: The storage time for prepared samples depends on the solvent, temperature, and exposure to light. A stability study should be performed to determine the acceptable storage duration. As a general guideline, it is recommended to analyze samples as soon as possible after preparation.[1] If storage is necessary, it should be at a low temperature (e.g., 4°C) and protected from light. Repeated qNMR measurements of the same sample over several days can help establish a stability timeline.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Decreasing analyte signal over time in repeated qNMR measurements. Analyte degradation in the NMR tube.• Perform a systematic stability study to determine the degradation rate.• Prepare fresh samples immediately before analysis.• If storage is unavoidable, store samples at low temperatures (e.g., 4°C) and in the dark.• Consider using a different deuterated solvent or adjusting the pH of the solution if hydrolysis is suspected.
Appearance of new signals in the NMR spectrum over time. Formation of degradation products.• Attempt to identify the degradation products using 2D NMR techniques (e.g., COSY, HSQC) and/or LC-MS.• Understanding the degradation pathway can help in optimizing storage and handling conditions.
Poor reproducibility of quantitative results between different sample preparations. Incomplete dissolution of the analyte or reference standard.Inconsistent sample handling and storage.• Ensure complete dissolution by vortexing and visual inspection. Sonication may be used cautiously, ensuring it does not induce degradation.• Standardize the entire sample preparation and storage protocol, including time, temperature, and light exposure.
Unexpectedly low purity or concentration determined by qNMR. Degradation of the solid compound before sample preparation or degradation during the experiment.• Verify the purity of the solid this compound using an orthogonal analytical technique (e.g., HPLC-UV).• Minimize the time between weighing and dissolution.• Ensure the experimental conditions (e.g., temperature) are not causing rapid degradation.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Solution

This protocol outlines the steps to assess the stability of this compound in a chosen deuterated solvent over a 24-hour period at room temperature.

1. Materials and Reagents:

  • This compound (of known purity)

  • Internal Standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)

  • Deuterated solvent (e.g., Methanol-d4)

  • NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh a sufficient amount of this compound and the internal standard.

  • Dissolve both in the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Transfer an appropriate volume (e.g., 600 µL for a 5 mm tube) of the solution into an NMR tube.

3. qNMR Measurement:

  • Acquire a 1H qNMR spectrum immediately after sample preparation (t=0).

  • Store the NMR tube at a controlled room temperature, protected from light.

  • Acquire subsequent 1H qNMR spectra at regular intervals (e.g., t = 2, 4, 8, 12, and 24 hours).

4. Data Analysis:

  • Process all spectra uniformly (phasing, baseline correction, and integration).

  • Calculate the concentration of this compound relative to the internal standard for each time point.

  • Plot the concentration of this compound as a percentage of the initial concentration versus time.

  • A decrease of more than a predefined threshold (e.g., 2-5%) indicates instability under the tested conditions.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in the chosen deuterated solvent (or an aqueous/organic mixture, followed by evaporation and reconstitution in the deuterated solvent). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under similar conditions as acid hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H2O2).

  • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

2. Sample Analysis:

  • At various time points, take an aliquot of the stressed sample.

  • Neutralize the acid or base if necessary.

  • Prepare the sample for qNMR analysis, adding an internal standard.

  • Acquire the 1H qNMR spectrum and quantify the remaining this compound.

3. Data Presentation:

  • Summarize the percentage degradation under each stress condition in a table.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data for this compound stability as specific experimental data from published literature was not publicly accessible. These tables are intended to serve as a template for presenting your own experimental results.

Table 1: Illustrative Short-Term Stability of this compound (1 mg/mL) in Different Deuterated Solvents at 25°C

Time (hours) Remaining this compound (%) in Methanol-d4 Remaining this compound (%) in DMSO-d6
0100.0100.0
299.899.9
499.599.8
898.999.6
1298.299.4
2496.599.1

Table 2: Illustrative Results of a Forced Degradation Study of this compound

Stress Condition Duration Temperature % Degradation of this compound
0.1 M HCl8 hours60°C15.2
0.1 M NaOH2 hours60°C45.8
3% H2O224 hours25°C8.5
Thermal (Solid)48 hours80°C5.1
Photostability (Solution)24 hours25°C (ICH light box)12.3

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing & Evaluation prep_analyte Weigh this compound dissolve Dissolve in Deuterated Solvent prep_analyte->dissolve prep_is Weigh Internal Standard prep_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_t0 Acquire Spectrum (t=0) transfer->acquire_t0 store Store Sample (Controlled Conditions) acquire_t0->store acquire_tx Acquire Spectra at Time Intervals store->acquire_tx process Process Spectra Uniformly acquire_tx->process calculate Calculate Concentration vs. Time process->calculate evaluate Evaluate Stability calculate->evaluate

Caption: Workflow for Short-Term Stability Assessment of this compound for qNMR.

Forced_Degradation_Workflow cluster_stress Application of Stress Conditions cluster_analysis Analysis of Stressed Samples start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, 25°C) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Light Box) start->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling prep_qnmr Prepare for qNMR (add IS) sampling->prep_qnmr acquire_qnmr Acquire qNMR Spectrum prep_qnmr->acquire_qnmr quantify Quantify Remaining Analyte acquire_qnmr->quantify end Determine Degradation Pathways and Rates quantify->end

Caption: General Workflow for a Forced Degradation Study.

References

Methods to prevent oxidation of Cimicifugic acid E during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of Cimicifugic acid E during purification.

Frequently Asked Questions (FAQs)

Q1: My purified this compound fractions are turning brown. What is causing this discoloration?

A1: The brown discoloration is a common indicator of oxidation. This compound is a phenolic compound, and like many phenols, it is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high pH, and the presence of metal ions. This oxidation process can lead to the formation of colored degradation products.

Q2: How does oxidation affect the integrity and bioactivity of my this compound sample?

A2: Oxidation chemically modifies the structure of this compound, which can lead to a loss of its biological activity. The degradation products may also interfere with analytical measurements, leading to inaccurate quantification and characterization of the compound.

Q3: At what stages of the purification process is this compound most vulnerable to oxidation?

A3: this compound is susceptible to oxidation throughout the entire purification workflow, including:

  • Extraction: Prolonged extraction times and high temperatures can promote oxidation.

  • Solvent Evaporation: Concentrating fractions under air can increase exposure to oxygen.

  • Chromatography: Long run times and the use of non-degassed solvents can lead to on-column oxidation.

  • Fraction Collection and Storage: Exposure of collected fractions to air and light will initiate degradation.

Q4: What immediate steps can I take to minimize oxidation?

A4: To minimize oxidation, it is crucial to limit the exposure of your sample to oxygen and light. Work efficiently to reduce processing times, store extracts and fractions at low temperatures (e.g., -20°C or -80°C) in amber vials, and consider working under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Degradation of this compound During Column Chromatography

Symptoms:

  • Broadening of the this compound peak.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Discoloration of the collected fractions.

  • Low recovery of the target compound.

Possible Causes and Solutions:

CauseSolution
Dissolved Oxygen in Solvents Degas all solvents (mobile phase and sample solvent) prior to use. Common degassing methods include sparging with an inert gas (nitrogen or argon), sonication under vacuum, or the freeze-pump-thaw technique.
High pH of the Mobile Phase Maintain an acidic pH for the mobile phase. Phenolic compounds are generally more stable in acidic conditions. For reversed-phase chromatography, consider adding 0.1% (v/v) of formic acid or acetic acid to the mobile phase to maintain a pH between 3 and 5.[1]
Prolonged Exposure to Air Minimize the time the sample is on the chromatography column. Optimize the gradient to ensure a timely elution of this compound.
Presence of Metal Ions Use high-purity solvents and glassware to avoid contamination with metal ions that can catalyze oxidation. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the sample or mobile phase at a low concentration (e.g., 0.1 mM).
Issue 2: Instability of Purified this compound in Solution

Symptoms:

  • A clear solution of purified this compound develops a yellow or brown tint over time.

  • Precipitation occurs in the stored solution.

  • Loss of potency or activity in biological assays.

Possible Causes and Solutions:

CauseSolution
Oxidation During Storage Add an antioxidant to the storage solvent. Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) are commonly used. For aqueous solutions, a final concentration of 0.1% (w/v) ascorbic acid can be effective. For organic solutions, 0.01% (w/v) BHT is a good starting point.
Inappropriate Storage Temperature Store purified this compound solutions at low temperatures. For short-term storage (days), 4°C may be sufficient. For long-term storage, -20°C or -80°C is recommended.
Exposure to Light Store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
Incorrect Solvent pH Ensure the storage solvent is slightly acidic. If dissolving in a buffer, choose one with a pH between 4 and 6. For example, a citrate or acetate buffer can be used.

Experimental Protocols

Protocol 1: Degassing Solvents by Nitrogen Sparging

Objective: To remove dissolved oxygen from chromatography solvents to prevent on-column oxidation.

Materials:

  • Chromatography solvent(s)

  • Nitrogen gas cylinder with a regulator

  • Sparging stone or a long, clean stainless steel needle

  • Solvent reservoir

Procedure:

  • Place the sparging stone or the tip of the nitrogen line at the bottom of the solvent reservoir.

  • Start a gentle flow of nitrogen gas, allowing it to bubble through the solvent. A flow rate that creates a fine stream of bubbles without vigorous splashing is ideal.

  • Continue sparging for 15-30 minutes for every liter of solvent.

  • Maintain a gentle nitrogen blanket over the solvent surface during the chromatography run to prevent re-dissolution of oxygen.

Protocol 2: Addition of Ascorbic Acid as an Antioxidant

Objective: To protect this compound from oxidation in solution during processing and storage.

Materials:

  • Solution containing this compound (e.g., crude extract, chromatographic fractions)

  • Ascorbic acid (reagent grade)

  • Vortex mixer or sonicator

Procedure:

  • Prepare a stock solution of ascorbic acid (e.g., 10% w/v in water or an appropriate solvent).

  • Add the ascorbic acid stock solution to your this compound solution to achieve a final concentration of 0.1% (w/v).

  • Mix thoroughly using a vortex mixer or sonicator until the ascorbic acid is completely dissolved.

  • Proceed with the next purification step or store the solution under appropriate conditions (low temperature, protected from light).

Quantitative Data Summary

Table 1: Stability of Caffeic Acid under Different Conditions

ParameterConditionStability OutcomeReference
pH Acidic (pH < 7)Generally stable.
Neutral to Alkaline (pH ≥ 7)Prone to degradation.
pH 6 (in rat plasma)Degradation prevented for 24 hours.[2]
Temperature 4°C, 25°C, 37°CDegradation follows first-order kinetics, with stability decreasing as temperature increases.[2]
Antioxidants Addition of 0.1% Ascorbic AcidCan significantly inhibit oxidation.

This data for Caffeic Acid suggests that maintaining a pH around 6 and lower temperatures will likely enhance the stability of this compound. A study on various cimicifugic acids, including E, has been conducted using quantitative NMR (qNMR) to assess their stability in solution, indicating that such quantitative data is obtainable through this method.[3]

Visualizations

cluster_workflow Purification Workflow for this compound cluster_prevention Oxidation Prevention Strategies Extraction Extraction Concentration Concentration Extraction->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Final Product Final Product Fraction Collection->Final Product Inert Atmosphere Inert Atmosphere Inert Atmosphere->Extraction Degassed Solvents Degassed Solvents Degassed Solvents->Column Chromatography Acidic pH Acidic pH Acidic pH->Column Chromatography Add Antioxidants Add Antioxidants Add Antioxidants->Concentration Add Antioxidants->Fraction Collection Low Temperature Low Temperature Low Temperature->Fraction Collection Low Temperature->Final Product Light Protection Light Protection Light Protection->Fraction Collection Light Protection->Final Product

Caption: Experimental workflow with integrated oxidation prevention methods.

Start Start Observe Discoloration Observe Discoloration Start->Observe Discoloration Check Solvent Check Solvent Observe Discoloration->Check Solvent During Chromatography? Check Storage Check Storage Observe Discoloration->Check Storage During Storage? Check pH Check pH Check Solvent->Check pH Degassed Degas Solvents Degas Solvents Check Solvent->Degas Solvents Not Degassed Add Antioxidant to Solvents Add Antioxidant to Solvents Check pH->Add Antioxidant to Solvents Acidic Adjust Mobile Phase to Acidic pH Adjust Mobile Phase to Acidic pH Check pH->Adjust Mobile Phase to Acidic pH Neutral/Alkaline Store at Low Temp Store at Low Temp Check Storage->Store at Low Temp Ambient Temp Protect from Light Protect from Light Check Storage->Protect from Light Exposed to Light Problem Solved Problem Solved Degas Solvents->Problem Solved Add Antioxidant to Solvents->Problem Solved Adjust Mobile Phase to Acidic pH->Problem Solved Store at Low Temp->Protect from Light Protect from Light->Problem Solved

Caption: Troubleshooting logic for this compound degradation.

References

Troubleshooting inconsistent results in Cimicifugic acid E bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimicifugic acid E. Due to the limited specific bioactivity data currently available for this compound, this guide incorporates general best practices for cell-based assays and information on related compounds from Cimicifuga species.

Troubleshooting Guides

This section is designed to help you resolve common issues you may encounter during your bioactivity assays with this compound.

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability in the results between my replicate wells when testing this compound. What could be the cause and how can I fix it?

Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Cell Seeding and Plating:

    • Uneven Cell Distribution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling.

    • Pipetting Technique: Use a calibrated multichannel pipette for seeding to ensure consistent volume in each well. Pre-wetting the pipette tips can also improve accuracy.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and assay results. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Compound Preparation and Addition:

    • Solubility Issues: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can lead to inconsistent concentrations in the wells.

    • Inaccurate Pipetting: Small volume additions of concentrated compound stock are a common source of error. Use calibrated pipettes and ensure proper technique.

  • Incubation and Assay Procedure:

    • Temperature and CO2 Gradients: Ensure your incubator provides a uniform environment. Avoid stacking plates, as this can lead to temperature and gas exchange inconsistencies.

    • Inconsistent Incubation Times: Adhere strictly to the optimized incubation times for both compound treatment and reagent addition.

Issue 2: No or Very Weak Bioactivity Observed

Question: I am not observing any significant biological effect of this compound in my assay, even at high concentrations. What should I check?

Answer: A lack of expected bioactivity can be due to several factors, from the compound itself to the assay system. Consider the following troubleshooting steps:

  • Compound Integrity and Concentration:

    • Purity and Stability: Verify the purity of your this compound sample. Degradation during storage can lead to a loss of activity. Store the compound under the recommended conditions (typically at -20°C or -80°C, protected from light).

    • Concentration Range: It's possible the effective concentration of this compound is outside the range you are testing. Perform a broad dose-response experiment to identify the optimal concentration range.

  • Cellular System:

    • Cell Line and Passage Number: The response to a compound can be highly cell-line specific. Ensure you are using an appropriate cell model. High passage numbers can lead to phenotypic drift and altered cellular responses. It is recommended to use cells within a consistent and low passage number range.

    • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase at the time of the experiment. Poor cell viability can mask any potential compound effects.

  • Assay Sensitivity:

    • Assay Principle: The chosen assay may not be sensitive enough to detect the specific biological activity of this compound. For example, if you are expecting an anti-inflammatory effect, a general cytotoxicity assay might not be the most appropriate primary screen.

    • Positive Controls: Always include a known positive control for your assay to ensure that the system is working correctly.

Issue 3: Inconsistent Results Between Experiments

Question: My results for this compound bioactivity are not reproducible between different experimental runs. How can I improve consistency?

Answer: Poor reproducibility is a significant challenge in biological research. To improve the consistency of your results, focus on standardizing every step of your experimental workflow.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the experiment, including cell culture, compound preparation, assay execution, and data analysis.

  • Reagent Quality and Consistency:

    • Lot-to-Lot Variability: Be aware of potential lot-to-lot variability in reagents such as serum, antibodies, and assay kits. Whenever possible, purchase reagents in larger batches to minimize this variability.

    • Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment.

  • Environmental Factors:

    • Incubator Conditions: Regularly monitor and calibrate your incubators for temperature, humidity, and CO2 levels.

    • Laboratory Environment: Maintain a consistent laboratory environment to minimize variations in temperature and humidity.

  • Data Analysis:

    • Consistent Parameters: Use the same data analysis parameters and software for all experiments.

    • Normalization: Normalize your data to appropriate controls (e.g., vehicle control) to account for inter-experimental variations.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

A1: Currently, there is limited specific information on the bioactivities of this compound. Some studies on extracts of Cimicifuga species, which contain various cimicifugic acids, suggest potential anti-inflammatory and antioxidant properties. These effects are often attributed to the modulation of signaling pathways such as NF-κB and Nrf2. However, one study indicated that cimicifugic acids themselves may not be responsible for the serotonergic activity observed with Cimicifuga racemosa extracts. Further research is needed to elucidate the specific biological functions of this compound.

Q2: Which signaling pathways are potentially modulated by this compound?

A2: Based on studies of related compounds and extracts from Cimicifuga species, this compound may potentially modulate the following signaling pathways:

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Some compounds from Cimicifuga have been shown to inhibit NF-κB activation.

  • Nrf2/ARE Signaling Pathway: This pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress.

  • Calcium Signaling: Some cimicifugic acids have been shown to affect calcium influx in certain cell types, suggesting a potential role in modulating calcium-dependent signaling pathways.

Q3: What are some suitable in vitro assays to test the bioactivity of this compound?

A3: Based on the potential signaling pathways involved, the following assays could be employed:

  • NF-κB Reporter Assay: To determine if this compound inhibits or activates the NF-κB signaling pathway.

  • Nrf2/ARE Reporter Assay or Nrf2 Activation Assay: To assess the compound's ability to induce the antioxidant response.

  • Calcium Influx Assay: To measure changes in intracellular calcium levels upon treatment with this compound.

  • Cytokine Release Assays (e.g., ELISA): To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To determine the compound's effect on cell proliferation and survival.

Data Presentation

Due to the limited quantitative data available specifically for this compound, the following tables present hypothetical yet plausible data based on findings for related compounds from Cimicifuga species. These tables are intended to serve as a template for organizing your experimental results.

Table 1: Hypothetical IC50 Values of this compound in Different Bioassays

BioassayCell LineHypothetical IC50 (µM)
NF-κB Inhibition (LPS-induced)RAW 264.725.5
Nrf2 ActivationHaCaT15.2
Cytotoxicity (72h)HEK293T> 100

Table 2: Hypothetical Effect of this compound on Cytokine Production

TreatmentConcentration (µM)TNF-α Secretion (% of Control)IL-6 Secretion (% of Control)
Vehicle Control-100 ± 8.5100 ± 10.2
This compound1075.3 ± 6.180.1 ± 7.5
This compound2548.9 ± 5.255.6 ± 6.8
This compound5022.1 ± 4.530.4 ± 5.1

Experimental Protocols

1. NF-κB Luciferase Reporter Assay

  • Objective: To determine the effect of this compound on NF-κB transcriptional activity.

  • Materials:

    • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Lipopolysaccharide (LPS) from E. coli (positive control for NF-κB activation).

    • Luciferase assay reagent.

    • White, clear-bottom 96-well plates.

  • Procedure:

    • Seed HEK293T-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with different concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

2. Nrf2 Activation Assay (Western Blot for Nrf2 Nuclear Translocation)

  • Objective: To assess the ability of this compound to induce the nuclear translocation of Nrf2.

  • Materials:

    • HaCaT keratinocyte cells.

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • This compound stock solution.

    • Sulforaphane (positive control for Nrf2 activation).

    • Nuclear and cytoplasmic extraction kit.

    • Primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence detection reagent.

  • Procedure:

    • Seed HaCaT cells in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with different concentrations of this compound or sulforaphane for a specified time (e.g., 4 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Isolate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's protocol.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE and Western blotting with the anti-Nrf2 and anti-Lamin B1 antibodies.

    • Detect the protein bands using a chemiluminescence imaging system. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

Mandatory Visualization

NF-kappaB Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates CAE Cimicifugic Acid E IKK IKK CAE->IKK Inhibits? TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAE Cimicifugic Acid E Keap1 Keap1 CAE->Keap1 Modifies? Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates Nrf2_Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Promotes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression ARE->Genes Induces Troubleshooting_Workflow start Inconsistent Bioassay Results q1 High Variability between Replicates? start->q1 sol1 Check: - Cell Seeding - Pipetting - Edge Effects q1->sol1 Yes q2 No or Weak Bioactivity? q1->q2 No sol1->q2 sol2 Check: - Compound Integrity - Concentration Range - Cell Health & Model - Assay Sensitivity q2->sol2 Yes q3 Poor Inter-Experiment Reproducibility? q2->q3 No sol2->q3 sol3 Standardize: - SOPs - Reagents - Environment - Data Analysis q3->sol3 Yes end Consistent Results q3->end No sol3->end

Technical Support Center: Refining pH-Zone Refining FCPC for Acidic Natural Product Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the separation of acidic natural products using pH-zone refining Fast Centrifugal Partition Chromatography (FCPC).

Frequently Asked Questions (FAQs)

Q1: What is pH-zone refining FCPC and how does it work for separating acidic natural products?

A1: pH-zone refining FCPC is a preparative liquid-liquid chromatography technique that separates ionizable compounds, such as acidic natural products, based on their pKa values and hydrophobicity.[1][2] The core principle involves establishing a pH gradient within the FCPC column. This is achieved by using a "retainer" acid in the stationary phase and an "eluter" base in the mobile phase.[3][4][5]

For acidic analytes, the process typically involves:

  • Sample Injection: The acidic sample is introduced into the column where the stationary phase is acidic, keeping the analytes in their non-ionized, more hydrophobic form. This promotes their retention in the organic stationary phase.

  • Elution with a Basic Mobile Phase: A mobile phase containing a base (eluter) is then introduced. As the basic mobile phase moves through the column, it neutralizes the acidic retainer in the stationary phase.

  • Analyte Partitioning and Separation: This neutralization creates sharp, distinct pH zones that move through the column. Each acidic analyte migrates to a specific pH zone where it becomes ionized (deprotonated) and thus more soluble in the aqueous mobile phase, leading to its elution. The separation is based on the principle that stronger acids will be eluted by weaker bases (lower pH zones), while weaker acids require stronger bases (higher pH zones) for elution. The result is the elution of analytes as highly concentrated, rectangular peaks in order of their pKa values and hydrophobicity.[1][6]

Q2: What are the main advantages of using pH-zone refining FCPC over conventional chromatography methods?

A2: pH-zone refining FCPC offers several significant advantages, particularly for the preparative separation of ionizable compounds:

  • High Sample Loading Capacity: It can handle sample loads that are over 10 times higher than conventional elution modes in CCC.[1][3]

  • High Purity and Concentration: The technique produces highly concentrated fractions, often near saturation levels, with high purity.[1][3]

  • Improved Yield: The yield of pure compounds is often improved with an increased sample size.[3]

  • No Solid Support: As a liquid-liquid chromatography technique, it avoids the irreversible adsorption of samples onto a solid stationary phase, which can be a problem in techniques like silica gel chromatography.

  • Robustness: The liquid stationary phase is not susceptible to damage from extreme pH values, offering greater flexibility in method development.[1]

Q3: How do I select an appropriate two-phase solvent system?

A3: The selection of a suitable two-phase solvent system is critical for a successful separation. The ideal system should satisfy the following criteria for acidic analytes:

  • The partition coefficient (K) of the acidic analytes should be much greater than 1 (K >> 1) in the acidic stationary phase (favoring retention).

  • The partition coefficient (K) should be much less than 1 (K << 1) in the basic mobile phase (favoring elution).[7]

A commonly used solvent system for the separation of phenolic acids is based on methyl tert-butyl ether (MTBE), acetonitrile (ACN), and water.[2][4][8] For other acidic compounds, systems containing n-hexane, ethyl acetate, ethanol, and water have been successfully employed.[2]

Q4: What are typical retainers and eluters for separating acidic natural products?

A4: For the separation of acidic compounds, a strong acid is typically used as the retainer in the organic stationary phase, and a base is used as the eluter in the aqueous mobile phase.

  • Retainer (Acid): Trifluoroacetic acid (TFA) is a commonly used retainer.[2][3]

  • Eluter (Base): Ammonia (NH₄OH) or triethylamine (TEA) are frequently used as eluters.[2][8][9]

The concentrations of the retainer and eluter are crucial and typically range from 3 mM to 40 mM.[2][4][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of acidic natural products using pH-zone refining FCPC.

Problem Potential Cause(s) Troubleshooting Steps
Poor or No Separation 1. Inappropriate solvent system. 2. Incorrect retainer or eluter concentrations. 3. Sample overload or underload.1. Verify Partition Coefficients (K): Ensure your chosen solvent system provides K >> 1 in the acidic stationary phase and K << 1 in the basic mobile phase for your target compounds.[7] 2. Optimize Retainer/Eluter Ratio: The molar ratio of the retainer to the eluter controls the movement of the pH zones. A 1:1 ratio is a good starting point. Adjust the ratio to fine-tune the separation.[3] 3. Adjust Sample Load: While the technique has a high loading capacity, extreme overloading can still lead to poor resolution. Conversely, too little sample may not form stable pH zones.
Peak Tailing or Fronting 1. Peak Tailing: Secondary interactions with the system, or slow kinetics of ionization/deionization. 2. Peak Fronting: Column overload, where the concentration of the analyte in the stationary phase exceeds its solubility.[3]1. Optimize Retainer/Eluter Concentrations: Ensure the concentrations are sufficient to maintain sharp pH boundaries. Generally, 10-20 mM is recommended.[3] 2. Reduce Sample Concentration: If fronting is observed, try reducing the amount of sample injected to avoid exceeding the solubility limit in the stationary phase.[3] 3. Check for System Contamination: Ensure the column and tubing are clean to avoid secondary interactions.
Precipitation in the Column 1. The concentration of the target compound exceeds its solubility in the stationary phase.1. Decrease Eluter Concentration: The molar concentration of the eluter largely determines the concentration of the analyte in the fractions. Reducing the eluter concentration will decrease the analyte concentration in the zones.[3] 2. Reduce Sample Load: A lower sample amount will result in lower concentrations in the elution zones.
Loss of Stationary Phase 1. High flow rate of the mobile phase. 2. Improper solvent system selection leading to low interfacial tension. 3. Incorrect rotational speed.1. Optimize Flow Rate: Reduce the flow rate of the mobile phase to minimize stripping of the stationary phase. 2. Re-evaluate Solvent System: Choose a solvent system with good interfacial tension to ensure stable retention of the stationary phase. 3. Adjust Rotational Speed: Optimize the rotational speed of the centrifuge to improve stationary phase retention.
Irreproducible Results 1. Inconsistent preparation of solvent systems, retainer, or eluter solutions. 2. Fluctuation in operating temperature. 3. Inconsistent sample preparation.1. Standardize Solution Preparation: Ensure accurate and consistent preparation of all solutions. 2. Control Temperature: Maintain a stable operating temperature as partition coefficients can be temperature-dependent. 3. Consistent Sample Preparation: Ensure the sample is fully dissolved and free of particulates before injection.

Experimental Protocols

General Protocol for pH-Zone Refining FCPC of Acidic Natural Products

This protocol provides a general framework. Specific parameters should be optimized for each separation.

1. Solvent System Selection and Preparation:

  • Select a suitable two-phase solvent system (e.g., MTBE/ACN/H₂O or n-hexane/EtOAc/EtOH/H₂O).

  • Prepare the chosen solvent system by mixing the components in a separatory funnel.

  • Allow the phases to equilibrate and then separate the upper (organic) and lower (aqueous) phases.

2. Preparation of Stationary and Mobile Phases:

  • Stationary Phase (Organic): Add the retainer acid (e.g., TFA, 10 mM) to the organic phase.

  • Mobile Phase (Aqueous): Add the eluter base (e.g., NH₄OH or TEA, 10 mM) to the aqueous phase.

3. FCPC System Preparation:

  • Fill the FCPC column with the stationary phase.

  • Set the desired rotational speed (e.g., 800-1600 rpm).

4. Sample Preparation and Injection:

  • Dissolve the crude extract or sample containing the acidic natural products in a suitable solvent, ideally a mixture of the stationary and mobile phases.

  • Inject the sample into the FCPC system.

5. Elution and Fraction Collection:

  • Pump the mobile phase through the column at a constant flow rate (e.g., 1-3 mL/min).

  • Monitor the effluent using a UV detector and a pH meter.

  • Collect fractions based on the UV chromatogram and the pH profile. The acidic compounds will elute as distinct pH zones.

6. Analysis of Fractions:

  • Analyze the collected fractions using analytical techniques such as HPLC or LC-MS to determine the purity and identity of the separated compounds.

Data Presentation

Table 1: Exemplary Solvent Systems and Operating Parameters for the Separation of Acidic Natural Products
Target CompoundsSolvent System (v/v/v/v)Retainer (Concentration)Eluter (Concentration)Reference
Phenolic AcidsMethyl tert-butyl ether/Acetonitrile/Water (4.75:0.25:5)TFA (3 mM)NH₄OH (3 mM)[8]
Phenolic AcidsMethyl tert-butyl ether/Acetonitrile/Water (4:1:5)TFA (5 mM)NH₄OH (3 mM)[2]
Triterpene Acidsn-Hexane/Dichloromethane/Methanol/Water (7:3:2:8)TFA (10 mM)NH₄OH (10 mM)[10]
Caffeoylquinic AcidsEthyl acetate/n-Butanol/Acetonitrile/Water (3:1:1:5)TFA (10 mM)NH₄OH (10 mM)[11]
Steroidal GlycoalkaloidsEthyl acetate/Butanol/Water (1:4:5)TFA (10 mM)Triethylamine (5 mM)[9]

Visualizations

Experimental Workflow for pH-Zone Refining FCPC

FCPC_Workflow Workflow for pH-Zone Refining FCPC of Acidic Natural Products cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase start Start solvent_prep Prepare Two-Phase Solvent System start->solvent_prep phase_prep Add Retainer (Acid) to Stationary Phase (Organic) & Eluter (Base) to Mobile Phase (Aqueous) solvent_prep->phase_prep fill_column Fill Column with Stationary Phase phase_prep->fill_column sample_prep Dissolve Sample inject_sample Inject Sample sample_prep->inject_sample fill_column->inject_sample run_fcpc Run FCPC (Pump Mobile Phase) inject_sample->run_fcpc monitor Monitor Effluent (UV & pH) run_fcpc->monitor collect Collect Fractions monitor->collect analyze Analyze Fractions (HPLC, LC-MS) collect->analyze end End analyze->end

Caption: A flowchart illustrating the key steps in a typical pH-zone refining FCPC experiment.

Troubleshooting Logic for Poor Separation

Troubleshooting_Poor_Separation Troubleshooting Logic for Poor Separation in pH-Zone Refining FCPC start Poor or No Separation check_K Are Partition Coefficients (K) Correct (K_acidic >> 1, K_basic << 1)? start->check_K check_ratio Is Retainer/Eluter Molar Ratio Optimized? check_K->check_ratio Yes solution_K Select a New Solvent System check_K->solution_K No check_load Is Sample Load Appropriate? check_ratio->check_load Yes solution_ratio Adjust Retainer and/or Eluter Concentrations check_ratio->solution_ratio No solution_load Adjust Sample Load check_load->solution_load No end_good Separation Improved check_load->end_good Yes solution_K->check_K solution_ratio->check_ratio solution_load->check_load

References

Identifying and removing alkaloid contamination from Cimicifugic acid isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cimicifugic acid isolates from Cimicifuga species. The focus is on the identification and removal of alkaloid contamination.

Frequently Asked Questions (FAQs)

Q1: What are the common types of alkaloid contaminants found in Cimicifuga extracts?

A1: Cimicifuga species, particularly Cimicifuga racemosa (black cohosh), contain a variety of alkaloids that can co-extract with cimicifugic acids. These include isoquinoline, indole, and guanidine-type alkaloids.[1] Specific examples identified in literature include Nω-methylserotonin, cimipronidines, protopine, and allocryptopine.[2][3][4][5] The presence and abundance of these alkaloids can vary based on the plant's geographical origin and the extraction methods used.[1]

Q2: Why is it important to remove alkaloid contamination from cimicifugic acid isolates?

Q3: What are some preliminary tests to detect the presence of alkaloids in my cimicifugic acid isolate?

A3: Simple and rapid qualitative tests can indicate the presence of alkaloids. These are typically based on the precipitation of alkaloid salts with specific reagents.[6] Common tests include:

  • Dragendorff's Test: Formation of an orange to reddish-brown precipitate.[7]

  • Mayer's Test: Formation of a creamy white precipitate.[7]

  • Wagner's Test: Formation of a reddish-brown precipitate.[7]

A positive result in these tests suggests the presence of alkaloids and the need for further quantitative analysis and purification.

Q4: Which analytical techniques are most suitable for identifying and quantifying specific alkaloid contaminants?

A4: A range of chromatographic and spectroscopic methods can be employed for the definitive identification and quantification of alkaloids.[6][8] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Diode Array, or Mass Spectrometry) is a standard and reliable method.[8][9] For more detailed structural information and sensitive detection, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][8]

Troubleshooting Guides

Issue 1: Unexpected Biological Activity in a "Pure" Cimicifugic Acid Isolate

Possible Cause: Residual alkaloid contamination.

Troubleshooting Steps:

  • Qualitative Screening: Perform preliminary alkaloid tests (Dragendorff's, Mayer's, Wagner's) on your isolate. A positive result indicates the presence of alkaloids.

  • Sensitive Analytical Confirmation: Use a highly sensitive method like LC-MS/MS to identify and quantify the specific alkaloid(s) present. This can help correlate the unexpected biological activity with a known contaminant.

  • Re-purification: Employ a targeted purification strategy to remove the identified alkaloids. Methods based on the differential chemical properties of cimicifugic acids (acidic) and alkaloids (basic) are highly effective.

Issue 2: Co-elution of Cimicifugic Acids and Alkaloids during Chromatographic Purification

Possible Cause: Strong acid-base association between cimicifugic acids and highly basic alkaloids.[2][3]

Troubleshooting Steps:

  • pH Adjustment: Modify the pH of your mobile phase to disrupt the ionic interaction between the acidic cimicifugic acids and basic alkaloids.

  • Ion-Exchange Chromatography: Utilize an ion-exchange resin to selectively bind either the acidic cimicifugic acids or the basic alkaloids.[10]

  • pH Zone Refinement Centrifugal Partitioning Chromatography (pHZR-CPC): This advanced technique is particularly effective at dissociating acid-base complexes and achieving a clean separation.[2][11]

Data Presentation

Table 1: Comparison of Alkaloid Removal Techniques

TechniquePrincipleAdvantagesDisadvantagesEstimated Efficiency
Acid-Base Liquid-Liquid Extraction Partitioning between immiscible solvents based on pH-dependent solubility.[12]Simple, cost-effective for bulk removal.Can be labor-intensive, may use large volumes of organic solvents, potential for emulsions.[13]70-90%
Solid-Phase Extraction (SPE) - C18 Reversed-phase separation.[14]Good for sample cleanup and enrichment.May have limited selectivity between some alkaloids and cimicifugic acids.85-95%
Solid-Phase Extraction (SPE) - Strong Cation Exchange (SCX) Ionic binding of basic alkaloids.[15]Highly selective for alkaloids, effective for their removal.Requires specific elution conditions to recover bound compounds if needed.>98%
Centrifugal Partitioning Chromatography (CPC) with pH Zone Refinement Continuous liquid-liquid partitioning with a pH gradient.[2][11]Excellent for resolving complex mixtures and dissociating acid-base pairs, high sample recovery.Requires specialized equipment.>99%

Experimental Protocols

Protocol 1: Qualitative Alkaloid Detection
  • Sample Preparation: Dissolve a small amount of the cimicifugic acid isolate in a suitable solvent (e.g., ethanol or dilute hydrochloric acid).[7]

  • Dragendorff's Test: To 1-2 mL of the sample solution, add a few drops of Dragendorff's reagent. Observe for the formation of an orange to reddish-brown precipitate.[7]

  • Mayer's Test: To 1-2 mL of the sample solution, add a few drops of Mayer's reagent. Look for a creamy white precipitate.[7]

  • Wagner's Test: To 1-2 mL of the sample solution, add a few drops of Wagner's reagent. A reddish-brown precipitate indicates the presence of alkaloids.[7]

Protocol 2: Alkaloid Removal using Solid-Phase Extraction (SPE) with a Strong Cation Exchange (SCX) Cartridge
  • Sample Preparation: Dissolve the crude cimicifugic acid isolate in a non-aqueous solvent (e.g., methanol).

  • Cartridge Conditioning: Condition an SCX SPE cartridge according to the manufacturer's instructions, typically with methanol followed by the sample solvent.

  • Sample Loading: Load the dissolved sample onto the conditioned SCX cartridge. The basic alkaloids will be retained on the solid phase through ionic interactions.

  • Elution of Cimicifugic Acids: Elute the cimicifugic acids from the cartridge using the sample solvent (e.g., methanol). The alkaloids will remain bound.

  • Analysis: Collect the eluate containing the purified cimicifugic acids and analyze for the absence of alkaloids using a suitable analytical method (e.g., LC-MS).

  • (Optional) Alkaloid Elution: If desired, the bound alkaloids can be eluted from the cartridge using a strong base in the solvent (e.g., 5% ammonium hydroxide in methanol).

Mandatory Visualizations

Alkaloid_Detection_Workflow cluster_start Start cluster_qualitative Qualitative Screening cluster_decision Decision Point cluster_purification Purification cluster_end End start Cimicifugic Acid Isolate qual_test Perform Dragendorff's, Mayer's, & Wagner's Tests start->qual_test decision Alkaloids Detected? qual_test->decision purify Proceed to Alkaloid Removal Protocol decision->purify Yes end_pure Pure Isolate decision->end_pure No purify->end_pure Post-Purification Confirmation

Caption: Workflow for the initial detection of alkaloid contamination.

SPE_Alkaloid_Removal cluster_prep Preparation cluster_separation Separation cluster_collection Collection dissolve Dissolve Crude Isolate in Methanol load Load Sample onto Cartridge dissolve->load condition Condition SCX SPE Cartridge condition->load elute_ca Elute with Methanol load->elute_ca waste_alkaloids Alkaloids Bound to Cartridge load->waste_alkaloids Binding collect_ca Collect Purified Cimicifugic Acids elute_ca->collect_ca

Caption: Experimental workflow for alkaloid removal using SPE.

Acid_Base_Association cluster_molecules Molecular Interaction cluster_problem The Problem cluster_solution The Solution CA Cimicifugic Acid (Acidic) Complex Forms Stable Acid-Base Complex CA->Complex Alk Alkaloid (Basic) Alk->Complex CoElution Leads to Co-elution in Standard Chromatography Complex->CoElution Disrupt Disrupt Ionic Interaction (e.g., pH change, pHZR-CPC) CoElution->Disrupt Separate Achieve Separation Disrupt->Separate

Caption: The challenge of acid-base association in purification.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cimicifugic Acids A, B, and E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three closely related natural compounds: Cimicifugic acid A, Cimicifugic acid B, and Cimicifugic acid E. These compounds, found in plants of the Cimicifuga species, have garnered interest for their potential therapeutic applications. This document summarizes key experimental findings on their antiproliferative, antioxidant, and anti-inflammatory properties, and where available, delves into their mechanisms of action and effects on cellular signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of Cimicifugic acids A, B, and E. It is important to note that direct comparative studies across all activities for these three compounds are limited in publicly available literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Antiproliferative Activity

CompoundCell LineAssayIC50 (µM)Reference
Cimicifugic acid A MDA-MB-453 (Breast Cancer)Not Specified> 100[1]
MCF7 (Breast Cancer)Not Specified> 100[1]
Cimicifugic acid B C33A (Cervical Cancer)MTT25.3[2]
MDA-MB-453 (Breast Cancer)Not Specified> 100[1]
MCF7 (Breast Cancer)Not Specified> 100[1]
This compound --Data not available-

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)
Cimicifugic acid A 15.2
Cimicifugic acid B 21.0
This compound 18.5

Table 3: Anti-inflammatory Activity

CompoundAssayTargetEffectIC50 (µM)Reference
Cimicifugic acid A --Possesses anti-inflammatory properties.Data not available[2]
Cimicifugic acid B --Possesses anti-inflammatory properties.Data not available[2]
This compound --Possesses anti-inflammatory properties.Data not available[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Isolate Cimicifugic Acids Isolate Cimicifugic Acids Prepare Stock Solutions Prepare Stock Solutions Isolate Cimicifugic Acids->Prepare Stock Solutions Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Prepare Stock Solutions->Antiproliferative Assay (MTT) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Prepare Stock Solutions->Antioxidant Assay (DPPH) Anti-inflammatory Assay (e.g., NO inhibition) Anti-inflammatory Assay (e.g., NO inhibition) Prepare Stock Solutions->Anti-inflammatory Assay (e.g., NO inhibition) Measure Absorbance Measure Absorbance Antiproliferative Assay (MTT)->Measure Absorbance Antioxidant Assay (DPPH)->Measure Absorbance Anti-inflammatory Assay (e.g., NO inhibition)->Measure Absorbance Calculate IC50 Values Calculate IC50 Values Measure Absorbance->Calculate IC50 Values Comparative Analysis Comparative Analysis Calculate IC50 Values->Comparative Analysis

Caption: General experimental workflow for comparing the biological activities of Cimicifugic acids.

hedgehog_pathway_inhibition Cimicifugic Acid B Cimicifugic Acid B Smo Smo Cimicifugic Acid B->Smo Gli Gli Smo->Gli Target Gene Expression Target Gene Expression Gli->Target Gene Expression Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation

Caption: Proposed inhibition of the Hedgehog signaling pathway by Cimicifugic acid B.

apoptosis_pathway Cimicifugic Acid B Cimicifugic Acid B ROS Generation ROS Generation Cimicifugic Acid B->ROS Generation Mitochondrial Depolarization Mitochondrial Depolarization ROS Generation->Mitochondrial Depolarization Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondrial Depolarization->Bax/Bcl-2 Ratio alters Caspase Activation Caspase Activation Bax/Bcl-2 Ratio->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis by Cimicifugic acid B through ROS-mediated mitochondrial pathway.

Experimental Protocols

Antiproliferative Activity: MTT Assay

The antiproliferative activity of the Cimicifugic acids is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., C33A, MDA-MB-453, MCF7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of Cimicifugic acids A, B, or E (typically ranging from 1 to 100 µM) and incubated for 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential is evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

  • Sample Preparation: A series of concentrations of each Cimicifugic acid are prepared in methanol.

  • Reaction Mixture: 100 µL of each sample concentration is mixed with 100 µL of a 0.2 mM methanolic solution of DPPH in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory effect can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophages are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the Cimicifugic acids for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.

Conclusion

This comparative guide highlights the current understanding of the biological activities of Cimicifugic acids A, B, and E. Cimicifugic acid B has demonstrated the most potent and well-documented antiproliferative activity, particularly against cervical cancer cells, with a clear mechanism involving the induction of apoptosis and inhibition of the Hedgehog signaling pathway. All three compounds exhibit significant antioxidant properties. While the anti-inflammatory potential of these acids is recognized, further quantitative and comparative studies are necessary to fully elucidate their efficacy and mechanisms of action in this regard. The provided experimental protocols and diagrams serve as a foundation for researchers to further investigate and compare these promising natural products for potential drug development.

References

Independent Validation of the Antiproliferative Effects of Cimicifugic Acid E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comprehensive comparative analysis of the antiproliferative effects of Cimicifugic acid E and related compounds derived from the Cimicifuga species. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data to facilitate independent validation and further research. While direct and extensive independent validation studies on this compound are limited, this guide consolidates available data on related Cimicifugic acids and compares them with the more extensively studied triterpene glycoside, Cimiside E, also isolated from Cimicifuga.

Distinguishing Cimicifugic Acids and Cimiside E

It is crucial to differentiate between two classes of compounds derived from Cimicifuga species that exhibit antiproliferative properties:

  • Cimicifugic Acids: These are phenylpropanoid derivatives, specifically esters of hydroxycinnamic acid. Their antiproliferative activity appears to be cell-type specific and, in some cases, relatively weak.

  • Cimiside E: This compound is a triterpene xyloside. Current research indicates it possesses more potent antiproliferative effects through the induction of apoptosis and cell cycle arrest in specific cancer cell lines.

Comparative Antiproliferative Activity

The following table summarizes the available quantitative data on the antiproliferative effects of various compounds from Cimicifuga species.

Compound/ExtractCell Line(s)IC50 ValueReference
Cimiside E Gastric Cancer Cells14.58 µM (24h)[1][2]
Cimicifugic Acid A, B, G MDA-MB-453 (Breast Cancer)> 100 µM[3]
Cimicifugic Acid A, B MCF7 (Breast Cancer)Weak activity (IC50 > 100 µM for MDA-MB-453)[3]
Cimicifuga foetida Extract (EAF)HepG2 (Liver Cancer)21 µg/mL[4]
Cimicifuga foetida Extract (EAF)R-HepG2 (Liver Cancer)43 µg/mL[4]
Cimicifuga foetida Extract (EAF)Normal Mouse Hepatocytes80 µg/mL[4]
Cimicifuga racemosa ExtractMCF-7 (Breast Cancer)Proliferation inhibited[5][6]
Cimicifuga dahurica Compound 7MCF-7 (Breast Cancer)Significant antiproliferative effect[7]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the antiproliferative effects.

Cell Viability and Proliferation Assays
  • MTT Assay: Used to assess the cytotoxicity of an ethyl acetate fraction (EAF) of Cimicifuga foetida on HepG2, R-HepG2, and normal mouse hepatocytes.[4]

  • Cell Counting: A Coulter Counter was used to determine the number of viable MDA-MB-453 cells after treatment with various Cimicifuga components.[3]

  • BrdU-Proliferation Kit: Employed to evaluate the antiproliferative effects of compounds isolated from Cimicifuga dahurica on MCF-7 breast cancer cells.[7]

Apoptosis and Cell Cycle Analysis
  • Annexin V-FITC/PI Staining: Utilized to detect apoptosis in gastric cancer cells treated with Cimiside E and in hepatocellular carcinoma cells treated with an EAF of Cimicifuga foetida.[1][4]

  • Cell Cycle Analysis: Performed using flow cytometry to determine the effects of Cimiside E on the cell cycle distribution of gastric cancer cells and an EAF of Cimicifuga foetida on hepatocellular carcinoma cells.[1][4]

  • Western Blot Analysis: Employed to investigate the expression of proteins involved in apoptosis (Bax, Bcl-2, Caspase-3, PARP) and cell cycle regulation (c-Myc, Cyclin D1) in cells treated with Cimiside E or compounds from Cimicifuga dahurica.[1][7]

  • RT-PCR: Used to analyze the expression of Fas and FasL in gastric cancer cells treated with Cimiside E.[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow for assessing antiproliferative effects and the signaling pathways implicated in the action of Cimiside E.

G cluster_workflow Experimental Workflow for Antiproliferative Effect Assessment cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with Test Compound (e.g., this compound / Cimiside E) start->treatment assays Perform Cellular Assays treatment->assays data_analysis Data Analysis and Interpretation assays->data_analysis viability Cell Viability Assay (e.g., MTT) conclusion Conclusion on Antiproliferative Effects data_analysis->conclusion apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry)

Caption: A generalized workflow for evaluating the antiproliferative effects of a test compound.

G cluster_pathway Signaling Pathway of Cimiside E-Induced Apoptosis in Gastric Cancer Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cimiside_e Cimiside E fasl FasL (upregulation) cimiside_e->fasl bax_bcl2 Increased Bax/Bcl-2 Ratio cimiside_e->bax_bcl2 fas Fas Receptor fasl->fas binds caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Quantification of Cimicifugic Acid E: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Cimicifugic acid E, a significant ferulic acid ester found in plants of the Cimicifuga genus, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive cross-validation of two powerful analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC is a widely established method, qNMR is emerging as a valuable primary analytical technique. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on key validation parameters, and offers guidance on selecting the appropriate method for your research needs.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and ¹H-qNMR are presented below. These protocols are based on established methods for the analysis of phenolic compounds in plant extracts.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.

1. Sample Preparation:

  • Accurately weigh 100 mg of dried, powdered plant material (e.g., Cimicifuga racemosa rhizome) or extract.

  • Extract with 10 mL of 70:30 methanol:water (v/v) using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: Agilent 1100 series or equivalent HPLC system with a UV/Vis detector.

  • Column: Phenomenex Aqua C18 (250 x 4.6 mm, 5 µm)[1].

  • Mobile Phase A: 0.1% formic acid in water[1].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[1].

  • Gradient Elution:

    • 0-15 min: 5-15% B

    • 15-20 min: Hold at 15% B

    • 20-35 min: 15-30% B

    • 35-50 min: 30-40% B

    • 50-95 min: 40-50% B

    • 95-100 min: 50-95% B (column wash)

    • 100-105 min: Hold at 95% B

    • 105-110 min: Return to 5% B (equilibration)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm, as cimicifugic acids, being hydroxycinnamic acid derivatives, show strong absorbance in this region[2].

3. Quantification:

  • Prepare a stock solution of purified this compound standard in methanol.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and quantify this compound content by interpolating the peak area from the calibration curve.

Quantitative ¹H-NMR (¹H-qNMR) Protocol

This protocol outlines a ¹H-qNMR method using an internal standard for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the plant extract and 2 mg of an internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a known purity and a proton signal in a clear region of the spectrum.

  • Dissolve the mixture in 0.75 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving phenolic compounds.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Instrument: Bruker Avance 500 MHz spectrometer or equivalent.

  • Solvent: DMSO-d₆.

  • Pulse Program: Standard 30° or 90° pulse experiment.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A delay of 25-30 seconds is often sufficient for phenolic compounds to ensure full magnetization recovery.

  • Acquisition Time (aq): 3-4 seconds.

  • Number of Scans (ns): 32-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 150 for accurate quantification).

  • Temperature: 298 K.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration.

  • Calculate the concentration of this compound using the following formula:

    Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

    Where:

    • Px = Purity/concentration of the analyte (this compound)

    • Ix, Istd = Integral values of the analyte and internal standard signals

    • Nx, Nstd = Number of protons for the respective signals

    • Mx, Mstd = Molar masses of the analyte and internal standard

    • mx, mstd = Mass of the sample and internal standard

    • Pstd = Purity of the internal standard

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC-UV and ¹H-qNMR for the quantification of this compound. These values are based on typical performance for these analytical techniques in the context of natural product analysis.

Validation Parameter HPLC-UV ¹H-qNMR Comments
Linearity (R²) > 0.999> 0.998Both methods exhibit excellent linearity over a defined concentration range.
Accuracy (Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods provide high accuracy. qNMR's accuracy is less dependent on a pure analyte standard.
Precision (RSD%)
- Repeatability (Intra-day)< 1.5%< 1.0%qNMR often shows slightly better precision due to fewer sample preparation steps.
- Intermediate Precision (Inter-day)< 2.0%< 1.8%Both methods demonstrate good reproducibility over time.
Limit of Detection (LOD) ~0.1 µg/mL~10 µM (~4.3 µg/mL)HPLC-UV is generally more sensitive and can detect lower concentrations.
Limit of Quantification (LOQ) ~0.3 µg/mL~33 µM (~14.3 µg/mL)HPLC is superior for trace-level quantification.
Selectivity/Specificity High (dependent on chromatographic separation)High (dependent on signal resolution)Co-elution can be an issue in HPLC. Signal overlap can be a challenge in qNMR for complex mixtures.
Analysis Time per Sample 30-40 min (including equilibration)10-15 min (including setup and acquisition)qNMR offers a faster analysis time per sample after initial method setup.
Need for Analyte Standard Essential for calibrationNot essential for quantification (if an internal standard of known purity is used)A key advantage of qNMR is its ability to quantify without a specific reference standard for the analyte.
Sample Throughput High (with autosampler)Moderate to High (with autosampler)Both are suitable for high-throughput analysis.
Solvent Consumption HighLowqNMR is a more environmentally friendly technique.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the cross-validation process and the relationship between the analytical methods.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Validation cluster_3 Cross-Validation Sample Cimicifuga spp. Extract Prep_HPLC Dilution & Filtration Sample->Prep_HPLC Prep_qNMR Weighing & Dissolution with Internal Standard Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC qNMR ¹H-qNMR Analysis Prep_qNMR->qNMR Data_HPLC Peak Integration & Calibration Curve HPLC->Data_HPLC Data_qNMR Signal Integration & Concentration Calculation qNMR->Data_qNMR Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Data_HPLC->Validation Data_qNMR->Validation Compare Comparison of Quantitative Results Validation->Compare

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Discussion and Conclusion

Both HPLC-UV and ¹H-qNMR are robust and reliable methods for the quantification of this compound, each with distinct advantages.

HPLC-UV stands out for its exceptional sensitivity, making it the method of choice for detecting and quantifying trace amounts of the analyte. Its high separation power is crucial when analyzing complex matrices where isomers or closely related compounds might be present. However, HPLC is heavily reliant on the availability of a high-purity reference standard for this compound to ensure accurate quantification. The method also involves higher solvent consumption and potentially longer run times per sample.

¹H-qNMR , as a primary ratio method, offers a significant advantage in that it does not strictly require an isolated standard of the target analyte. Quantification can be accurately achieved using any certified internal standard, which can be more cost-effective and practical, especially for novel compounds. qNMR is non-destructive, allowing for sample recovery, and offers faster analysis times with minimal sample preparation and solvent usage. Its main limitation is lower sensitivity compared to HPLC and potential challenges with signal overlap in highly complex extracts, which may require higher field magnets or more advanced 2D NMR techniques to resolve.

Recommendation:

  • For routine quality control where high throughput and speed are valued, and when a specific analyte standard may not be readily available, ¹H-qNMR is an excellent choice. Its structural confirmation capability provides an added layer of confidence in the identity of the quantified compound.

  • For applications requiring high sensitivity , such as pharmacokinetic studies or the analysis of samples with very low concentrations of this compound, HPLC-UV is the superior method. It is also preferred when chromatographic separation of isomers or other interfering compounds is critical.

Ultimately, the choice between HPLC and qNMR will depend on the specific research question, sample complexity, required sensitivity, and the availability of reference standards. For comprehensive characterization and method validation, employing both techniques can provide orthogonal data, leading to a more confident and robust quantification of this compound.

References

Vasoactive Effects of Cimicifugic Acid E and Fukinolic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced vasoactive properties of natural compounds is paramount. This guide provides a detailed comparison of the vasoactive effects of Cimicifugic acid E and fukinolic acid, drawing upon experimental data to elucidate their mechanisms of action.

Summary of Vasoactive Properties

Initial studies investigating the vasoactive effects of various cimicifugic acids and fukinolic acid on rat aortic strips have yielded distinct results for this compound and fukinolic acid. At a concentration of 3x10⁻⁴ M, this compound demonstrated no discernible vasoactivity.[1][2] In stark contrast, fukinolic acid, at the same concentration, induced a sustained and slowly developing relaxation of aortic strips that had been precontracted with norepinephrine (NE).[1][2] This relaxation effect was observed in preparations both with and without endothelium, suggesting a direct effect on the vascular smooth muscle.[1][2]

CompoundConcentrationVasoactive Effect on Norepinephrine-Precontracted Rat Aortic Strips
This compound 3x10⁻⁴ MNo vasoactivity[1][2]
Fukinolic acid 3x10⁻⁴ MSustained, slowly developing relaxation[1][2]

Mechanism of Action: Fukinolic Acid

The vasorelaxant effect of fukinolic acid is attributed to its ability to suppress Ca²⁺ influx from the extracellular space that is enhanced by norepinephrine.[1][2] Experimental evidence indicates that fukinolic acid does not affect the Ca²⁺-induced contracture of depolarized aortic strips in the presence of high potassium.[1][2] However, it does inhibit the Ca²⁺-induced contraction of aortic strips that were pre-incubated with norepinephrine in a Ca²⁺-free solution containing nicardipine and EGTA.[1][2] This points towards a mechanism that specifically targets the norepinephrine-dependent enhancement of calcium entry into vascular smooth muscle cells.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison of this compound and fukinolic acid's vasoactive effects.

1. Tissue Preparation:

  • Male Wistar rats were used as the source for aortic strips.

  • The thoracic aorta was excised and cut into helical strips.

  • For some experiments, the endothelium was mechanically removed.

2. Vasoactivity Assay:

  • Aortic strips were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • The strips were allowed to equilibrate under a resting tension.

  • Contraction was induced by the addition of norepinephrine (NE) to the organ bath.

  • Once a stable contraction was achieved, the test compounds (this compound or fukinolic acid) were added at a concentration of 3x10⁻⁴ M.

  • Changes in isometric tension were recorded to determine the relaxing or contracting effect of the compounds.

3. Investigation of Mechanism of Action (for Fukinolic Acid):

  • High K⁺ Depolarization: Aortic strips were depolarized with an isotonic high K⁺ solution to open voltage-dependent Ca²⁺ channels. The effect of fukinolic acid on Ca²⁺-induced contractions in this state was measured.

  • Norepinephrine-Dependent Ca²⁺ Influx: Aortic strips were incubated in a Ca²⁺-free solution containing norepinephrine, nicardipine (a Ca²⁺ channel blocker), and EGTA (a Ca²⁺ chelator). Ca²⁺ was then added to induce contraction, and the inhibitory effect of fukinolic acid on this contraction was assessed.

Visualizing the Data and Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for fukinolic acid's vasoactive effect.

G cluster_workflow Experimental Workflow for Vasoactivity Assessment A Aortic Strip Preparation (with or without endothelium) B Mounting in Organ Bath & Equilibration A->B C Pre-contraction with Norepinephrine (NE) B->C D Addition of Test Compound (this compound or Fukinolic acid) C->D E Measurement of Isometric Tension Change D->E

Experimental workflow for assessing vasoactivity.

G cluster_pathway Proposed Signaling Pathway for Fukinolic Acid Vasorelaxation NE Norepinephrine (NE) Receptor Adrenergic Receptor NE->Receptor Ca_Influx Enhanced Ca²⁺ Influx Receptor->Ca_Influx Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Fukinolic_Acid Fukinolic Acid Fukinolic_Acid->Ca_Influx Inhibits

Signaling pathway of fukinolic acid's vasorelaxant effect.

References

Re-examining the Serotonergic Activity of Cimicifugic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of early and subsequent research reveals a significant shift in the understanding of the serotonergic activity attributed to constituents of Cimicifuga racemosa (black cohosh). While initial hypotheses pointed towards cimicifugic acids as the active compounds, later, more rigorous studies have largely refuted this, identifying another molecule, Nω-methylserotonin, as the primary source of the plant's serotonergic effects. This guide provides a comprehensive comparison of these findings, presenting the key experimental data and methodologies for researchers in pharmacology and drug development.

Early investigations into the bioactivity of black cohosh extracts suggested a potential interaction with the serotonergic system, offering a possible mechanism for its use in managing menopausal symptoms.[1][2][3] Extracts of the plant were found to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1D, and 5-HT7 subtypes.[1][4][5] This led to the initial hypothesis that the characteristic and abundant cimicifugic acids could be responsible for this activity.

However, subsequent and more detailed bioassay-guided fractionation studies have challenged this early assumption. A pivotal study systematically evaluated the serotonergic activity of various constituents of Cimicifuga racemosa and found that cimicifugic acids A, B, E, and F, as well as fukinolic acid, exhibited very weak to negligible activity at the 5-HT7 receptor.[1][6] These compounds also failed to induce cyclic AMP (cAMP) production or inhibit serotonin reuptake, key functional indicators of serotonergic activity.[1][6]

In contrast, these later studies successfully isolated and identified Nω-methylserotonin from the plant extracts.[1][2][6] This compound demonstrated potent activity across a range of serotonergic assays, establishing it as the likely source of the previously observed effects of the whole extract.

Comparative Analysis of Serotonergic Activity

The following tables summarize the quantitative data from studies investigating the serotonergic activity of cimicifugic acids and Nω-methylserotonin, highlighting the significant disparity in their effects.

Table 1: 5-HT7 Receptor Binding Affinity

CompoundIC50 (Concentration for 50% Inhibition)
Cimicifugic Acid A> 500 µM[1]
Cimicifugic Acid B> 500 µM[1]
Cimicifugic Acid E> 500 µM[1]
Cimicifugic Acid F> 500 µM[1]
Fukinolic Acid100 µM[1]
Nω-methylserotonin 23 pM [1][6]

Table 2: Functional Serotonergic Activity

CompoundcAMP Induction (EC50)Serotonin Reuptake Inhibition (IC50)
Cimicifugic Acids (A, B, E, F)No activity observed[1][6]No activity observed[1][6]
Fukinolic AcidNo activity observed[1]No activity observed[1]
Nω-methylserotonin 22 nM [1][6]490 nM [1][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies.

5-HT7 Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the 5-HT7 receptor.

  • Cell Culture: Chinese hamster ovary (CHO) cells or human embryonic kidney (HEK) cells stably transfected with the human 5-HT7 serotonin receptor are cultured and maintained.[4][5]

  • Membrane Preparation: Cells are harvested, and the cell membranes are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand, such as [3H]LSD (lysergic acid diethylamide), and varying concentrations of the test compound (e.g., cimicifugic acids or Nω-methylserotonin).[2][4]

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter, representing the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

cAMP Induction Assay

This assay measures the functional consequence of 5-HT7 receptor activation, which is the production of cyclic AMP (cAMP).

  • Cell Culture: HEK cells stably over-expressing the 5-HT7 receptor are used.[1]

  • Cell Treatment: The cells are treated with varying concentrations of the test compound.

  • cAMP Measurement: After an incubation period, the intracellular cAMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other detection methods.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Selective Serotonin Reuptake Inhibitor (SSRI) Assay

This assay assesses the ability of a compound to inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.

  • System Preparation: This can be performed using cells expressing the serotonin transporter or synaptosomes.

  • Incubation: The prepared system is incubated with a radiolabeled serotonin substrate (e.g., [3H]5-HT) and different concentrations of the test compound.

  • Termination and Measurement: The uptake of the radiolabeled serotonin is stopped, and the amount of radioactivity taken up by the cells or synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is calculated.

Visualizing the Experimental and Signaling Pathways

The following diagrams illustrate the workflow of the bioassay-guided fractionation that led to the identification of Nω-methylserotonin and the signaling pathway of the 5-HT7 receptor.

G cluster_0 Bioassay-Guided Fractionation Workflow start Crude Cimicifuga racemosa Extract partition Liquid-Liquid Partitioning start->partition phenolic Phenolic Fraction (Active) partition->phenolic triterpene Triterpene Fraction (Inactive) partition->triterpene chromatography Chromatographic Separation (e.g., pH-zone refinement CPC) phenolic->chromatography fractions Individual Fractions chromatography->fractions bioassay 5-HT7 Receptor Binding Assay fractions->bioassay bioassay->fractions Low/No Activity active_fraction Active Fraction Identified bioassay->active_fraction High Activity identification LC-MS/MS Analysis active_fraction->identification result Nω-methylserotonin Identified identification->result

Caption: Workflow for isolating the active serotonergic compound.

G cluster_1 5-HT7 Receptor Signaling Pathway ligand Nω-methylserotonin (Agonist) receptor 5-HT7 Receptor (GPCR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) pka->downstream Phosphorylates targets

Caption: Simplified 5-HT7 receptor signaling cascade.

References

Unraveling the Efficacy of Cimicifugic Acid E: A Comparative Guide on In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the current understanding of the correlation between the in vitro and in vivo efficacy of Cimicifugic acid E. This guide synthesizes available experimental data to provide an objective overview, highlighting the existing research landscape and identifying critical knowledge gaps. While direct correlative studies are currently lacking, this guide offers a structured presentation of disparate findings to inform future research directions.

Summary of In Vitro Efficacy Data

The in vitro activity of this compound and its close analogs has been investigated in various assays, with results suggesting a nuanced and context-dependent biological profile. The available quantitative data is summarized below.

Assay TypeCell Line/SystemCompound(s)ConcentrationObserved Effect
VasoactivityRat Aortic StripsCimicifugic acids A, B, and E3x10⁻⁴ MNo significant vasoactivity observed.
CytotoxicityMDA-MB-453 Human Breast Cancer CellsCimicifugic acids A, B, and G>100 µMIC₅₀ values indicated weak cytotoxic activity.
Serotonergic ActivityHuman 5-HT₇ ReceptorPure Cimicifugic acidsNot specifiedFound to be inactive; not responsible for the serotonergic effects of Cimicifuga racemosa extract.

Summary of In Vivo Efficacy Data

Animal ModelConditionTreatmentKey Findings
BALB/c MiceOvalbumin-induced AsthmaCimicifuga rhizoma extract (containing Cimicifugic acids B and F)Demonstrated anti-inflammatory and antioxidant effects.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

In Vitro Vasoactivity Assay
  • System: Isolated rat aortic strips.

  • Preparation: Thoracic aortas were excised from male Wistar rats and cut into helical strips.

  • Procedure: The aortic strips were mounted in organ baths containing Krebs-Henseleit solution and aerated with 95% O₂ and 5% CO₂ at 37°C. The tension was recorded isometrically. After an equilibration period, the strips were contracted with norepinephrine.

  • Treatment: Cimicifugic acids, including this compound, were added to the bath at a concentration of 3x10⁻⁴ M.

  • Endpoint: Changes in vascular tension were measured to assess vasoactivity.

In Vitro Cytotoxicity Assay
  • Cell Line: MDA-MB-453 human breast cancer cells.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of Cimicifugic acids A, B, and G.

  • Incubation: Cells were incubated for a specified period (e.g., 72 hours).

  • Endpoint: Cell viability was assessed using a standard method such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

In Vivo Ovalbumin-Induced Asthma Model
  • Animals: Female BALB/c mice.

  • Induction: Mice were sensitized by intraperitoneal injections of ovalbumin emulsified in alum. Subsequently, they were challenged with aerosolized ovalbumin to induce an asthmatic response.

  • Treatment: A group of mice was orally administered with an extract of Cimicifuga rhizoma containing Cimicifugic acids B and F.

  • Endpoints: Bronchoalveolar lavage fluid was collected to measure inflammatory cell infiltration. Lung tissues were harvested for histological analysis and to measure the expression of inflammatory and antioxidant markers via techniques such as Western blot and quantitative PCR.

Visualizing the Molecular Landscape

The following diagrams illustrate the known signaling pathways and experimental workflows related to the activity of Cimicifuga compounds.

G Experimental Workflow for In Vivo Asthma Model cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Treatment cluster_3 Outcome Assessment Sensitization Sensitization of BALB/c Mice with Ovalbumin (OVA) and Alum Challenge Aerosolized OVA Challenge Sensitization->Challenge Induces Allergic Response Treatment Oral Administration of Cimicifuga rhizoma Extract Challenge->Treatment BALF Bronchoalveolar Lavage Fluid Analysis (Inflammatory Cells) Treatment->BALF Histo Lung Histopathology Treatment->Histo Biochem Biochemical Analysis (Cytokines, IgE) Treatment->Biochem MolBio Molecular Analysis (Western Blot, qPCR) Treatment->MolBio

Experimental Workflow for the In Vivo Asthma Model

G Proposed Anti-inflammatory and Antioxidant Signaling Pathway cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway CR_Extract Cimicifuga rhizoma Extract (containing Cimicifugic acids B & F) NFkB_p NF-κB Phosphorylation CR_Extract->NFkB_p Inhibits Nrf2 Nrf2 Activation CR_Extract->Nrf2 Activates Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB_p->Inflammation HO1_NQO1 Upregulation of HO-1 and NQO1 Nrf2->HO1_NQO1 Antioxidant Antioxidant Response HO1_NQO1->Antioxidant

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

Conclusion: A Call for Further Research

The collective findings underscore a significant disparity between the available in vitro and in vivo data for this compound. While in vitro studies on the pure compound have shown limited activity in the investigated assays, in vivo studies on extracts containing related cimicifugic acids suggest potential therapeutic benefits, particularly in inflammatory conditions. This discrepancy highlights the possibility of synergistic effects with other compounds in the extract, metabolic activation in vivo, or the need for more targeted in vitro assays.

To establish a clear correlation between the in vitro and in vivo efficacy of this compound, future research should focus on:

  • Conducting in vivo studies with purified this compound to ascertain its specific biological effects.

  • Performing a broader range of in vitro assays that reflect the in vivo mechanisms observed with the extract, such as assays for anti-inflammatory and antioxidant activity.

  • Investigating the pharmacokinetics and metabolism of this compound to understand its biotransformation and bioavailability.

This guide serves as a foundational resource for the scientific community, providing a clear and objective summary of the current state of research and paving the way for future investigations into the therapeutic potential of this compound.

Safety Operating Guide

Proper Disposal of Cimicifugic Acid E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cimicifugic acid E, an organic acid, requires careful handling and disposal to ensure personnel safety and environmental protection. Improper disposal can lead to chemical reactions, environmental contamination, and regulatory non-compliance. This guide provides a procedural framework for the proper disposal of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling organic acids.[2][3] Gloves should be inspected for any signs of degradation or punctures before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, an acid-resistant suit or apron should be worn.[2]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[4]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4][5][6]

  • Waste Identification: Treat all this compound, including pure substance, contaminated solutions, and any materials used for spill cleanup, as hazardous waste.[7]

  • Container Selection:

    • Use a designated, leak-proof waste container that is compatible with organic acids.[8][9][10] Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Do not use metal containers.[10]

    • The container must have a secure, screw-on cap.[8] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

  • Waste Labeling:

    • Label the waste container clearly with a "Hazardous Waste" tag provided by your institution's EHS department.[4][5]

    • The label must include the full chemical name ("this compound"), the quantity, and any known hazards (e.g., "Corrosive," "Organic Acid").[5] Do not use abbreviations or chemical formulas.[5]

    • Include the name of the principal investigator and the laboratory contact information.[5]

  • Waste Segregation and Storage:

    • Store the this compound waste segregated from incompatible materials, especially bases, oxidizing agents, and reactive chemicals.[4][10]

    • Store the waste container in a designated, well-ventilated, and secure area, preferably within secondary containment to catch any potential leaks.[7][8]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

    • Follow their specific procedures for waste collection and documentation.

Empty Container Disposal

Empty containers that held this compound must also be disposed of properly.

  • For containers that held acutely toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.

  • For other chemical containers, the first rinse must be collected as hazardous waste.[12]

  • After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash or as directed by your EHS department.[7]

Chemical and Physical Properties

The table below summarizes the available data for this compound.

PropertyValue
Molecular Formula C₂₁H₂₀O₁₀
Molecular Weight 432.38 g/mol
Synonyms 2-E-FERULOYLPISCIDIC ACID

(Data sourced from PubChem and other chemical databases)

Experimental Protocols and Workflows

The proper disposal of laboratory chemicals follows a structured workflow to ensure safety and compliance. The diagram below illustrates the decision-making process and procedural steps for disposing of chemical waste like this compound.

G start Start: Chemical Waste Identified is_known Is the chemical identity and hazard known? start->is_known contact_ehs_unknown Contact EHS for Identification & Guidance is_known->contact_ehs_unknown No   select_container Select Compatible Waste Container is_known->select_container  Yes contact_ehs_unknown->select_container label_container Affix Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (Do not overfill) label_container->add_waste segregate Store in Segregated, Secondary Containment Area add_waste->segregate full Is container full or ready for disposal? segregate->full full->add_waste  No schedule_pickup Schedule Waste Pickup with EHS full->schedule_pickup Yes   end End: Waste Collected by EHS schedule_pickup->end

Caption: Workflow for proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling Cimicifugic acid E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cimicifugic acid E. The following procedures are based on general laboratory safety principles and data for analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Physicochemical and Hazard Information

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H20O10PubChem[2]
Molecular Weight432.4 g/mol PubChem[2]
AppearancePowder (Assumed)BioCrick[3]
Water SolubilityNo data availableBioCrick[3]
StabilityStable under recommended storage conditions.BioCrick[3]
Incompatible MaterialsStrong oxidizing/reducing agents, strong acids/alkalis.BioCrick[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is fundamental for safe handling. The following recommendations are based on guidelines for handling similar chemical compounds[4].

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles[4][5][6].Disposable nitrile gloves[1][4][5].N95 respirator to prevent inhalation of fine particles[2][4].Standard laboratory coat.
Preparing Solutions Chemical splash goggles[4][5][6].Disposable nitrile gloves[1][4][5].Recommended if significant aerosols may be generated.Standard laboratory coat.
Handling Solutions Safety glasses with side shields[4][5].Disposable nitrile gloves[1][4][5].Not generally required if handled in a well-ventilated area.Standard laboratory coat.
Cleaning and Waste Disposal Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.Not generally required.Standard laboratory coat.

Operational and Disposal Plans

3.1. Handling and Storage

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[3]. Keep away from direct sunlight[7].

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood[7].

    • Avoid inhalation of dust or aerosols.

    • Prevent contact with skin, eyes, and clothing[7].

    • Use non-sparking tools and take precautionary measures against static discharge.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling[3].

3.2. Spill Management

  • Evacuate the area.

  • Wear appropriate PPE as outlined in Table 2.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the material, using non-sparking tools, and place it into a designated, labeled waste container[7].

  • Clean the spill area with a suitable decontamination solution.

  • Ventilate the area.

3.3. Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including gloves and lab coats, should be placed in a sealed, labeled container for hazardous waste disposal.

Experimental Workflow and Biological Context

The following diagrams illustrate a safe handling workflow and a potential biological signaling pathway that may be influenced by cimicifugic acids, based on available literature.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Receiving and Inspection B Secure Storage A->B C Don PPE B->C D Weighing and Transferring Solid C->D E Solution Preparation D->E F Experimental Use E->F G Decontamination of Work Area F->G H Waste Segregation and Labeling G->H I Proper Disposal H->I J Doff PPE I->J

Figure 1: Safe Handling Workflow for this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for Cimicifugic Acids CA Cimicifugic Acids ERK_AKT ERK/AKT Signaling Pathway CA->ERK_AKT Modulates Cell_Proliferation Decreased Cell Proliferation ERK_AKT->Cell_Proliferation Apoptosis Induction of Apoptosis ERK_AKT->Apoptosis

Figure 2: Potential Signaling Pathway Influenced by Cimicifugic Acids. Note: This is a simplified representation based on studies of related compounds[6].

This document is intended to provide guidance for the safe handling of this compound in a laboratory setting. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.